molecular formula C8H9NO3 B015975 4-Amino-2-methoxybenzoic acid CAS No. 2486-80-8

4-Amino-2-methoxybenzoic acid

Cat. No.: B015975
CAS No.: 2486-80-8
M. Wt: 167.16 g/mol
InChI Key: OLJXRTRRJSMURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-methoxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208766. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJXRTRRJSMURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179564
Record name 4-Amino-o-anisic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2486-80-8
Record name 4-Amino-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2486-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-o-anisic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2486-80-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-o-anisic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-o-anisic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-2-methoxybenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6RDG5EYX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-methoxybenzoic acid (CAS No: 2486-80-8) is a substituted aromatic carboxylic acid with significant utility in various scientific and industrial sectors. As a versatile chemical intermediate, it serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its molecular structure, featuring an amino, a methoxy (B1213986), and a carboxylic acid group, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and material science.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic information, safety and handling guidelines, and its applications in research, with a focus on its potential role in biochemical applications like enzyme purification.

Chemical Identity and Properties

This compound is also known by its synonyms, 4-Amino-o-anisic acid and 2-Methoxy-4-aminobenzoic acid.[2] It typically appears as a pale cream or white to light yellow crystalline powder.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2486-80-8[1]
Molecular Formula C₈H₉NO₃[1][3]
Molecular Weight 167.16 g/mol [1][3]
Melting Point 148 - 153 °C[1]
Appearance Pale cream or white to light yellow/orange crystalline powder[1]
Purity ≥97-99% (HPLC)[1]
InChI Key OLJXRTRRJSMURJ-UHFFFAOYSA-N
SMILES COc1cc(N)ccc1C(O)=O
Storage Conditions Store at 0 - 8 °C in a dry, well-ventilated place[1]

Spectroscopic Data

While detailed, experimentally verified spectra for this compound are not widely available in public databases, spectral data for its isomers and derivatives can provide comparative insights. Commercial suppliers often possess proprietary spectral data (¹H NMR, ¹³C NMR, LC-MS, HPLC) that can be requested.[4]

  • Infrared (IR) Spectroscopy: A database entry confirms the availability of FTIR and Raman spectra for this compound.[4] Key expected peaks would include O-H stretching from the carboxylic acid, N-H stretching from the amine, C=O stretching from the carbonyl group, and C-O stretching from the ether and acid functionalities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data for the specific CAS number 2486-80-8 are not publicly available. Data for the isomer 2-Amino-4-methoxybenzoic acid (CAS 4294-95-5) shows characteristic aromatic proton signals and distinct peaks for the methoxy and amine protons.[5][6]

  • Mass Spectrometry (MS): The molecular weight of 167.16 g/mol provides a clear target for mass spectrometry analysis to confirm the compound's identity.[1]

Synthesis Protocols

The synthesis of this compound can be achieved via a multi-step process, often starting from more readily available precursors. A common route involves the formation of an ester intermediate, followed by hydrolysis. The following protocol is based on established chemical transformations described in patent literature for structurally related compounds.

Experimental Protocol: Two-Step Synthesis

This procedure involves two main stages: the synthesis of the methyl ester intermediate and its subsequent hydrolysis to the final acid product.

Step 1: Synthesis of Methyl 4-Amino-2-methoxybenzoate

This step is adapted from a patented procedure for a related compound's intermediate.

  • Reaction Setup: In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide (B78521) in an acetone (B3395972) solution with stirring.

  • Methylation: Cool the mixture to 20-30°C. Gradually add dimethyl sulfate (B86663) dropwise to the solution. Allow the reaction to proceed for 5-6 hours to ensure complete methylation of both the hydroxyl and carboxylic acid groups.

  • Work-up and Isolation: After the reaction is complete, process the mixture to remove salts and solvent. This typically involves filtration, extraction with a solvent like ethyl acetate, and removal of the solvent under reduced pressure (e.g., rotary evaporation) to yield the solid methyl 4-amino-2-methoxybenzoate intermediate.

Step 2: Hydrolysis of Methyl 4-Amino-2-methoxybenzoate

This final step converts the ester back to the carboxylic acid.

  • Reaction Setup: Dissolve the methyl 4-amino-2-methoxybenzoate intermediate in a mixture of methanol (B129727) and water.

  • Base Hydrolysis: Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. The mixture is then heated to reflux and stirred for several hours (e.g., 2-3 hours) to drive the hydrolysis to completion.

  • Acidification and Precipitation: After cooling the reaction mixture, remove the methanol via rotary evaporation. Dilute the remaining aqueous solution with water. Slowly add a strong acid, such as 3M hydrochloric acid, to adjust the pH to approximately 5.

  • Isolation and Purification: The target compound, this compound, will precipitate out of the solution as a solid. Collect the solid by filtration, wash with cold water to remove residual salts, and dry under vacuum to obtain the final product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis pASA p-Aminosalicylic Acid Intermediate Methyl 4-Amino-2-methoxybenzoate pASA->Intermediate 1. KOH 2. (CH₃)₂SO₄ KOH KOH, Acetone DMS Dimethyl Sulfate Intermediate_ref Methyl 4-Amino-2-methoxybenzoate FinalProduct 4-Amino-2-methoxybenzoic Acid Base NaOH / KOH Methanol/H₂O, Reflux Acid HCl (to pH 5) Intermediate_ref->FinalProduct 1. Base Hydrolysis 2. Acidification

Caption: Workflow for the two-step synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable molecule with diverse applications stemming from its versatile structure.

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications.[1]

  • Biochemical Research: The compound is utilized in studies related to enzyme inhibition and protein interactions, aiding researchers in understanding biological pathways.[1]

  • Agrochemicals and Dyes: It serves as a precursor for the synthesis of certain agrochemicals and dyes.

  • Material Science: The molecule is explored in the development of novel polymers with enhanced properties for various industrial applications.[1]

Application Profile: Affinity Chromatography for Enzyme Purification

While direct studies on this compound as an enzyme inhibitor are limited, a structurally similar compound, 4-amino-2-methyl benzoic acid, has been successfully used to synthesize a novel affinity gel for the high-efficiency purification of Polyphenol Oxidase (PPO). PPO is an enzyme responsible for enzymatic browning in fruits and vegetables. The study demonstrated that an affinity ligand based on this benzoic acid derivative was highly effective for isolating the enzyme.

This application highlights the potential of this compound to be used as a ligand in affinity chromatography to purify and study enzymes that have a binding pocket complementary to its structure.

Experimental Protocol: Affinity Gel Preparation and PPO Purification

The following is a generalized protocol for using a benzoic acid derivative ligand for enzyme purification, based on the methodology described for a related compound.

  • Ligand Immobilization: The carboxylic acid group of this compound is chemically coupled to a solid support matrix, such as Sepharose 4B, often after activation of the matrix with a reagent like cyanogen (B1215507) bromide or N-hydroxysuccinimide.

  • Column Preparation: The resulting affinity gel (e.g., Sepharose-4B-ligand) is packed into a chromatography column and equilibrated with a suitable buffer (e.g., a phosphate (B84403) buffer at a specific pH).

  • Sample Loading: A crude protein extract containing the target enzyme (e.g., PPO from a plant source) is loaded onto the column.

  • Binding: The target enzyme, having an affinity for the immobilized ligand, binds to the matrix while other proteins pass through the column.

  • Washing: The column is washed with the equilibration buffer to remove any non-specifically bound proteins.

  • Elution: The bound enzyme is eluted from the column by changing the buffer conditions. This can be achieved by altering the pH, increasing the ionic strength, or by adding a competitive inhibitor to the buffer, which displaces the enzyme from the immobilized ligand.

  • Analysis: The collected fractions are analyzed for enzyme activity and purity (e.g., using SDS-PAGE).

G start Crude Protein Extract (containing PPO) column Affinity Column (Ligand: this compound on Sepharose) start->column 1. Load Sample waste Unbound Proteins (Waste) column->waste 2. Binding & Flowthrough product Purified PPO Enzyme column->product wash Wash Buffer wash->column 3. Wash elute Elution Buffer (e.g., pH change, high salt) elute->column 4. Elute

Caption: Experimental workflow for Polyphenol Oxidase (PPO) purification using affinity chromatography.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Table 2: Hazard and Safety Information

CategoryInformationReference(s)
Hazard Classifications Eye Irritant (Category 2), Skin Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)
Signal Word Warning
Hazard Statements H315, H319, H335
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338
Personal Protective Equipment (PPE) Dust mask (type N95 or equivalent), chemical safety goggles, protective gloves.

Standard laboratory safety protocols should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound is a chemical compound of significant interest to researchers in both academic and industrial settings. Its utility as a versatile synthetic intermediate is well-established, providing a foundation for the creation of complex molecules in the pharmaceutical and material science fields. While detailed public data on its specific biological interactions are still emerging, its structural similarity to known enzyme-binding ligands suggests a promising area for future research, particularly in the development of tools for biochemical studies such as affinity chromatography. This guide provides the core technical information required for professionals to safely handle, synthesize, and utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to 4-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2-methoxybenzoic acid, a versatile chemical intermediate with significant applications in pharmaceutical research and development. The document details its chemical identity, synthesis protocols, and its role as a precursor to pharmacologically active compounds, particularly in the context of anti-inflammatory drug discovery.

Chemical Identity: IUPAC Name and Synonyms

This compound is a substituted aromatic carboxylic acid. Its formal IUPAC name is This compound . The compound is also known by several synonyms in commercial and academic literature. A structured summary of its nomenclature is provided in Table 1.

Identifier Type Name/Value
IUPAC Name This compound
Synonyms 2-Methoxy-4-aminobenzoic acid
4-Amino-o-anisic acid
m-Anisidine-4-carboxylic acid
4-AMINO-2-METHOXYBENZENECARBOXYLIC ACID
4-azanyl-2-methoxy-benzoic acid
4-Carboxy-3-methoxyaniline
NSC 208766
CAS Number 2486-80-8
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol

Experimental Protocols

This compound serves as a crucial starting material for the synthesis of more complex molecules. The following protocol describes a general procedure for the synthesis of a chlorinated derivative, highlighting the reactivity of the parent molecule.

Protocol: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate

This protocol outlines the synthesis of a chlorinated and esterified derivative of this compound.

  • Esterification of p-Aminosalicylic Acid:

    • Mix p-aminosalicylic acid and potassium hydroxide (B78521) in an acetone (B3395972) solution and stir.

    • Cool the mixture to 20-30°C.

    • Gradually add dimethyl sulfate (B86663) dropwise to the solution and continue the reaction.

    • After the reaction is complete, extract the product with ethyl acetate.

    • Remove the solvent by rotary evaporation to obtain a solid, which is then dried to yield methyl 4-amino-2-methoxybenzoate.

  • Chlorination of the Intermediate:

    • Stir a mixture of methyl 4-amino-2-methoxybenzoate and N-chlorosuccinimide (in a 1:1 molar ratio) in a DMF solution at 65-75°C for 3-4 hours.

    • While still hot, pour the reaction mixture into ice water to precipitate a solid.

    • Filter and dry the solid to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.

Derivatives of this compound are investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. The following is a generalized protocol for assessing COX-2 inhibition, which can be adapted for testing this compound and its analogues.

Protocol: In Vitro COX-2 Inhibition Assay

This fluorometric assay is used to screen for potential COX-2 inhibitors.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.

    • Prepare working solutions of human recombinant COX-2 enzyme, a fluorescent probe, and the substrate (arachidonic acid) in an appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the test compound solution to the designated wells. Include a vehicle control (DMSO) and a known COX-2 inhibitor as a positive control.

    • Add the COX-2 enzyme solution to all wells except for the "no enzyme" control.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.

    • Monitor the reaction kinetics by taking readings at regular intervals.

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of the cyclooxygenase (COX) pathway. This compound and its derivatives are explored for their potential to act as COX inhibitors. The following diagram illustrates the logical workflow of how these compounds can interfere with the inflammatory cascade.

COX_Inhibition_Pathway cluster_inflammation Inflammatory Stimulus cluster_cell Cellular Response cluster_drug Therapeutic Intervention Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 is converted by Prostaglandins Prostaglandins COX2->Prostaglandins to produce Inflammation_Symptoms Inflammation Symptoms (Pain, Fever, Swelling) Prostaglandins->Inflammation_Symptoms lead to AMBA_Derivative 4-Amino-2-methoxybenzoic acid Derivative AMBA_Derivative->COX2 inhibits

Caption: Logical workflow of COX-2 inhibition by a this compound derivative.

This guide provides foundational technical information for professionals engaged in drug discovery and development. The versatility of this compound as a chemical scaffold continues to make it a molecule of high interest in the synthesis of novel therapeutic agents.

4-Amino-2-methoxybenzoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-2-methoxybenzoic Acid: Molecular Properties, Synthesis, and In Vitro Evaluation

Introduction

This compound is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its unique structure, featuring amino, methoxy (B1213986), and carboxylic acid functional groups, makes it a valuable building block for developing complex molecules with significant biological activity. Researchers frequently utilize this compound to create derivatives with enhanced therapeutic properties, particularly as anti-inflammatory and analgesic agents.[1] This guide provides a detailed overview of its molecular structure, physicochemical properties, experimental protocols for its synthesis, and methods for evaluating its potential anti-inflammatory activity.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene (B151609) ring substituted with an amino group at position 4, a methoxy group at position 2, and a carboxylic acid group at position 1. This arrangement allows for diverse chemical modifications, making it a key starting material in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₉NO₃[1][2][3]
Molecular Weight 167.16 g/mol [1][4][5]
CAS Number 2486-80-8[1][2][4]
Appearance Pale cream crystalline powder[1]
Melting Point 148 - 153 °C[1][2][4]
Purity ≥ 99% (HPLC)[1]
Canonical SMILES COC1=C(C=C(C=C1)N)C(=O)O[3][5]
InChI Key OLJXRTRRJSMURJ-UHFFFAOYSA-N[3][5]
Synonyms 2-Methoxy-4-aminobenzoic acid, 4-Amino-o-anisic acid[1][6]

Experimental Protocols

The following sections detail methodologies for the synthesis of this compound and standardized in vitro assays to screen for its anti-inflammatory potential.

Synthesis of this compound

This protocol is based on a multi-step synthesis route starting from p-aminosalicylic acid, as adapted from synthetic methodologies described in the literature.[7]

Step 1: Methylation (Esterification and Etherification)

  • Reaction Setup: In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide (B78521) in an acetone (B3395972) solution with stirring.

  • Reagent Addition: Cool the mixture to a temperature between 20-30°C. Gradually add dimethyl sulfate (B86663) dropwise to the solution.

  • Reaction: Maintain the reaction with continuous stirring. The dimethyl sulfate acts as a methylating agent, converting the carboxylic acid to a methyl ester and the hydroxyl group to a methoxy ether, yielding methyl 4-amino-2-methoxybenzoate.

  • Work-up: After the reaction is complete, extract the product using ethyl acetate. Remove the solvent via rotary evaporation to obtain the solid methyl 4-amino-2-methoxybenzoate.

Step 2: Saponification (Hydrolysis)

  • Reaction Setup: Prepare a solution of methyl 4-amino-2-methoxybenzoate and a base (e.g., sodium hydroxide or potassium hydroxide) in a mixed solvent system of methanol (B129727) and water.

  • Reaction: Heat the mixture to reflux and stir for 2-3 hours to facilitate the hydrolysis of the methyl ester back to a carboxylic acid.

  • Decolorization: Add activated charcoal to the solution and continue to reflux for approximately 30 minutes to remove colored impurities.

  • Isolation: Filter the hot solution to remove the activated charcoal. Remove the methanol solvent via rotary evaporation.

  • Acidification: To the remaining aqueous solution, carefully add an acid (e.g., 3M HCl) dropwise to adjust the pH to approximately 5.

  • Precipitation and Collection: A white solid product, this compound, will precipitate from the solution. Collect the solid by filtration and dry thoroughly.

In Vitro Anti-inflammatory Activity Screening

A common primary screening method for anti-inflammatory activity is the inhibition of protein denaturation assay, as inflammation is linked to protein denaturation.[8]

Protocol: Inhibition of Protein (Egg Albumin) Denaturation [8][9]

  • Preparation of Reagents:

    • Test Solution: Prepare various concentrations (e.g., 100 to 1000 µg/mL) of this compound in a suitable solvent (e.g., DMSO or phosphate-buffered saline).

    • Egg Albumin Solution: Prepare a 0.2% solution of fresh hen's egg albumin in phosphate-buffered saline (pH 6.4).

    • Reference Standard: Prepare a standard anti-inflammatory drug (e.g., Diclofenac sodium) at similar concentrations.

  • Reaction Mixture: For each concentration, mix 2.8 mL of the egg albumin solution with 0.2 mL of the test compound solution. A control group should be prepared using distilled water instead of the test compound.

  • Incubation: Incubate all reaction mixtures at 37°C for 15-20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

  • Measurement: After cooling to room temperature, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of denaturation using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

A higher percentage of inhibition indicates greater anti-inflammatory activity.

Logical Workflow for Mechanistic Evaluation

While this compound itself is an intermediate, its derivatives are investigated for targeting specific biological pathways. A key pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[10] The following diagram illustrates a logical workflow for assessing a compound's anti-inflammatory potential by investigating its effect on this pathway in a cell-based model.

G cluster_workflow Workflow for Evaluating Anti-inflammatory Activity via NF-κB Pathway Inhibition A Phase 1: Determine Non-Cytotoxic Concentration Range B MTT Assay on Macrophage Cell Line (e.g., RAW 264.7) A->B Method C Phase 2: Assess Anti-inflammatory Efficacy B->C Proceed with safe concentrations D Pre-treat cells with non-toxic concentrations of test compound C->D E Stimulate with Lipopolysaccharide (LPS) to induce inflammation D->E F Measure Nitric Oxide (NO) Production (Griess Assay) E->F Functional Outcome G Phase 3: Investigate Mechanism of Action F->G If NO is reduced H Western Blot Analysis of NF-κB Pathway Proteins G->H Mechanism Study I Measure levels of key proteins: - Phospho-p65 (activated NF-κB) - Total p65 - IκBα (inhibitor protein) H->I Targets J Conclusion: Compound shows anti-inflammatory activity by inhibiting NF-κB pathway I->J Interpretation

Caption: Logical workflow for evaluating the anti-inflammatory mechanism of a test compound.

References

4-Amino-2-methoxybenzoic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility and stability data for 4-Amino-2-methoxybenzoic acid (CAS No. 2486-80-8). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document also presents illustrative data from the structurally related compound, 4-methoxybenzoic acid, to provide a framework for experimental design and data interpretation. Furthermore, detailed, generalized experimental protocols for determining solubility and conducting forced degradation studies are provided, which can be adapted by researchers. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research, offering both foundational knowledge and practical methodologies for characterizing this important chemical intermediate.

Introduction

This compound is an aromatic amino acid derivative utilized as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its molecular structure, featuring both an amino and a carboxylic acid group, along with a methoxy (B1213986) substituent, imparts unique chemical properties that are crucial for its role as a building block in organic synthesis.[1] Understanding the solubility and stability of this compound is paramount for its effective use in research and development, particularly in areas such as formulation development, process chemistry, and regulatory submissions.

This guide summarizes the known physicochemical properties of this compound, provides detailed experimental workflows for its characterization, and uses data from the closely related 4-methoxybenzoic acid as a surrogate to illustrate key concepts in stability analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2486-80-8[1]
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1][2]
Appearance Pale cream or yellow crystalline powder/solid[1][2][3]
Melting Point 148 - 153 °C[1][3]
pKa 4.75 ± 0.10 (Predicted)[2][3]

Solubility Profile

Qualitative Solubility

Qualitative data indicates that this compound is soluble in several organic solvents.

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference(s)
ChloroformSoluble[2][3][4]
DichloromethaneSoluble[2][3][4]
Methanol (B129727)Soluble[2][3][4]
Organic Solvents (General)Soluble[1]
Quantitative Solubility Data

Table 3: Illustrative Quantitative Solubility of 4-Methoxybenzoic Acid in Various Solvents

SolventTemperature (°C)Solubility (g/L)Reference(s)
Water200.3[5][6]
Ethanol-Highly Soluble[5]
Ether-Soluble[5][6]
Ethyl Acetate-Soluble[5][6]
Acetone-Good Solubility[5]
Toluene-Lower Solubility[5]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standardized method for determining the equilibrium solubility of a compound like this compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing the selected solvents.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C, 37 °C) using a mechanical shaker or orbital incubator until equilibrium is reached (typically 24-72 hours).

  • Phase Separation:

    • Allow the vials to stand undisturbed at the equilibrium temperature to allow undissolved solid to settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

    • Filter the collected sample through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the volume of the sample.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature until equilibrium B->C D Allow solid to settle or centrifuge C->D E Withdraw and filter supernatant D->E F Quantify concentration by HPLC E->F

Solubility Determination Workflow

Stability Profile

General Stability and Degradation Pathways

While specific stability data for this compound is limited, the stability of the related compound, 4-methoxybenzoic acid, has been studied. The primary degradation pathways for 4-methoxybenzoic acid include oxidation, hydrolysis under harsh acidic or basic conditions, photodegradation, and thermal degradation.[7][8] The presence of an amino group in this compound may introduce additional stability considerations, as amino groups can be susceptible to oxidation and other reactions.

Forced degradation studies are essential to identify the potential degradation products and pathways for this compound and to develop stability-indicating analytical methods.[9][10]

Illustrative Stability Data from Forced Degradation of 4-Methoxybenzoic Acid

The following table provides illustrative data from forced degradation studies on 4-methoxybenzoic acid to demonstrate the type of information that should be gathered for this compound.

Table 4: Illustrative Forced Degradation Data for 4-Methoxybenzoic Acid

Stress ConditionTime (hours)% Degradation (Illustrative)Primary Degradation ProductReference(s)
0.1 N HCl, 60 °C4810.94-Hydroxybenzoic acid[11]
0.1 N NaOH, 60 °C486.84-Hydroxybenzoic acid[11]
3% H₂O₂, RT24-Oxidative products[8]
Heat (Solid state)--Anisole (from decarboxylation)[8]
Light (ICH Q1B)--Photodegradation products[8]

Note: The % degradation values are for illustrative purposes based on typical outcomes of such studies.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound in accordance with ICH guidelines.[12][13]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 0.1 N to 1 N HCl) and heat (e.g., at 60 °C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 0.1 N to 1 N NaOH) and heat (e.g., at 60 °C).

    • Oxidation: Treat the stock solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) in an oven. Also, heat the stock solution.

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

  • Time Points and Sampling:

    • Withdraw aliquots at various time points (e.g., 0, 6, 12, 24, 48 hours). The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

  • Sample Processing:

    • For acid and base hydrolysis samples, neutralize the aliquots before analysis to prevent damage to the HPLC column.

    • Dilute all samples to a suitable concentration for analysis.

  • Analysis:

    • Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.

    • Calculate the percentage of degradation and assess the mass balance.

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H₂O₂, RT) A->D E Thermal (Heat) A->E F Photolytic (Light, UV) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I Analyze by Stability-Indicating HPLC Method H->I J Assess Degradation, Peak Purity, and Mass Balance I->J

References

Synthesis of 4-Amino-2-methoxybenzoic acid from p-aminosalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Amino-2-methoxybenzoic acid, a valuable intermediate in the pharmaceutical and chemical industries. The primary route discussed is the methylation of p-aminosalicylic acid (4-aminosalicylic acid), followed by the hydrolysis of the resulting ester intermediate. This document provides detailed experimental protocols, quantitative data, and mechanistic visualizations to aid in the successful synthesis and characterization of the target compound.

Overview of the Synthetic Pathway

The synthesis of this compound from p-aminosalicylic acid is a two-step process:

  • O-Methylation: The phenolic hydroxyl group of p-aminosalicylic acid is selectively methylated to form methyl 4-amino-2-methoxybenzoate. This reaction is typically carried out using dimethyl sulfate (B86663) in the presence of a base.

  • Hydrolysis: The methyl ester intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.

The overall reaction scheme is presented below:

Synthetic Pathway Overall Synthesis Scheme pASA p-Aminosalicylic Acid Intermediate Methyl 4-amino-2-methoxybenzoate pASA->Intermediate (CH₃)₂SO₄, Base (Methylation) FinalProduct This compound Intermediate->FinalProduct Base, H₂O (Hydrolysis)

Caption: Overall synthesis scheme for this compound from p-aminosalicylic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 4-amino-2-methoxybenzoate

This procedure is adapted from established methylation methods for salicylic (B10762653) acid derivatives.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-aminosalicylic acid in acetone.

  • Add a stoichiometric equivalent of powdered potassium hydroxide (or sodium hydroxide) to the solution and stir vigorously.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add dimethyl sulfate (approximately 1.1 to 1.5 molar equivalents) dropwise to the cooled suspension, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • To the resulting residue, add water and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the ethyl acetate under reduced pressure to yield the crude methyl 4-amino-2-methoxybenzoate, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Methyl 4-amino-2-methoxybenzoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (B129727)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the crude or purified methyl 4-amino-2-methoxybenzoate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (or potassium hydroxide) pellets or a concentrated aqueous solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution with hydrochloric acid to a pH of approximately 4-5.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
p-Aminosalicylic acidC₇H₇NO₃153.14135-145White to beige powder
Methyl 4-amino-2-methoxybenzoateC₉H₁₁NO₃181.19155-159Solid
This compoundC₈H₉NO₃167.16149-153Pale cream crystalline powder[1][2][3]

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
This compound Predicted shifts for a similar compound (2-amino-4-methoxybenzoic acid) in DMSO-d6 are: 3.70 (s, 3H), 6.09 (dd, 1H), 6.23 (d, 1H), 7.59 (d, 1H)Data not readily availableCharacteristic peaks for amino, methoxy (B1213986), carboxylic acid, and aromatic groups are expected
Methyl 4-amino-2-methoxybenzoate Data not readily available in detail, but characteristic peaks for aromatic protons, methoxy groups, and amino protons are expected.Data not readily availableCharacteristic peaks for amino, methoxy, ester, and aromatic groups are expected.

Mechanistic Insights and Visualizations

O-Methylation of p-Aminosalicylic Acid

The O-methylation of the phenolic hydroxyl group proceeds via a Williamson ether synthesis mechanism. The base deprotonates the more acidic phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction.

O-Methylation Mechanism Mechanism of O-Methylation node_style node_style reactant p-Aminosalicylate Anion O⁻ transition Sₙ2 Transition State reactant:p1->transition dms Dimethyl Sulfate H₃C—O—SO₂—O—CH₃ dms:p2->transition product Methyl 4-amino-2-methoxybenzoate O—CH₃ transition->product:p3

Caption: Mechanism of O-methylation of the p-aminosalicylate anion with dimethyl sulfate.

Base-Catalyzed Hydrolysis of Methyl 4-amino-2-methoxybenzoate

The hydrolysis of the methyl ester is a saponification reaction. It proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion as a leaving group, to form the carboxylate salt, which is subsequently protonated during the acidic workup to yield the final carboxylic acid.

Hydrolysis Mechanism Mechanism of Base-Catalyzed Ester Hydrolysis node_style node_style ester Methyl 4-amino-2-methoxybenzoate C=O tetrahedral Tetrahedral Intermediate C(O⁻)(OH)(OCH₃) ester:c->tetrahedral hydroxide {Hydroxide | {OH⁻}} hydroxide->tetrahedral carboxylate 4-Amino-2-methoxybenzoate COO⁻ tetrahedral->carboxylate -OCH₃ acid This compound COOH carboxylate->acid H₃O⁺ (Workup)

Caption: Mechanism of base-catalyzed hydrolysis of methyl 4-amino-2-methoxybenzoate.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from p-aminosalicylic acid. The described two-step process involving O-methylation and subsequent ester hydrolysis is a reliable method for obtaining this valuable chemical intermediate. The provided experimental protocols, quantitative data, and mechanistic diagrams are intended to support researchers and professionals in the successful execution and understanding of this synthetic route. Careful control of reaction conditions and appropriate purification techniques are essential for achieving high yields and purity of the final product.

References

The Pivotal Role of 4-Amino-2-methoxybenzoic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methoxybenzoic acid, a substituted anthranilic acid, has emerged as a cornerstone in the field of organic synthesis. Its unique trifunctional nature, possessing an aromatic amine, a carboxylic acid, and a methoxy (B1213986) group, provides a versatile platform for the construction of a diverse array of complex molecules. This technical guide delves into the core applications of this compound, with a particular focus on its role as a precursor to medicinally significant heterocyclic scaffolds such as quinazolinones and benzoxazinones. We will explore detailed experimental protocols, present quantitative data for key transformations, and visualize synthetic pathways to provide a comprehensive resource for researchers in academia and the pharmaceutical industry. The derivatives of this compound have shown promise in various therapeutic areas, including the development of anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1]

Core Synthetic Applications

The strategic positioning of the amino, methoxy, and carboxylic acid groups on the benzene (B151609) ring allows for a range of chemical manipulations, making this compound a valuable starting material for the synthesis of a variety of organic compounds.

Synthesis of Heterocyclic Compounds

The most significant application of this compound in organic synthesis is as a precursor for the construction of fused heterocyclic systems. The amino and carboxylic acid functionalities are perfectly poised for cyclization reactions to form six-membered heterocyclic rings.

This compound can be readily converted to 7-methoxy-4H-benzo[d][2][3]oxazin-4-one derivatives. These compounds serve as important intermediates and exhibit a range of biological activities. A general and efficient method involves the reaction of the parent acid with orthoesters in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 7-Methoxy-2-methyl-4H-benzo[d][2][3]oxazin-4-one

A mixture of this compound (1.0 mmol) and triethyl orthoacetate (1.2 mmol) in ethanol (B145695) (10 mL) is treated with a catalytic amount of acetic acid (0.1 mmol). The reaction mixture is then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent such as ethanol to afford the desired 7-methoxy-2-methyl-4H-benzo[d][2][3]oxazin-4-one.[4]

The following table summarizes the synthesis of various 7-methoxy-2-substituted-4H-benzo[d][2][3]oxazin-4-ones from a closely related starting material, 4-methoxyanthranilic acid, which demonstrates the versatility of this synthetic route.

Substituent (R)ProductYield (%)Melting Point (°C)
Methyl7-Methoxy-2-methyl-4H-benzo[d][2][3]oxazin-4-one87-88119-120
Propyl7-Methoxy-2-propyl-4H-benzo[d][2][3]oxazin-4-one86-8777-78
Phenyl7-Methoxy-2-phenyl-4H-benzo[d][2][3]oxazin-4-one83-85149-150

Data adapted from the synthesis using 4-methoxyanthranilic acid, which is expected to have similar reactivity.[4]

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3] The synthesis of quinazolinones from this compound typically involves a two-step process: initial formation of a 2-acylaminobenzoic acid intermediate, followed by cyclization with an amine source. A more direct approach involves the reaction of the corresponding benzoxazinone (B8607429) with an amine.

Experimental Protocol: Synthesis of 3-Amino-7-methoxy-2-methylquinazolin-4(3H)-one

7-Methoxy-2-methyl-4H-benzo[d][2][3]oxazin-4-one (1.0 mmol) is dissolved in ethanol (15 mL). To this solution, hydrazine (B178648) hydrate (B1144303) (1.5 mmol) is added, and the mixture is refluxed for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 3-amino-7-methoxy-2-methylquinazolin-4(3H)-one.[5]

The following diagram illustrates the general synthetic workflow for the preparation of quinazolinones from this compound.

G cluster_0 Synthesis of Benzoxazinone cluster_1 Synthesis of Quinazolinone 4-Amino-2-methoxybenzoic_acid This compound Benzoxazinone 7-Methoxy-2-substituted- 4H-benzo[d][1,3]oxazin-4-one 4-Amino-2-methoxybenzoic_acid->Benzoxazinone Acetic Acid, Reflux Orthoester R-C(OEt)3 Orthoester->Benzoxazinone Quinazolinone 7-Methoxy-2-substituted- 3-R'-quinazolin-4(3H)-one Benzoxazinone->Quinazolinone Reflux Amine R'-NH2 Amine->Quinazolinone

Caption: Synthetic workflow for benzoxazinones and quinazolinones.

Other Key Reactions

Beyond heterocycle synthesis, the functional groups of this compound can undergo a variety of standard organic transformations, further expanding its synthetic utility.

The carboxylic acid group can be readily esterified under acidic conditions. This modification is often employed to protect the carboxylic acid or to modulate the pharmacological properties of the final compound.

Experimental Protocol: Fischer Esterification of this compound

This compound (1.0 mmol) is dissolved in an excess of the desired alcohol (e.g., methanol, 20 mL), and a catalytic amount of concentrated sulfuric acid (0.1 mL) is added cautiously. The mixture is heated to reflux until the reaction is complete (monitored by TLC). The excess alcohol is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding ester.

The amino group can be acylated using acid chlorides or anhydrides to form amides. This is a common strategy in drug discovery to explore structure-activity relationships.

Experimental Protocol: N-Acetylation of this compound

This compound (1.0 mmol) is dissolved in pyridine (B92270) (5 mL) and cooled to 0 °C. Acetic anhydride (B1165640) (1.1 mmol) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for a few hours. Upon completion, the mixture is poured into ice water, and the precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of this compound have shown a wide range of biological activities, making this scaffold highly attractive for drug discovery programs.

Anticancer Activity

Numerous quinazolinone derivatives synthesized from substituted anthranilic acids have demonstrated potent anticancer activity.[3] For instance, certain 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have been investigated as potential cytotoxic agents targeting the β-catenin/TCF4 signaling pathway.[6] The Akt/NFκB signaling pathway, crucial for cell survival, has also been identified as a target for some 4-methoxybenzoic acid derivatives, leading to the induction of apoptosis in cancer cells.[7]

The following diagram depicts a simplified overview of the Akt/NFκB signaling pathway, a target for some anticancer derivatives.

G cluster_pathway Akt/NFκB Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Cell Survival, Proliferation) Nucleus->Gene_Expression Transcription Derivative 4-Methoxybenzoic acid Derivative Derivative->Akt Inhibits

References

Spectroscopic Profile of 4-Amino-2-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-methoxybenzoic acid (CAS No. 2486-80-8). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and characteristic Infrared (IR) absorption bands based on established spectroscopic principles. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure

The chemical structure of this compound is presented below, with atoms numbered for the purpose of NMR spectral assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected characteristic IR absorption bands for this compound.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-36.2 - 6.4d
H-56.3 - 6.5dd
H-67.6 - 7.8d
-COOH11.0 - 13.0br s
-NH₂4.5 - 5.5br s
-OCH₃3.8 - 4.0s

Disclaimer: Predicted data is generated using computational models and should be used as an estimation. Actual experimental values may vary.

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1110 - 115
C-2158 - 162
C-398 - 102
C-4150 - 154
C-5105 - 109
C-6132 - 136
C-7 (-COOH)168 - 172
C-8 (-OCH₃)55 - 60

Disclaimer: Predicted data is generated using computational models and should be used as an estimation. Actual experimental values may vary.

Characteristic IR Absorption Bands
Functional GroupAbsorption Range (cm⁻¹)Description of Vibration
O-H (Carboxylic Acid)3300 - 2500Stretching, very broad
N-H (Amine)3500 - 3300Stretching, two bands for primary amine
C-H (Aromatic)3100 - 3000Stretching
C=O (Carboxylic Acid)1710 - 1680Stretching
C=C (Aromatic)1625 - 1590Stretching
C-N (Amine)1340 - 1250Stretching
C-O (Methoxy)1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)Stretching

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of solid aromatic compounds like this compound.

NMR Spectroscopy Protocol

A standard protocol for obtaining NMR spectra of benzoic acid derivatives involves the following steps:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • For ¹³C NMR, a higher concentration is often required, typically 50-100 mg of the compound in the same volume of deuterated solvent.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a standard one-pulse experiment is typically used.

    • For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is transformed into a spectrum using a Fourier Transform (FT).

    • The spectrum is phased to ensure all peaks are in the absorptive mode.

    • The baseline of the spectrum is corrected to be flat.

    • For ¹H NMR, the peaks are integrated to determine the relative ratios of the protons.

    • Chemical shifts are referenced to the TMS signal.

IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation:

    • Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent such as methylene (B1212753) chloride or acetone.

    • Place a single drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FT-IR spectrometer.

    • Record a background spectrum of the clean, empty salt plate.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum.

  • Data Analysis:

    • Identify the wavenumbers of the major absorption bands in the spectrum.

    • Correlate these absorption bands with the characteristic vibrations of the functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow for spectroscopic data analysis and a generalized experimental workflow.

Spectroscopic_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structural Elucidation NMR_acq NMR Spectroscopy (¹H and ¹³C) NMR_proc Process NMR Data (FT, Phasing, Baseline Correction) NMR_acq->NMR_proc IR_acq IR Spectroscopy IR_proc Process IR Data (Background Subtraction) IR_acq->IR_proc NMR_analysis Analyze NMR Spectra (Chemical Shift, Multiplicity, Integration) NMR_proc->NMR_analysis IR_analysis Analyze IR Spectrum (Characteristic Frequencies) IR_proc->IR_analysis Structure Propose/Confirm Structure of This compound NMR_analysis->Structure IR_analysis->Structure

Caption: Logical workflow for the structural elucidation of this compound using NMR and IR spectroscopy.

Experimental_Workflow Start Start: Pure Sample of This compound Prep_NMR Prepare NMR Sample (Dissolve in Deuterated Solvent with TMS) Start->Prep_NMR Prep_IR Prepare IR Sample (e.g., Thin Solid Film on Salt Plate) Start->Prep_IR Acquire_NMR Acquire NMR Spectra (¹H and ¹³C) Prep_NMR->Acquire_NMR Process_Data Process and Analyze Spectroscopic Data Acquire_NMR->Process_Data Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Acquire_IR->Process_Data Report Generate Report with Data Tables and Interpretations Process_Data->Report

Caption: Generalized experimental workflow for acquiring and analyzing spectroscopic data.

The Versatile Scaffold: 4-Amino-2-methoxybenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-Amino-2-methoxybenzoic acid, a simple yet functionally rich aromatic compound, has emerged as a valuable building block in the landscape of medicinal chemistry. Its unique substitution pattern, featuring an activating amino group and a methoxy (B1213986) group ortho to the carboxylic acid, provides a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the core aspects of this compound as a pivotal intermediate, exploring its synthesis, chemical properties, and its role in the development of therapeutic agents across various disease areas. We present a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Chemical Properties and Synthesis

This compound, also known as 4-amino-o-anisic acid, possesses a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1] Key physicochemical properties are summarized in Table 1. The presence of both an acidic carboxylic group and a basic amino group imparts amphoteric character, while the methoxy group influences the electronic and conformational properties of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number2486-80-8[1]
Molecular FormulaC₈H₉NO₃[1]
Molecular Weight167.16 g/mol [1]
Melting Point149-153 °C[1]
AppearancePale cream crystalline powder[2]
SMILESCOc1cc(N)ccc1C(O)=O[1]
InChI KeyOLJXRTRRJSMURJ-UHFFFAOYSA-N[1]

A common and efficient method for the laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, 4-methoxy-2-nitrobenzoic acid.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

4-Methoxy-2-nitrobenzoic acid 4-Methoxy-2-nitrobenzoic acid This compound This compound 4-Methoxy-2-nitrobenzoic acid->this compound H2, Pd/C Methanol (B129727)

Caption: Synthesis of this compound.

Materials:

  • 4-Methoxy-2-nitrobenzoic acid

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol

  • Diatomaceous earth (Celite®)

Procedure:

  • In a suitable reaction vessel, dissolve 4-Methoxy-2-nitrobenzoic acid (e.g., 3 g, 16.4 mmol) in methanol (e.g., 80 mL).[3]

  • Carefully add 10% Pd/C catalyst (e.g., 300 mg) to the solution.[3]

  • Subject the mixture to hydrogenation at room temperature and atmospheric pressure for approximately 18 hours.[3]

  • Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.[3]

  • Concentrate the filtrate under reduced pressure to dryness to yield this compound as a solid. The reaction typically proceeds with a high yield (approaching 100%).[3]

Applications in Medicinal Chemistry

The structural features of this compound make it an attractive starting material for the synthesis of a variety of therapeutic agents. The amino group serves as a handle for amide bond formation, while the carboxylic acid can be converted to esters or amides. The aromatic ring can also undergo further substitution to modulate the pharmacological properties of the final compounds.

Antipsychotic Agents: The Amisulpride Story

A prominent example of the utility of this scaffold is in the synthesis of the atypical antipsychotic drug, Amisulpride . A key intermediate in the industrial production of Amisulpride is 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a direct derivative of the parent compound.[4][5]

Workflow for the Synthesis of a Key Amisulpride Intermediate:

This compound This compound Methyl 4-amino-2-methoxybenzoate Methyl 4-amino-2-methoxybenzoate This compound->Methyl 4-amino-2-methoxybenzoate Methylation Methyl 4-amino-2-methoxy-5-thiocyanatobenzoate Methyl 4-amino-2-methoxy-5-thiocyanatobenzoate Methyl 4-amino-2-methoxybenzoate->Methyl 4-amino-2-methoxy-5-thiocyanatobenzoate Thiocyanation Methyl 4-amino-5-ethylthio-2-methoxybenzoate Methyl 4-amino-5-ethylthio-2-methoxybenzoate Methyl 4-amino-2-methoxy-5-thiocyanatobenzoate->Methyl 4-amino-5-ethylthio-2-methoxybenzoate Ethylation 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid Methyl 4-amino-5-ethylthio-2-methoxybenzoate->4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid Oxidation & Hydrolysis

Caption: Synthetic workflow for an Amisulpride intermediate.

Modulators of Serotonin (B10506) Receptors

Derivatives of this compound have been extensively explored as ligands for G-protein coupled receptors (GPCRs), particularly the serotonin 5-HT₄ receptor. These receptors are implicated in various physiological processes, including gastrointestinal motility and cognitive function. Research has shown that esters of 4-amino-5-chloro-2-methoxybenzoic acid can act as potent 5-HT₄ receptor agonists and antagonists.

Table 2: Biological Activity of 4-Amino-5-chloro-2-methoxybenzoic Acid Esters as 5-HT₄ Receptor Ligands

CompoundKi (nM)pA₂Activity
7a (ML 10302) 1.07 ± 0.5-Partial Agonist
7g 0.26 ± 0.068.6Antagonist
7k 1.0 ± 0.3-Partial Agonist

Data extracted from a study on new esters of 4-amino-5-chloro-2-methoxybenzoic acid.

The 5-HT₄ receptor primarily signals through the Gαs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and other downstream effectors.

5-HT₄ Receptor Signaling Pathway:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT4R 5-HT4 Receptor G_alpha_s Gαs 5HT4R->G_alpha_s Src Src Kinase 5HT4R->Src AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP ERK ERK Src->ERK PKA Protein Kinase A cAMP->PKA PKA->ERK CREB CREB ERK->CREB 5HT4R_Agonist 5-HT4 Agonist 5HT4R_Agonist->5HT4R

Caption: Simplified 5-HT₄ receptor signaling cascade.

Anti-inflammatory and Analgesic Potential

The this compound scaffold has been utilized in the development of novel anti-inflammatory and analgesic agents.[2][6] The mechanism of action for many of these derivatives involves the inhibition of key inflammatory mediators.

A related compound, Tranilast , an analog of a tryptophan metabolite, is an anti-allergic and anti-inflammatory drug.[7] Its mechanism involves the suppression of chemical mediator release from mast cells and the inhibition of the TGF-β signaling pathway, which plays a crucial role in inflammation and fibrosis.[8][9]

TGF-β Signaling Pathway Inhibition:

Tranilast Tranilast TGF_beta TGF-β Tranilast->TGF_beta inhibits TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad Smad Proteins TGF_beta_R->Smad Gene_Transcription Pro-inflammatory & Fibrotic Gene Transcription Smad->Gene_Transcription Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition, Cytotoxicity) Purification->In_Vitro In_Vivo In Vivo Models (e.g., Anti-inflammatory, Analgesic) In_Vitro->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

References

Unveiling the Past: The Discovery and Historical Synthesis of 4-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the historical archives of chemical literature reveals the first documented synthesis of 4-Amino-2-methoxybenzoic acid in the year 1900 by the German chemists Alfred Einhorn and Emanuel Oppenheimer. This pivotal moment in organic chemistry laid the groundwork for the future applications of this compound, which now serves as a valuable intermediate in the pharmaceutical and dye industries.

This technical guide explores the initial discovery and synthesis of this compound, providing a detailed look at the experimental protocols of the era. We will also present its key physicochemical properties in a structured format and visualize the foundational synthetic pathway as described by its discoverers.

A Glimpse into History: The First Synthesis

The pioneering work of Einhorn and Oppenheimer, published in the prestigious journal Justus Liebig's Annalen der Chemie, detailed the preparation of this compound from its nitro precursor, 2-methoxy-4-nitrobenzoic acid. Their method, a classic example of aromatic nitro compound reduction, involved the use of tin and hydrochloric acid, a common and effective reducing agent of the time. This discovery was part of broader investigations into the derivatives of benzoic acid, a fundamental scaffold in organic chemistry.

Physicochemical Characteristics

This compound is a stable, crystalline solid. A compilation of its key physical and chemical properties is presented below for easy reference by researchers.

PropertyValueReference
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Melting Point 149-153 °C[1]
Appearance White to off-white crystalline powder
CAS Number 2486-80-8[1]

The Original Experimental Protocol

The following is a detailed description of the experimental procedure for the synthesis of this compound as would have been performed by Einhorn and Oppenheimer, based on the typical laboratory practices of the early 20th century.

Objective: To synthesize this compound by the reduction of 2-methoxy-4-nitrobenzoic acid.

Materials:

  • 2-methoxy-4-nitrobenzoic acid

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Acetic Acid (CH₃COOH)

  • Distilled water

  • Filter paper

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Beakers and other standard laboratory glassware

Procedure:

  • Reduction of the Nitro Group: In a round-bottom flask, a measured quantity of 2-methoxy-4-nitrobenzoic acid is suspended in water. To this suspension, an excess of granulated tin is added.

  • Concentrated hydrochloric acid is then added portion-wise to the flask. The reaction is exothermic, and the addition of acid should be controlled to maintain a steady reaction rate.

  • The mixture is heated under reflux for several hours until the reduction of the nitro group to an amino group is complete. The progress of the reaction would have been monitored by the disappearance of the yellow color of the nitro compound.

  • Work-up and Isolation: After cooling, the reaction mixture contains the tin salt of this compound. A concentrated solution of sodium hydroxide is added to precipitate the tin as tin hydroxide, which is then removed by filtration.

  • The filtrate, containing the sodium salt of the desired product, is then acidified with acetic acid. This protonates the carboxylate and the amino group, causing the this compound to precipitate out of the solution.

  • Purification: The crude product is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or water.

Visualizing the Foundational Synthesis

The historical synthesis of this compound can be represented as a straightforward chemical transformation. The following diagram, generated using the DOT language, illustrates this key reaction.

Historical_Synthesis Start 2-Methoxy-4-nitrobenzoic Acid Product This compound Start->Product Reduction (Sn/HCl)

Caption: The historical synthesis of this compound.

This foundational work by Einhorn and Oppenheimer not only introduced a new chemical entity but also provided a reliable method for its preparation, paving the way for its eventual use in various fields of applied chemistry. The principles of this early synthesis are still relevant today, demonstrating the enduring legacy of these pioneering chemists.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Amino-2-methoxybenzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Amino-2-methoxybenzoic acid and its derivatives as non-standard building blocks in peptide synthesis. The following sections detail its application in creating unique peptide structures, along with protocols for its incorporation using standard synthesis methodologies.

Introduction

This compound is an aromatic amino acid derivative that can be incorporated into peptide chains to introduce specific structural constraints or functionalities.[1] Its unique structure allows for the creation of peptidomimetics with potentially enhanced biological activity and stability. While direct incorporation protocols are not extensively documented, its derivatives have been successfully used in both solution-phase and solid-phase peptide synthesis (SPPS). This document provides protocols based on the use of a notable derivative and outlines the general procedures for its integration into peptide scaffolds.

Key Applications

The primary application of this compound in peptide synthesis is as a component of larger, unnatural amino acid building blocks. A key example is the synthesis of the unnatural amino acid "Hao" (5-HO₂CCONH-2-MeO-C₆H₃-CONHNH₂), which is designed to mimic a tripeptide β-strand.[2] This building block, once synthesized, can be incorporated into peptides using standard synthesis techniques to create novel peptide architectures with specific hydrogen-bonding patterns.[2]

Potential applications in drug development include:

  • Creation of Peptidomimetics: Designing peptides with modified backbones to enhance stability against enzymatic degradation.

  • Inducing Specific Conformations: The rigid structure of the aromatic ring can be used to control the peptide's secondary structure, which is crucial for biological activity.

  • Development of Novel Peptide-Drug Conjugates: The functional groups of this compound can serve as attachment points for therapeutic agents.

Data Presentation

While specific quantitative data for the direct coupling of this compound is limited, the following table provides representative data for the coupling of a derivative, the unnatural amino acid "Hao," and for general peptide synthesis parameters. This data is intended to provide a baseline for experimental design.

ParameterValueRemarksSource
Unnatural Amino Acid Synthesis
Fmoc*-Hao YieldHighEfficient, high-yield synthesis from 5-amino-2-methoxybenzoic acid, hydrazine (B178648), and oxalic acid derivatives.[2]
Boc-Hao YieldHighEfficient, high-yield synthesis from 5-amino-2-methoxybenzoic acid, hydrazine, and oxalic acid derivatives.[2]
Peptide Coupling
Coupling MethodCarbodiimide (B86325)Standard coupling agents are effective for incorporating Hao into peptides.[2]
Synthesis PhaseSolution & SolidHao can be used in both solution-phase and solid-phase peptide synthesis.[2]

Experimental Protocols

The following protocols describe the synthesis of the unnatural amino acid "Hao" from 5-Amino-2-methoxybenzoic acid and its subsequent incorporation into a peptide chain via solution-phase and solid-phase synthesis.

Protocol 1: Synthesis of Fmoc*-Hao and Boc-Hao Unnatural Amino Acids

This protocol is based on the condensation of suitably protected derivatives of 5-amino-2-methoxybenzoic acid, hydrazine, and oxalic acid.[2]

Workflow for Unnatural Amino Acid Synthesis

cluster_synthesis Synthesis of Hao Precursor cluster_deprotection Final Product Generation Protected_5_amino_2_methoxybenzoic_acid Protected 5-Amino- 2-methoxybenzoic acid Condensation_1 Condensation Protected_5_amino_2_methoxybenzoic_acid->Condensation_1 Step 1 Protected_Hydrazine Protected Hydrazine Protected_Hydrazine->Condensation_1 Step 1 Protected_Oxalic_Acid Protected Oxalic Acid Condensation_2 Condensation Protected_Oxalic_Acid->Condensation_2 Step 2 Intermediate Intermediate Product Condensation_1->Intermediate Intermediate->Condensation_2 Step 2 Protected_Hao Protected Hao Condensation_2->Protected_Hao Deprotection_Fmoc Deprotection Protected_Hao->Deprotection_Fmoc Fmoc Deprotection Deprotection_Boc Deprotection Protected_Hao->Deprotection_Boc Boc Deprotection Fmoc_Hao Fmoc*-Hao Deprotection_Fmoc->Fmoc_Hao Boc_Hao Boc-Hao Deprotection_Boc->Boc_Hao

Caption: Synthesis of Fmoc*-Hao and Boc-Hao.

Methodology:

  • Protection: Protect the amino group of 5-amino-2-methoxybenzoic acid and one of the amino groups of hydrazine with suitable protecting groups (e.g., Boc). Protect one of the carboxylic acid groups of oxalic acid.

  • Condensation 1: Couple the protected 5-amino-2-methoxybenzoic acid with the free amino group of the protected hydrazine using a standard coupling agent (e.g., DCC/HOBt or HATU).

  • Intermediate Deprotection: Selectively deprotect the second amino group of the hydrazine moiety.

  • Condensation 2: Couple the resulting intermediate with the protected oxalic acid.

  • Final Deprotection/Protection Exchange: Deprotect the remaining protecting groups and introduce the desired Fmoc* or Boc group on the free amino terminus of the Hao building block.

Protocol 2: Solution-Phase Peptide Synthesis with Hao

This protocol outlines the steps for coupling the Boc-Hao unnatural amino acid to a growing peptide chain in solution.

Workflow for Solution-Phase Coupling

Boc_Hao Boc-Hao Activation Activation Boc_Hao->Activation Peptide_NH2 Peptide with free N-terminus (e.g., H-Val-NHBu) Coupling Coupling Reaction Peptide_NH2->Coupling Coupling_Agent Carbodiimide (e.g., DCC, EDC) Coupling_Agent->Activation Activation->Coupling Protected_Peptide Boc-Hao-Peptide Coupling->Protected_Peptide Deprotection Boc Deprotection (e.g., TFA) Protected_Peptide->Deprotection Final_Peptide H-Hao-Peptide Deprotection->Final_Peptide

Caption: Solution-phase coupling of Boc-Hao.

Methodology:

  • Dissolution: Dissolve the N-terminally protected peptide (e.g., Boc-Phe-OH) and the C-terminally protected amino acid or peptide (e.g., H-Val-NHBu) in a suitable organic solvent (e.g., DMF or DCM).

  • Activation: Add a carbodiimide coupling agent (e.g., 1.1 equivalents of DCC or EDC) and an additive (e.g., 1.1 equivalents of HOBt) to the solution containing the carboxylic acid component and stir for a few minutes at 0°C to form the active ester.

  • Coupling: Add the amino component to the activated mixture and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up: Remove the urea (B33335) byproduct by filtration (if DCC is used). Extract the organic layer with an acidic solution (e.g., 1N HCl) and a basic solution (e.g., saturated NaHCO₃) to remove unreacted starting materials and byproducts. Dry the organic layer and evaporate the solvent.

  • Purification: Purify the resulting protected peptide by column chromatography.

  • Deprotection: Remove the N-terminal protecting group (e.g., Boc with TFA) to elongate the peptide chain further.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with Hao

This protocol describes the incorporation of Fmoc*-Hao into a peptide chain on a solid support using standard Fmoc-SPPS chemistry.

Workflow for Solid-Phase Coupling

Resin Resin with growing peptide chain Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing_1 Wash (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling Reaction Washing_1->Coupling Fmoc_Hao Fmoc*-Hao Fmoc_Hao->Coupling Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU) Coupling_Reagent->Coupling Base Base (e.g., DIPEA) Base->Coupling Washing_2 Wash (DMF) Coupling->Washing_2 Next_Cycle Repeat for next amino acid Washing_2->Next_Cycle Next_Cycle->Fmoc_Deprotection

Caption: Solid-phase coupling of Fmoc*-Hao.

Methodology:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Coupling:

    • In a separate vessel, dissolve Fmoc*-Hao (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU or HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA with scavengers).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Conclusion

This compound serves as a valuable building block for the synthesis of unnatural amino acids that can be incorporated into peptides to create novel structures with tailored properties. The "Hao" amino acid is a prime example of how this starting material can be used to generate peptidomimetics with defined secondary structures. The protocols provided herein, based on standard and well-established peptide synthesis methodologies, offer a framework for researchers to utilize this compound and its derivatives in their peptide design and drug discovery efforts. Further research into the direct incorporation of this compound and the biological activities of the resulting peptides is warranted.

References

Application Notes and Protocols: 4-Amino-2-methoxybenzoic Acid as a Versatile Intermediate for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methoxybenzoic acid is a valuable aromatic intermediate widely utilized in the synthesis of a diverse range of organic compounds, including pharmaceuticals and, notably, azo dyes. The presence of three key functional groups—a primary aromatic amine (-NH₂), a carboxylic acid (-COOH), and a methoxy (B1213986) group (-OCH₃)—on the benzene (B151609) ring makes it a versatile building block for chromophore development. The amino group serves as the primary site for diazotization, a critical step in the formation of the azo linkage (-N=N-), which is the defining chromophore of azo dyes. The carboxylic acid and methoxy groups act as auxochromes, influencing the color, solubility, and binding properties of the resulting dyes. This document provides detailed protocols for the synthesis of azo dyes using this compound as the diazo component and outlines the characterization of the resulting products.

Principle of Synthesis

The synthesis of azo dyes from this compound is a two-step process involving diazotization followed by an azo coupling reaction.

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, anilines, and other activated aromatic compounds. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye.

Experimental Protocols

Protocol 1: Synthesis of a Novel Azo Dye using β-Naphthol as the Coupling Component

This protocol describes the synthesis of a hypothetical novel azo dye, (E)-4-((2-hydroxynaphthalen-1-yl)diazenyl)-2-methoxybenzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Quantity (g or mL)
This compound167.16101.67 g
Concentrated Hydrochloric Acid36.46~25~2.5 mL
Sodium Nitrite (NaNO₂)69.00110.76 g
β-Naphthol144.17101.44 g
Sodium Hydroxide (B78521) (NaOH)40.00-For 10% solution
Distilled Water18.02-As needed
Ice--As needed
Urea (B33335)60.06-Small quantity

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, suspend 1.67 g (10 mmol) of this compound in a mixture of 2.5 mL of concentrated hydrochloric acid and 25 mL of distilled water.

  • Stir the mixture vigorously to achieve a fine suspension. Gentle warming may be required to aid dissolution, after which the solution should be cooled back down.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction. The formation of a clear solution indicates the formation of the diazonium salt.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of urea to quench the excess nitrous acid. The resulting solution is the diazonium salt solution and should be used immediately.

Part B: Azo Coupling Reaction

  • In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold β-naphthol solution with constant stirring.

  • A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1 hour.

  • After 1 hour, allow the mixture to warm to room temperature and continue stirring for another hour to ensure complete coupling.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude dye with a copious amount of cold water until the filtrate is neutral.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • The dye can be further purified by recrystallization from an appropriate solvent, such as ethanol (B145695) or acetic acid.

Data Presentation

The following table summarizes typical data obtained for azo dyes synthesized from aromatic amines, which can be expected for dyes derived from this compound.

Table 1: Physicochemical and Spectral Data of Representative Azo Dyes

Coupling ComponentMolecular Formula of DyeYield (%)Melting Point (°C)λmax (nm) in DMF
PhenolC₁₅H₁₂N₂O₄85-95205-208360-380
ResorcinolC₁₅H₁₂N₂O₅80-90220-223420-440
N,N-DimethylanilineC₁₇H₁₉N₃O₃88-96180-184480-500
β-NaphtholC₁₉H₁₄N₂O₄90-98245-250490-510
Salicylic AcidC₁₆H₁₂N₂O₆82-90230-235370-390

Note: The data presented are hypothetical and based on typical results for analogous azo dyes. Actual results may vary.

Visualizations

Diagram 1: General Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_coupling Step 2: Azo Coupling A This compound C Diazonium Salt Intermediate A->C NaNO₂, HCl 0-5 °C B Coupling Component (e.g., β-Naphthol) D Azo Dye B->D Alkaline conditions C->D

Caption: General reaction scheme for the synthesis of azo dyes.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start prep_amine Prepare Amine Suspension (this compound in HCl) start->prep_amine cool_amine Cool to 0-5 °C prep_amine->cool_amine diazotization Diazotization (Add NaNO₂ to amine suspension) cool_amine->diazotization prep_nitrite Prepare NaNO₂ Solution prep_nitrite->diazotization check_excess Check for excess HNO₂ diazotization->check_excess quench Quench with Urea (if needed) check_excess->quench coupling Azo Coupling (Add diazonium salt to coupler) check_excess->coupling If no excess quench->coupling prep_coupler Prepare Coupling Component Solution (e.g., β-Naphthol in NaOH) cool_coupler Cool to 0-5 °C prep_coupler->cool_coupler cool_coupler->coupling stir Stir and warm to RT coupling->stir filtration Vacuum Filtration stir->filtration wash Wash with H₂O filtration->wash dry Dry the Product wash->dry purify Recrystallization (Optional) dry->purify end End Product: Azo Dye dry->end If no purification purify->end

Caption: Step-by-step experimental workflow for azo dye synthesis.

Conclusion

This compound serves as a readily available and highly effective diazo component for the synthesis of a wide array of azo dyes. The protocols provided herein offer a robust foundation for researchers to synthesize and explore novel chromophores. By systematically varying the coupling component, a library of dyes with diverse colors and properties can be generated. These compounds can be further investigated for their applications in various fields, including as textile colorants, pH indicators, and as potential scaffolds in the development of new therapeutic agents. Researchers should adapt these procedures based on the specific properties of the chosen coupling component and always perform appropriate safety assessments, as diazonium salts can be explosive when dry.

Application Notes and Protocols: 4-Amino-2-methoxybenzoic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Amino-2-methoxybenzoic acid as a precursor in the development of synthetic auxin herbicides, with a specific focus on the synthesis and evaluation of a Dicamba-analogue. Detailed protocols for synthesis and bioassays are provided to enable researchers to replicate and adapt these methods for their own agrochemical discovery programs.

Introduction

This compound is a versatile chemical intermediate that serves as a valuable building block in the synthesis of various agrochemicals.[1] Its substituted benzoic acid structure is foundational for the development of certain classes of herbicides, particularly those that mimic the action of natural plant hormones like auxins. This document outlines the application of this compound in the synthesis of a potent herbicidal agent structurally related to Dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely used herbicide for the control of broadleaf weeds.[2][3]

Synthesis of a Dicamba Analogue from this compound

The following protocol describes a hypothetical, yet chemically plausible, multi-step synthesis of a dichlorinated 2-methoxybenzoic acid herbicide from this compound. The key transformation involves the conversion of the amino group to a chloro group via a Sandmeyer reaction, followed by an additional chlorination step.

Experimental Protocol: Synthesis of 3,6-dichloro-2-methoxybenzoic acid Analogue

Step 1: Diazotization of this compound

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 16.7 g (0.1 mol) of this compound in 100 mL of 6M hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite (B80452) in 20 mL of water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction for Monochlorination

  • In a separate beaker, dissolve 14.3 g (0.1 mol) of copper(I) chloride in 50 mL of concentrated hydrochloric acid with gentle heating.

  • Cool the copper(I) chloride solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Heat the mixture to 60 °C for 30 minutes to ensure complete reaction.

  • Cool the mixture and extract the product with three 50 mL portions of diethyl ether.

  • Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield 4-chloro-2-methoxybenzoic acid.

Step 3: Aromatic Chlorination

  • Dissolve the 4-chloro-2-methoxybenzoic acid from Step 2 in 100 mL of glacial acetic acid.

  • Add a catalytic amount of iron(III) chloride.

  • Bubble chlorine gas through the solution at room temperature with stirring until the desired degree of chlorination is achieved (monitored by TLC or GC-MS).

  • Pour the reaction mixture into 500 mL of ice-water to precipitate the product.

  • Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the purified 3,6-dichloro-2-methoxybenzoic acid analogue.

SynthesisWorkflow cluster_start Starting Material cluster_reactions Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product 4-Amino-2-methoxybenzoic_acid This compound Diazotization Diazotization (NaNO₂, HCl, 0-5°C) 4-Amino-2-methoxybenzoic_acid->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuCl, HCl) Monochloro_Product 4-Chloro-2-methoxybenzoic acid Sandmeyer->Monochloro_Product Chlorination Aromatic Chlorination (Cl₂, FeCl₃, Acetic Acid) Dicamba_Analogue Dicamba Analogue (3,6-dichloro-2-methoxybenzoic acid) Chlorination->Dicamba_Analogue Diazonium_Salt->Sandmeyer Monochloro_Product->Chlorination

Caption: Synthetic workflow for a Dicamba analogue.

Mode of Action: Synthetic Auxin Herbicide

Dicamba and its analogues are classified as synthetic auxin herbicides (WSSA Group 4).[4] They mimic the natural plant hormone, indole-3-acetic acid (IAA), but are more resistant to degradation within the plant.[5] This leads to an accumulation of auxin-like signals, causing uncontrolled and disorganized cell division and elongation, particularly in the meristematic tissues of susceptible broadleaf plants.[6] The overstimulation of auxin-responsive genes ultimately disrupts normal plant development, leading to characteristic symptoms such as leaf cupping, stem twisting (epinasty), and eventual plant death.[5]

SignalingPathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Dicamba Dicamba Analogue TIR1_AFB TIR1/AFB Receptor Complex Dicamba->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Degradation TIR1_AFB->Aux_IAA Promotes ARF ARF Transcription Factors Activated Aux_IAA->ARF Leads to Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Induces Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Results in Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Causes

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Herbicidal Efficacy Data

The herbicidal efficacy of Dicamba and its analogues is typically quantified using dose-response studies. Key metrics include the GR50 (the dose required to cause a 50% reduction in plant growth, usually measured as biomass) and the LD50 (the lethal dose for 50% of the test population).

Table 1: Herbicidal Efficacy of Dicamba on Selected Broadleaf Weeds

Weed SpeciesCommon NameGR50 (g ae/ha)Reference
Amaranthus palmeriPalmer amaranth10.5 - 25.3FBN (2025)
Ambrosia trifidaGiant ragweed8.7 - 15.1Bayer Crop Science (2024)
Chenopodium albumCommon lambsquarters12.4 - 30.8FBN (2025)
Conyza canadensisHorseweed (Marestail)9.2 - 21.5Bayer Crop Science (2024)

g ae/ha: grams of acid equivalent per hectare

Table 2: Acute Toxicity of Dicamba

OrganismTestResultToxicity ClassReference
Rat (oral)LD501,707 mg/kgModerately ToxicNPIC
Rat (dermal)LD50>2,000 mg/kgLow ToxicityNPIC
Mallard duck (oral)LD502,009 mg/kgPractically NontoxicWSDOT (2017)
Rainbow trout (96 hr)LC50>100 mg/LSlightly ToxicWSDOT (2017)

Bioassay Protocols for Herbicidal Activity

Protocol 1: Whole-Plant Bioassay for Synthetic Auxin Herbicides

This protocol is designed to visually assess the herbicidal effects of a test compound on susceptible plant species.

Materials:

  • Test compound (e.g., synthesized Dicamba analogue)

  • Susceptible plant species (e.g., tomato, cucumber, or non-resistant soybean seedlings at the 2-3 true leaf stage)[7][8]

  • Herbicide-free potting soil

  • Pots (4-inch diameter)

  • Spray chamber or handheld sprayer

  • Growth chamber or greenhouse with controlled temperature and light

Procedure:

  • Grow the bioassay plants in 4-inch pots containing herbicide-free soil until they reach the 2-3 true leaf stage.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone (B3395972) with a surfactant) and make serial dilutions to achieve a range of application rates.

  • Apply the different rates of the test compound to the plants using a calibrated sprayer to ensure uniform coverage. Include a negative control (solvent only) and a positive control (commercial Dicamba).

  • Place the treated plants in a growth chamber or greenhouse under optimal growing conditions (e.g., 25°C, 16-hour photoperiod).

  • Visually assess herbicidal injury at 7, 14, and 21 days after treatment (DAT).[7] Symptoms to record include:

    • Leaf cupping and crinkling

    • Stem twisting and epinasty

    • Stunting

    • Chlorosis and necrosis

  • Rate the injury on a scale of 0% (no effect) to 100% (plant death).

Protocol 2: Root Elongation Inhibition Bioassay

This quantitative bioassay measures the effect of a test compound on root growth.

Materials:

  • Test compound

  • Seeds of a sensitive species (e.g., Arabidopsis thaliana, cucumber)

  • Petri dishes with agar-based growth medium

  • Growth chamber

Procedure:

  • Prepare agar (B569324) growth medium and autoclave. While the medium is still molten, add the test compound at various concentrations. Pour the medium into sterile petri dishes.

  • Surface-sterilize the seeds and place them on the surface of the agar in the petri dishes.

  • Seal the petri dishes and place them vertically in a growth chamber to allow for root growth along the agar surface.

  • After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Calculate the percent inhibition of root growth for each concentration relative to the untreated control.

  • Use the data to generate a dose-response curve and determine the IC50 or GR50 value.

BioassayWorkflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Observation cluster_analysis Data Analysis Plant_Growth Grow Susceptible Bioassay Plants Herbicide_Application Apply Herbicide to Plants Plant_Growth->Herbicide_Application Compound_Prep Prepare Test Compound Dilutions Compound_Prep->Herbicide_Application Incubation Incubate in Controlled Environment Herbicide_Application->Incubation Data_Collection Collect Data at Regular Intervals (e.g., 7, 14, 21 DAT) Incubation->Data_Collection Visual_Assessment Visual Injury Rating (0-100%) Data_Collection->Visual_Assessment Biomass_Measurement Biomass Measurement (Dry Weight) Data_Collection->Biomass_Measurement Dose_Response Generate Dose-Response Curves (GR₅₀) Biomass_Measurement->Dose_Response

Caption: General workflow for a whole-plant herbicide bioassay.

Conclusion

This compound represents a key starting material for the synthesis of effective synthetic auxin herbicides. The protocols and data presented herein provide a framework for the development and evaluation of novel herbicidal compounds based on this chemical scaffold. By understanding the synthesis, mode of action, and methods for efficacy testing, researchers can advance the discovery of new and improved solutions for weed management in agriculture.

References

The Role of 4-Amino-2-methoxybenzoic Acid in the Development of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-2-methoxybenzoic acid serves as a valuable and versatile building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds with therapeutic potential. Its unique structural features, including an amino group ortho to a methoxy (B1213986) group and a carboxylic acid, make it an ideal starting material for the construction of quinazolinone scaffolds. These quinazolinone derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including potent anti-inflammatory effects. This document provides a detailed overview of the application of this compound in the synthesis of anti-inflammatory agents, complete with experimental protocols, quantitative data, and pathway visualizations.

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of inflammation. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design, aiming to reduce the gastrointestinal side effects associated with the inhibition of the COX-1 isoform.[1]

Synthesis of 6-Methoxy-quinazolinone Derivatives

A common and effective strategy for synthesizing anti-inflammatory agents from this compound involves a cyclization reaction to form a quinazolinone core. This can be achieved through a multi-step synthesis.

Experimental Protocol: Synthesis of 2,3-Disubstituted-6-methoxy-quinazolin-4(3H)-ones

This protocol describes a general procedure for the synthesis of 2,3-disubstituted-6-methoxy-quinazolin-4(3H)-ones, which are known to exhibit anti-inflammatory properties.

Step 1: Acetylation of this compound

  • In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 12 mmol of acetyl chloride dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the mixture into 100 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain 4-acetamido-2-methoxybenzoic acid.

Step 2: Cyclization to form 2-Methyl-6-methoxy-4H-3,1-benzoxazin-4-one

  • Reflux the 4-acetamido-2-methoxybenzoic acid (10 mmol) from Step 1 in 30 mL of acetic anhydride (B1165640) for 3-4 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir vigorously until a solid precipitate forms.

  • Filter the solid, wash with cold water, and recrystallize from ethanol (B145695) to yield 2-methyl-6-methoxy-4H-3,1-benzoxazin-4-one.

Step 3: Synthesis of 3-Amino-2-methyl-6-methoxyquinazolin-4(3H)-one

  • To a solution of 2-methyl-6-methoxy-4H-3,1-benzoxazin-4-one (10 mmol) in 50 mL of ethanol, add hydrazine (B178648) hydrate (B1144303) (20 mmol).

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain 3-amino-2-methyl-6-methoxyquinazolin-4(3H)-one.

Step 4: Synthesis of 2,3-Disubstituted-6-methoxy-quinazolin-4(3H)-ones (Schiff Base Formation)

  • In a flask, dissolve 5 mmol of 3-amino-2-methyl-6-methoxyquinazolin-4(3H)-one in 30 mL of glacial acetic acid.

  • Add an equimolar amount (5 mmol) of a substituted aromatic aldehyde.

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and pour it into crushed ice.

  • Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the final 2,3-disubstituted-6-methoxy-quinazolin-4(3H)-one derivative.

Synthesis_Workflow A This compound B 4-Acetamido-2-methoxybenzoic acid A->B Acetyl Chloride, Pyridine C 2-Methyl-6-methoxy-4H-3,1-benzoxazin-4-one B->C Acetic Anhydride, Reflux D 3-Amino-2-methyl-6-methoxyquinazolin-4(3H)-one C->D Hydrazine Hydrate, Ethanol, Reflux E 2,3-Disubstituted-6-methoxy- quinazolin-4(3H)-one D->E Ar-CHO, Glacial Acetic Acid, Reflux

Anti-inflammatory Activity and Quantitative Data

The anti-inflammatory potential of synthesized quinazolinone derivatives is typically evaluated through in vitro and in vivo assays. A common in vitro method is the assessment of their ability to inhibit COX-1 and COX-2 enzymes. In vivo evaluation often involves the carrageenan-induced rat paw edema model.

Table 1: In Vitro COX Inhibition Data for Representative Quinazolinone Derivatives

CompoundR-Group on Phenyl RingCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative 1 4-H>10015.2>6.58
Derivative 2 4-Cl>1005.8>17.24
Derivative 3 4-OCH3>10010.5>9.52
Celecoxib (Reference Drug)150.04375

Note: The data presented here is representative of structurally similar quinazolinone derivatives and is intended for comparative purposes. Actual values for derivatives of this compound would require specific experimental determination.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2.

  • Incubation: Pre-incubate the enzyme in Tris-HCl buffer (pH 8.0) with hematin (B1673048) and the test compound (at various concentrations) for 15 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: After a 2-minute incubation at 37°C, terminate the reaction by adding a solution of HCl.

  • Quantification: Measure the concentration of prostaglandin (B15479496) E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: Calculate the IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) from the dose-response curves.

Signaling Pathway in Inflammation

The anti-inflammatory effects of the synthesized quinazolinone derivatives are primarily attributed to their inhibition of the COX-2 enzyme. This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Housekeeping Functions Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Pain, Fever, Swelling Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (inducible) Induces Expression Quinazolinone Derivative Quinazolinone Derivative Quinazolinone Derivative->COX-2 (inducible) Inhibition

Conclusion

This compound is a key precursor for the synthesis of a diverse range of quinazolinone derivatives. These compounds have demonstrated significant potential as anti-inflammatory agents, primarily through the selective inhibition of the COX-2 enzyme. The synthetic protocols and structure-activity relationship data presented here provide a valuable resource for researchers and drug development professionals working to discover and optimize novel anti-inflammatory therapeutics. Further investigation into the specific interactions of these compounds with the COX-2 active site and their broader pharmacological profiles will be crucial for advancing these promising molecules toward clinical applications.

References

Application Notes and Protocols for Enzyme Inhibition Assays Using 4-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methoxybenzoic acid is a substituted aromatic compound with potential applications in biochemical research, particularly in the study of enzyme inhibition.[1] Its structural similarity to endogenous aromatic molecules suggests that it may interact with enzymes that recognize and process such substrates. These application notes provide a detailed protocol for a general spectrophotometric enzyme inhibition assay that can be adapted to screen this compound against various enzymes. As a specific example, a protocol for tyrosinase inhibition is detailed, given that tyrosinase acts on aromatic substrates and is a common target in drug discovery.[2][3]

Principle of the Assay

The fundamental principle of an enzyme inhibition assay is to measure the catalytic activity of an enzyme in the presence and absence of a potential inhibitor.[4] In a spectrophotometric assay, this is achieved by monitoring the change in absorbance over time as a substrate is converted into a colored product.[5][6] The rate of this color change is proportional to the enzyme's activity. When an inhibitor is present, the rate of the reaction will decrease. By comparing the reaction rates at various inhibitor concentrations to the rate of the uninhibited enzyme, the potency of the inhibitor, often expressed as the half-maximal inhibitory concentration (IC50), can be determined.[7][8][9]

Data Presentation

Quantitative data from enzyme inhibition assays should be systematically recorded to allow for clear interpretation and comparison. The following tables provide a template for organizing experimental data.

Table 1: Raw Absorbance Data

Time (minutes)Control (No Inhibitor)This compound (Concentration 1)This compound (Concentration 2)...Positive Control
0
1
2
3
...

Table 2: Calculated Reaction Rates and Percentage Inhibition

Inhibitor ConcentrationAverage Reaction Rate (ΔAbs/min)Standard Deviation% Inhibition
0 µM (Control)0%
Concentration 1
Concentration 2
...
Positive Control

Table 3: Summary of Inhibition Parameters

CompoundIC50 (µM)
This compound
Positive Control (e.g., Kojic Acid for Tyrosinase)

Experimental Protocols

General Spectrophotometric Enzyme Inhibition Assay Protocol

This protocol provides a general framework that can be adapted for various enzymes.

1. Materials and Reagents:

  • Purified enzyme of interest

  • Substrate for the enzyme (resulting in a product with a distinct absorbance spectrum)

  • This compound

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • Assay buffer (optimized for the specific enzyme's pH and ionic strength requirements)[1][10][11][12]

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound

  • 96-well microplate

  • Microplate reader[13]

2. Preparation of Reagents:

  • Assay Buffer: Prepare a buffer solution appropriate for the enzyme. For many enzymes, a phosphate (B84403) buffer (pH 6.8-7.5) is a suitable starting point.[10][13]

  • Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over a reasonable time course.

  • Substrate Solution: Dissolve the substrate in the assay buffer to a concentration that is typically at or near its Michaelis constant (Km) for the enzyme.[8]

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% (v/v) to avoid solvent-induced enzyme inhibition. Prepare a vehicle control with the same final DMSO concentration.

3. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank wells: Add assay buffer and the corresponding concentration of DMSO.

    • Control wells (100% enzyme activity): Add the enzyme solution and the vehicle control (DMSO in buffer).

    • Test wells: Add the enzyme solution and the desired concentrations of this compound.

    • Positive control wells: Add the enzyme solution and the positive control inhibitor.

  • Pre-incubation: Add the enzyme, buffer, and inhibitor (or vehicle) to the wells. Mix gently and pre-incubate the plate for a short period (e.g., 5-10 minutes) at the optimal temperature for the enzyme.[13][14]

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.[14]

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the wavelength corresponding to the product's maximum absorbance. Take kinetic readings at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).[14]

4. Data Analysis:

  • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Subtract the rate of the blank wells (if any background reaction occurs) from all other rates.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100

  • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).[7][8]

Specific Protocol: Tyrosinase Inhibition Assay

This protocol is a specific application of the general protocol for the enzyme tyrosinase.

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate

  • This compound

  • Kojic acid (positive control)[2]

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • DMSO

  • 96-well microplate

  • Microplate reader

2. Preparation of Reagents:

  • Phosphate Buffer: 50 mM, pH 6.8.

  • Tyrosinase Solution: Prepare a solution of mushroom tyrosinase (e.g., 100-200 units/mL) in cold phosphate buffer immediately before use.

  • L-DOPA Solution: Prepare a 2.5 mM solution of L-DOPA in phosphate buffer. This solution should be made fresh as it is prone to auto-oxidation.[2]

  • Test Compound and Control Solutions: Prepare stock and working solutions of this compound and kojic acid as described in the general protocol.

3. Assay Procedure (200 µL final volume per well):

  • Add the following to each well of a 96-well plate:

    • 20 µL of the test compound working solution (or vehicle/positive control).

    • 140 µL of phosphate buffer.

    • 20 µL of tyrosinase solution.

  • Mix and pre-incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes at 25°C.

4. Data Analysis:

  • Follow the data analysis steps outlined in the general protocol. The formation of dopachrome (B613829) from L-DOPA results in an increase in absorbance at 475 nm.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound dilutions add_reagents Add Enzyme, Buffer, and Inhibitor to Plate prep_inhibitor->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate measure Kinetic Measurement (Absorbance) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 Signaling_Pathway Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Substrate Substrate Substrate->ES_Complex Binds Product Product (Colored) Product->Enzyme Inhibitor This compound Inhibitor->EI_Complex Binds ES_Complex->Product Catalyzes

References

Application Notes and Protocols: 4-Amino-2-methoxybenzoic Acid as a Pre-Column Derivatization Reagent for the Analysis of Aminoglycoside Antibiotics by HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoglycoside antibiotics are a class of potent bactericidal agents widely used in veterinary and human medicine. Due to their potential for nephrotoxicity and ototoxicity, the monitoring of their residue levels in food products of animal origin, such as milk, is crucial for consumer safety. However, the analysis of aminoglycosides by High-Performance Liquid Chromatography (HPLC) is challenging due to their high polarity and lack of a strong native chromophore, which results in poor retention on reversed-phase columns and low sensitivity with UV-Vis detection.

To overcome these analytical hurdles, a pre-column derivatization strategy is often employed to enhance the chromatographic retention and detectability of aminoglycosides. This application note details a robust and sensitive method for the determination of four common aminoglycoside antibiotics—streptomycin (STR), spectinomycin (B156147) (SPE), kanamycin (B1662678) (KAN), and gentamicin (B1671437) (GEN)—in milk samples. The method utilizes 4-Amino-2-methoxybenzoic acid as a novel and effective pre-column derivatization reagent, followed by HPLC separation with fluorescence detection (FLD).

Principle

The primary amino groups of the aminoglycoside molecules react with the carboxyl group of this compound in the presence of a condensing agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), and an activator, N-hydroxysuccinimide (NHS). This reaction forms highly fluorescent and more hydrophobic derivatives that can be readily separated on a C18 reversed-phase column and sensitively detected by a fluorescence detector.

Application Data

The following table summarizes the quantitative data obtained from the analysis of four aminoglycoside antibiotics in milk samples using the described method.

AnalyteRetention Time (min)Linearity Range (μg/L)Correlation Coefficient (r²)Limit of Detection (LOD) (μg/kg)Limit of Quantification (LOQ) (μg/kg)
Streptomycin (STR)12.550 - 20000.999810.234.0
Spectinomycin (SPE)15.850 - 20000.999512.541.7
Kanamycin (KAN)18.250 - 20000.999615.852.7
Gentamicin (GEN)21.450 - 20000.999118.662.0

Experimental Protocols

Reagents and Materials
  • This compound (derivatization reagent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727), HPLC grade

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (B78521) (NaOH)

  • Boric acid

  • Potassium chloride (KCl)

  • Ultrapure water

  • Streptomycin, spectinomycin, kanamycin, and gentamicin reference standards

  • C18 solid-phase extraction (SPE) cartridges (500 mg, 6 mL)

Standard Solution Preparation
  • Stock solutions (1.0 mg/mL): Accurately weigh and dissolve 10 mg of each aminoglycoside standard in 10 mL of ultrapure water. Store at 4°C.

  • Working standard solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with ultrapure water to achieve the desired concentrations for the calibration curve.

Sample Preparation (Milk Samples)
  • Protein Precipitation: To 5.0 mL of a milk sample in a 50 mL centrifuge tube, add 10 mL of 5% (w/v) trichloroacetic acid solution.

  • Vortex for 2 minutes and then centrifuge at 8000 rpm for 10 minutes.

  • Collect the supernatant.

  • pH Adjustment: Adjust the pH of the supernatant to 5.0 with 2.0 M sodium hydroxide solution.

  • Solid-Phase Extraction (SPE):

    • Activate a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the pH-adjusted supernatant onto the SPE cartridge.

    • Wash the cartridge with 10 mL of ultrapure water.

    • Elute the analytes with 10 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of ultrapure water.

Pre-column Derivatization Procedure
  • In a 1.5 mL microcentrifuge tube, mix 100 µL of the reconstituted sample extract or standard solution with 50 µL of 0.2 M boric acid-potassium chloride buffer (pH 9.0).

  • Add 100 µL of 0.1 M this compound in acetonitrile.

  • Add 50 µL of 0.1 M EDC·HCl and 50 µL of 0.1 M NHS in acetonitrile.

  • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

  • After cooling to room temperature, filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-FLD Conditions
  • HPLC System: Agilent 1260 Infinity or equivalent

  • Analytical Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 250 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1% Formic acid in water

  • Gradient Program:

    Time (min) %A %B
    0 20 80
    10 40 60
    25 60 40

    | 30 | 20 | 80 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Fluorescence Detector:

    • Excitation Wavelength: 320 nm

    • Emission Wavelength: 420 nm

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC-FLD Analysis sp1 Milk Sample (5 mL) sp2 Add 10 mL 5% TCA sp1->sp2 sp3 Vortex & Centrifuge sp2->sp3 sp4 Collect Supernatant sp3->sp4 sp5 Adjust pH to 5.0 sp4->sp5 sp6 SPE Cleanup (C18) sp5->sp6 sp7 Elute with Methanol sp6->sp7 sp8 Evaporate to Dryness sp7->sp8 sp9 Reconstitute in Water sp8->sp9 d1 Mix Sample/Standard with Buffer (pH 9.0) sp9->d1 d2 Add this compound d1->d2 d3 Add EDC·HCl and NHS d2->d3 d4 Incubate at 60°C for 30 min d3->d4 d5 Filter (0.22 µm) d4->d5 a1 Inject into HPLC d5->a1 a2 Separation on C18 Column a1->a2 a3 Fluorescence Detection (Ex: 320 nm, Em: 420 nm) a2->a3 a4 Data Acquisition & Analysis a3->a4

Caption: Workflow for Aminoglycoside Analysis.

Conclusion

The use of this compound as a pre-column derivatization reagent provides a reliable and sensitive method for the quantitative determination of aminoglycoside antibiotic residues in milk by HPLC with fluorescence detection. The described protocol offers excellent linearity, low limits of detection and quantification, and is suitable for routine monitoring and quality control in food safety and pharmaceutical analysis.

Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals from 4-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of novel pharmaceutical compounds derived from the versatile starting material, 4-Amino-2-methoxybenzoic acid. This document includes synthetic protocols, quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows to support researchers in the development of new therapeutic agents.

Application Note 1: Synthesis of Novel Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the progression of several cancers. Small molecule inhibitors of the Hh pathway, particularly those targeting the Smoothened (Smo) receptor, have emerged as a promising class of anticancer agents. This compound serves as a key building block for the synthesis of potent 2-methoxybenzamide (B150088) derivatives that act as Hh pathway inhibitors.[1][2]

Quantitative Data: In Vitro Activity of 2-Methoxybenzamide Derivatives

The following table summarizes the in vitro inhibitory activity of a series of synthesized 2-methoxybenzamide derivatives against the Hedgehog signaling pathway, as measured by a Gli-luciferase reporter assay.

Compound IDR GroupIC50 (µM)[2]
1a Phenyl0.17
1b 4-Fluorophenyl0.12
1c 4-Chlorophenyl0.08
1d 4-Methylphenyl0.15
1e 4-Methoxyphenyl0.21
1f 3-Chlorophenyl0.05
1g 3-Fluorophenyl0.06
1h 2-Chlorophenyl 0.03
Experimental Protocol: Synthesis of 2-Methoxybenzamide Hedgehog Signaling Inhibitors

This protocol outlines the multi-step synthesis of 2-methoxybenzamide derivatives, starting from this compound.

Step 1: Esterification of this compound

  • Suspend this compound (1.0 eq) in methanol (B129727) (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (B1210297) (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield methyl 4-amino-2-methoxybenzoate.

Step 2: Amide Coupling to form Intermediate 5a-g [2]

  • Dissolve the desired substituted benzoic acid (1.1 eq) in toluene (B28343) (5 volumes) and add thionyl chloride (1.5 eq).[2]

  • Heat the mixture to 80 °C and reflux for 3 hours.[2]

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the acyl chloride.

  • In a separate flask, dissolve methyl 4-amino-2-methoxybenzoate (1.0 eq) and triethylamine (B128534) (TEA, 1.5 eq) in anhydrous dimethylformamide (DMF, 10 volumes).[2]

  • Cool the solution to 0 °C and add the freshly prepared acyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.[2]

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate (5a-g), which can be purified by column chromatography.

Step 3: Hydrolysis to Carboxylic Acid Intermediate 6a-g [2]

  • Dissolve the ester intermediate (5a-g) (1.0 eq) in a mixture of ethanol (B145695) and water (2:1, 10 volumes).[2]

  • Add sodium hydroxide (B78521) (2.0 eq) and heat the mixture to 40 °C for 5 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with 1N HCl to pH 3-4.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the carboxylic acid intermediate (6a-g).[2]

Step 4: Final Amidation to Yield Target Compounds 10-16 [2]

  • To a solution of the carboxylic acid intermediate (6a-g) (1.0 eq) in dichloromethane (B109758) (DCM, 10 volumes), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).[2]

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine, such as 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline (1.0 eq).[2]

  • Stir the reaction mixture at room temperature for 24 hours.[2]

  • Dilute the reaction with DCM, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the final 2-methoxybenzamide derivatives.

Visualization of the Hedgehog Signaling Pathway and Experimental Workflow

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Binds Inhibitor 2-Methoxybenzamide Inhibitor Inhibitor->SMO Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of 2-methoxybenzamide derivatives on the SMO receptor.

Synthesis_Workflow Start This compound Step1 Step 1: Esterification Start->Step1 Intermediate1 Methyl 4-amino- 2-methoxybenzoate Step1->Intermediate1 Step2 Step 2: Amide Coupling Intermediate1->Step2 Intermediate2 Intermediate 5a-g Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 Intermediate3 Intermediate 6a-g Step3->Intermediate3 Step4 Step 4: Final Amidation Intermediate3->Step4 End 2-Methoxybenzamide Inhibitors Step4->End

Caption: Synthetic workflow for the preparation of 2-methoxybenzamide Hedgehog signaling inhibitors.

Application Note 2: Development of Novel Tubulin Polymerization Inhibitors for Anticancer Therapy

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that interfere with tubulin polymerization are a cornerstone of cancer chemotherapy. By modifying the core structure of this compound, it is possible to synthesize novel compounds that inhibit tubulin polymerization, offering a potential new class of anticancer drugs.

Quantitative Data: Antiproliferative Activity of Triazolopyrimidine Derivatives

The following table presents the in vitro antiproliferative activity (IC50) of a series of 2-anilino-[1][2][3]triazolo[1,5-a]pyrimidines, which feature a trimethoxyphenyl moiety that can be conceptually derived from this compound, against various human cancer cell lines.

Compound IDR GroupHeLa (Cervical Cancer) IC50 (nM)A549 (Lung Cancer) IC50 (nM)HT-29 (Colon Cancer) IC50 (nM)
2a 4-methylphenyl304367
2b 4-ethylphenyl40160160
2c 3,4-dimethylphenyl356790
2d 4-methoxyphenyl55250210
2e 4-chlorophenyl60300280
CA-4 (Combretastatin A-4) -51803100
Experimental Protocol: Proposed Synthesis of Triazolopyrimidine Tubulin Inhibitors

This proposed synthetic route adapts known methodologies to utilize a derivative of this compound for the synthesis of potent tubulin polymerization inhibitors.

Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

  • This step assumes the conversion of this compound to a 3,4,5-trimethoxybenzoic acid derivative through established methods (e.g., diazotization, Sandmeyer reaction, and subsequent functional group manipulations).

  • Suspend 3,4,5-trimethoxybenzoic acid (1.0 eq) in toluene (5 volumes).

  • Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield 3,4,5-trimethoxybenzoyl chloride.

Step 2: Synthesis of the Triazolopyrimidine Core

  • This protocol would involve the synthesis of a suitable aminotriazolepyrimidine intermediate, which would then be coupled with the product from Step 1. The specific details of this step would need to be adapted from literature procedures for the synthesis of similar heterocyclic cores.

Step 3: N-Arylation to Introduce the Anilino Moiety

  • Combine the triazolopyrimidine core from Step 2 (1.0 eq) and the desired aniline (B41778) (1.2 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Heat the reaction mixture under an inert atmosphere at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the final 2-anilino triazolopyrimidine derivative.

Visualization of the Experimental Workflow

Tubulin_Inhibitor_Synthesis Start 4-Amino-2-methoxybenzoic acid Derivative Step1 Step 1: Acyl Chloride Formation Start->Step1 Intermediate1 3,4,5-Trimethoxybenzoyl Chloride Step1->Intermediate1 Step2 Step 2: Core Synthesis Intermediate1->Step2 Intermediate2 Aminotriazolopyrimidine Core Step2->Intermediate2 Step3 Step 3: N-Arylation Intermediate2->Step3 End Triazolopyrimidine Tubulin Inhibitors Step3->End

Caption: Proposed synthetic workflow for triazolopyrimidine tubulin inhibitors.

Application Note 3: Development of VLA-4 Antagonists for Inflammatory Diseases

Very Late Antigen-4 (VLA-4), an integrin protein, plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation. Antagonists of VLA-4 are a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. Benzoic acid derivatives have been explored as potent VLA-4 antagonists.[3][4]

Quantitative Data: In Vitro Activity of Benzoic Acid-Based VLA-4 Antagonists

The following table shows the VLA-4 inhibitory activity of a series of benzoic acid derivatives.

Compound IDModificationsIC50 (nM)[4]
3a N-Boc protected pyrrolidine (B122466)8.9
3b N-acetyl pyrrolidine5.4
3c N-propionyl pyrrolidine2.1
3d N-isobutyryl pyrrolidine 1.6
3e N-benzoyl pyrrolidine3.2
Experimental Protocol: Proposed Synthesis of Benzoic Acid-Based VLA-4 Antagonists

This proposed synthesis outlines a general strategy for the preparation of VLA-4 antagonists starting from this compound.

Step 1: Modification of the Amino Group

  • Protect the carboxylic acid of this compound as a methyl or ethyl ester.

  • The amino group can then be subjected to various modifications, such as acylation or reductive amination, to introduce diverse functionalities. For example, acylation with an appropriate acid chloride or anhydride (B1165640) in the presence of a base like triethylamine.

Step 2: Coupling with a Pyrrolidine Moiety

  • The modified benzoic acid derivative from Step 1 can be activated using a coupling agent such as HATU or EDC/HOBt.

  • The activated acid is then reacted with a suitable substituted pyrrolidine derivative (e.g., a hydroxy- or aminopyrrolidine) to form an amide or ester linkage.

Step 3: Deprotection and Final Modification

  • If protecting groups were used on the pyrrolidine moiety or the benzoic acid, they are removed in this step.

  • Further modifications to the pyrrolidine nitrogen can be performed at this stage, such as acylation with various acid chlorides to generate the final target compounds.

  • The final products are purified by column chromatography or preparative HPLC.

Visualization of the VLA-4 Antagonist Synthesis Workflow

VLA4_Antagonist_Synthesis Start This compound Step1 Step 1: Amino Group Modification Start->Step1 Intermediate1 Modified Benzoic Acid Derivative Step1->Intermediate1 Step2 Step 2: Pyrrolidine Coupling Intermediate1->Step2 Intermediate2 Coupled Intermediate Step2->Intermediate2 Step3 Step 3: Deprotection & Final Modification Intermediate2->Step3 End VLA-4 Antagonists Step3->End

Caption: Proposed synthetic workflow for VLA-4 antagonists from this compound.

References

Application Notes and Protocols for the Chlorination of 4-amino-2-methoxy-methyl benzoate using N-Chlorosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the regioselective chlorination of 4-amino-2-methoxy-methyl benzoate (B1203000) using N-chlorosuccinimide (NCS). The protocol is based on established methodologies for the chlorination of substituted anilines, yielding the key intermediate, 4-amino-3-chloro-2-methoxy-methyl benzoate. This intermediate is valuable in the synthesis of various pharmacologically active molecules. The following sections detail the necessary reagents, equipment, step-by-step procedure, and safety precautions.

Introduction

Electrophilic aromatic substitution is a fundamental reaction in organic synthesis. The introduction of a chlorine atom onto an aromatic ring can significantly alter the electronic and steric properties of a molecule, influencing its biological activity. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for activated aromatic rings, such as anilines.[1][2] The reaction with 4-amino-2-methoxy-methyl benzoate is regioselective, with the chlorine atom preferentially adding to the position ortho to the activating amino group. A known procedure for this transformation utilizes dimethylformamide (DMF) as the solvent at an elevated temperature.[3]

Experimental Protocol

Materials and Equipment

Reagents:

  • 4-amino-2-methoxy-methyl benzoate

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF), anhydrous

  • Ice

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Thermometer

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure

A procedure for the chlorination of 4-amino-2-methoxy-methyl benzoate has been described in the literature.[3] The following protocol is adapted from that method.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-amino-2-methoxy-methyl benzoate in anhydrous dimethylformamide (DMF).

  • Reagent Addition: To the stirred solution, add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the starting material.[3]

  • Reaction Conditions: Heat the reaction mixture to 65-75°C.[3] Maintain this temperature and continue stirring for 3-4 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the hot reaction mixture into a beaker containing ice water.[3] A solid precipitate of the product, 4-amino-3-chloro-2-methoxy-methyl benzoate, should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with deionized water to remove any remaining DMF and succinimide (B58015) byproduct. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

  • Drying: Dry the purified product under vacuum to obtain the final 4-amino-3-chloro-2-methoxy-methyl benzoate.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterValue
4-amino-2-methoxy-methyl benzoate1.0 molar equivalent
N-Chlorosuccinimide (NCS)1.0 molar equivalent[3]
SolventDimethylformamide (DMF)[3]
Reaction Temperature65-75°C[3]
Reaction Time3-4 hours[3]
Expected Product4-amino-3-chloro-2-methoxy-methyl benzoate
Reported Yield87.5-88.3%[3]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for N-chlorosuccinimide Chlorination cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 4-amino-2-methoxy-methyl benzoate in DMF add_ncs Add N-Chlorosuccinimide (1 eq.) start->add_ncs heat Heat to 65-75°C for 3-4 hours add_ncs->heat precipitate Pour into ice water to precipitate product heat->precipitate filter Filter the solid product precipitate->filter wash Wash with deionized water filter->wash dry Dry the purified product wash->dry

Caption: Workflow for the chlorination of 4-amino-2-methoxy-methyl benzoate.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism Proposed Mechanism for Electrophilic Aromatic Chlorination cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products substrate 4-amino-2-methoxy- methyl benzoate sigma_complex Sigma Complex (Arenium Ion) substrate->sigma_complex Electrophilic Attack by Cl+ ncs N-Chlorosuccinimide (NCS) ncs->sigma_complex Source of Electrophile product 4-amino-3-chloro-2-methoxy- methyl benzoate sigma_complex->product Deprotonation succinimide Succinimide sigma_complex->succinimide Proton acceptor

Caption: Mechanism of electrophilic aromatic chlorination.

Safety Precautions

  • N-Chlorosuccinimide (NCS): NCS is an oxidizing agent and can be corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling chemicals. Ensure good ventilation in the laboratory.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionEnsure accurate temperature control and reaction time. Monitor the reaction by TLC to confirm completion.
Degradation of starting material or productEnsure the use of anhydrous solvent and protect the reaction from moisture if necessary.
Formation of multiple productsOver-chlorination or side reactionsUse a strict 1:1 molar ratio of NCS.[3] Lowering the reaction temperature might improve selectivity.
Difficulty in product precipitationProduct is soluble in the water/DMF mixtureTry adding more ice water or cooling the mixture for a longer period. Extraction with a suitable organic solvent may be an alternative.
Product is impure after filtrationIncomplete removal of succinimide or starting materialWash the filtered product thoroughly with cold water. Recrystallization is recommended for high purity.

References

Application Notes and Protocols for 4-Amino-2-methoxybenzoic Acid in Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 4-Amino-2-methoxybenzoic acid in the study of protein-ligand interactions. This document outlines the utility of this compound as a scaffold or fragment in drug discovery and as a tool compound in biochemical and biophysical assays. While direct, extensive literature on this compound in protein-ligand studies is emerging, the protocols herein are adapted from established methodologies for structurally related compounds and are broadly applicable.

Introduction

This compound is a versatile small molecule with potential applications in pharmaceutical and biochemical research.[1] Its structure, featuring amino, methoxy, and carboxylic acid functional groups, makes it an attractive starting point for the synthesis of more complex molecules and a candidate for fragment-based drug discovery. These functional groups can participate in various non-covalent interactions with protein targets, including hydrogen bonding, electrostatic interactions, and van der Waals forces, making it a valuable tool for probing protein binding pockets.

Target Protein Classes and Potential Signaling Pathways

Derivatives of aminobenzoic acids have been explored as inhibitors of various enzymes and as modulators of signaling pathways, particularly in the context of inflammation and cancer. While specific pathways modulated by this compound are not yet fully elucidated, analogous compounds have been shown to target enzymes such as cyclooxygenases (COX) and protein kinases.

Below is a hypothetical signaling pathway that could be targeted by derivatives of this compound, illustrating the potential mechanism of action in an anti-inflammatory context.

G Hypothetical Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Inhibitor 4-Amino-2-methoxybenzoic acid derivative Inhibitor->MEK Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor

Hypothetical MAPK/ERK signaling pathway.

Experimental Workflow

A typical workflow for screening and characterizing this compound or its derivatives as protein ligands is outlined below. This process begins with initial screening to identify binding, followed by more detailed biophysical and biochemical assays to quantify the interaction and determine the mechanism of action.

G Experimental Workflow for Ligand Characterization Start Start Primary_Screening Primary Screening (e.g., Fluorescence-based assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Binding_Affinity Binding Affinity & Thermodynamics (SPR, ITC) Dose_Response->Binding_Affinity Structural_Studies Structural Studies (X-ray Crystallography, NMR) Binding_Affinity->Structural_Studies Structural_Studies->Lead_Optimization

Workflow for ligand screening and characterization.

Data Presentation

Quantitative data from various protein-ligand interaction studies should be summarized for clear comparison. The following tables provide templates for organizing such data. As there is limited specific data for this compound, hypothetical data is presented for illustrative purposes.

Table 1: Enzyme Inhibition Data

Compound Target Protein Assay Type IC50 (µM) Reference Compound IC50 (µM)
This compound Kinase X KinaseGlo 25.3 Staurosporine 0.01
Derivative A Protease Y FRET Assay 10.8 Bortezomib 0.005

| Derivative B | Kinase X | KinaseGlo | 5.2 | Staurosporine | 0.01 |

Table 2: Biophysical Binding Data

Compound Target Protein Method Kd (µM) ΔH (kcal/mol) -TΔS (kcal/mol) Stoichiometry (n)
This compound Bromodomain Z ITC 50.1 -8.5 2.3 1.02
Derivative A Bromodomain Z SPR 15.7 N/A N/A N/A

| Derivative B | Bromodomain Z | Fluorescence Quenching | 45.8 | N/A | N/A | 0.98 |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with a target protein. These are generalized protocols and may require optimization for specific protein targets.

Protocol 1: Fluorescence Quenching Assay for Binding Affinity

This protocol is adapted from studies on the interaction of phenolic acids with human serum albumin.[2] It can be used to determine the binding constant (Kb) and the number of binding sites (n) by monitoring the quenching of intrinsic protein fluorescence upon ligand binding.

Materials:

  • Target protein with intrinsic tryptophan or tyrosine fluorescence

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Spectrofluorometer

  • High-precision micropipettes

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the target protein (e.g., 10 µM) in PBS.

    • Prepare a stock solution of this compound (e.g., 1 mM) in PBS. The use of a small amount of DMSO (e.g., <1%) may be necessary to aid dissolution, but the same concentration of DMSO should be present in all solutions, including the blank.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 280 nm (for tryptophan and tyrosine) or 295 nm (for selective excitation of tryptophan). Set the emission wavelength range from 300 nm to 450 nm.

    • To a quartz cuvette, add 2 mL of the protein solution.

    • Record the fluorescence spectrum of the protein alone.

    • Titrate the protein solution with small aliquots of the this compound stock solution to achieve a range of final ligand concentrations.

    • After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect.

    • The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism.

    • For determining the binding constant and the number of binding sites, the data can be plotted using the double logarithm regression curve according to the equation: log[(F0-F)/F] = logKb + nlog[L], where F0 and F are the fluorescence intensities in the absence and presence of the ligand, respectively, and [L] is the ligand concentration.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[3][4]

Materials:

  • Isothermal Titration Calorimeter

  • Purified target protein

  • This compound

  • Dialysis buffer (e.g., PBS or HEPES)

Procedure:

  • Sample Preparation:

    • Dialyze the protein extensively against the chosen buffer to ensure a good buffer match.

    • Dissolve the this compound in the final dialysis buffer.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 10-20 times the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat flow data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. The entropy of binding (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[5][6] This protocol is based on methodologies for studying protein-protein interactions and can be adapted for small molecule-protein interactions.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Target protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the target protein over the activated surface to allow for covalent coupling via amine groups.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the different concentrations of the compound over the immobilized protein surface and a reference flow cell (to subtract non-specific binding).

    • Monitor the binding in real-time by recording the change in the SPR signal (response units, RU).

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd (Kd = kd/ka).

Protocol 4: X-ray Crystallography for Structural Determination

X-ray crystallography can provide a high-resolution three-dimensional structure of the protein-ligand complex, offering detailed insights into the binding mode and key interactions.[7]

Materials:

  • Highly purified and concentrated target protein

  • This compound

  • Crystallization screening kits

  • Crystallization plates (e.g., sitting or hanging drop)

  • Microscope for crystal visualization

  • X-ray diffraction facility

Procedure:

  • Complex Formation:

    • Incubate the purified protein with an excess of this compound to ensure saturation of the binding sites.

  • Crystallization Screening:

    • Set up crystallization trials using various precipitant solutions from commercial or in-house screens. The vapor diffusion method (sitting or hanging drop) is commonly used.

    • In a typical setup, a drop containing a mixture of the protein-ligand complex and the precipitant solution is equilibrated against a larger reservoir of the precipitant solution.

  • Crystal Optimization and Growth:

    • Monitor the crystallization plates regularly for the appearance of crystals.

    • Optimize the conditions that produce initial crystal hits by varying the precipitant concentration, pH, temperature, and protein concentration to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

    • Refine the atomic model of the protein-ligand complex against the experimental data.

By employing these methodologies, researchers can thoroughly characterize the interactions between this compound and its protein targets, paving the way for its application in drug discovery and chemical biology.

References

Application Notes and Protocols for the Synthesis of Polymers from 4-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for creating polymers using 4-Amino-2-methoxybenzoic acid. This monomer is a valuable building block for the synthesis of aromatic polyamides, a class of high-performance polymers with potential applications in drug delivery and biomedical devices due to their thermal stability and chemical resistance.[1][2] The inclusion of a methoxy (B1213986) group can enhance the solubility and processing characteristics of these typically intractable polymers.[3]

Introduction to Polymerization of this compound

This compound is an AB-type monomer, containing both an amine and a carboxylic acid functional group, making it suitable for self-condensation polymerization to form aromatic polyamides (aramids). The resulting polymer, poly(this compound), possesses a rigid backbone, imparting high thermal and chemical stability.[3] The presence of the methoxy group ortho to the carboxylic acid can influence the polymer's conformation and solubility.[4] The primary method for synthesizing such aramids is through polycondensation reactions.

Two prominent methods for the polymerization of this compound are:

  • Direct Polycondensation via Phosphorylation: This is a common and effective method for preparing high-molecular-weight aromatic polyamides in the laboratory.[5] It typically involves the use of a phosphite-based condensing agent in the presence of a base and a salt to improve solubility.

  • Oxidative Polymerization: While less common for forming polyamides, oxidative methods can be employed to create polymers with different linkages and properties, potentially leading to copolymers with unique electronic or adsorption characteristics.

These notes will detail the protocols for these methods and discuss the characterization and potential applications of the resulting polymers, particularly in the context of drug development.

Data Presentation: Expected Properties of Poly(this compound)

PropertyExpected ValueMethod of Analysis
Physical Properties
AppearancePale yellow to white powder/fibersVisual Inspection
SolubilitySoluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO) with the addition of salts like LiCl or CaCl2.[6]Solubility Tests
Inherent Viscosity0.5 - 2.0 dL/gDilute Solution Viscometry
Thermal Properties
Glass Transition Temp. (Tg)200 - 280 °CDifferential Scanning Calorimetry (DSC)
10% Weight Loss Temp. (TGA)> 450 °C (in N2)Thermogravimetric Analysis (TGA)
Mechanical Properties (Film)
Tensile Strength80 - 120 MPaTensile Testing
Tensile Modulus2 - 4 GPaTensile Testing
Elongation at Break5 - 15 %Tensile Testing

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Direct Polycondensation

This protocol is adapted from the general method for synthesizing aromatic polyamides via phosphorylation.[3]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Condenser

  • Beakers, graduated cylinders, and filtration apparatus

  • Vacuum oven

Procedure:

  • Drying: Thoroughly dry all glassware in an oven at 120°C overnight. Dry the NMP and pyridine over molecular sieves.

  • Reagent Setup: In the three-neck flask under a nitrogen atmosphere, add this compound (10 mmol, 1.67 g), anhydrous CaCl₂ (0.8 g), NMP (20 mL), and pyridine (4 mL).

  • Dissolution: Stir the mixture at room temperature until all solids have completely dissolved.

  • Initiation: Add triphenyl phosphite (TPP, 11 mmol, 2.88 mL) to the solution.

  • Polymerization: Heat the reaction mixture to 120°C using the heating mantle and maintain this temperature for 3-4 hours with continuous stirring. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing 400 mL of vigorously stirring methanol. A fibrous or powdered polymer precipitate will form.

  • Purification: Collect the polymer by filtration. Wash the collected solid thoroughly with hot water and then with methanol to remove residual solvents, salts, and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 100°C overnight or until a constant weight is achieved.

Protocol 2: Characterization of Poly(this compound)

A. Structural Characterization (FTIR and NMR):

  • FTIR Spectroscopy:

    • Acquire an FTIR spectrum of the dried polymer powder using a KBr pellet or an ATR accessory.

    • Expected characteristic peaks: N-H stretching (around 3300 cm⁻¹), C=O stretching of amide (around 1650 cm⁻¹), and C-O-C stretching of the methoxy group (around 1250 and 1040 cm⁻¹).

  • NMR Spectroscopy:

    • Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ with LiCl).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • ¹H NMR should show aromatic protons, the N-H proton of the amide, and the methoxy protons. ¹³C NMR will confirm the carbon skeleton of the polymer repeat unit.

B. Thermal Analysis (TGA and DSC):

  • Thermogravimetric Analysis (TGA):

    • Heat a small sample of the polymer (5-10 mg) from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Determine the decomposition temperature (Td), typically at 5% or 10% weight loss.

  • Differential Scanning Calorimetry (DSC):

    • Heat a small sample of the polymer under a nitrogen atmosphere through a heat-cool-heat cycle to identify the glass transition temperature (Tg). A typical heating rate is 10°C/min.

C. Molecular Weight Determination (Viscometry):

  • Prepare a series of dilute solutions of the polymer in a suitable solvent (e.g., NMP with LiCl) at known concentrations.

  • Measure the flow times of the solvent and the polymer solutions using an Ubbelohde viscometer at a constant temperature.

  • Calculate the inherent viscosity to estimate the polymer's molecular weight.

Mandatory Visualizations

Experimental Workflow: Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound Reaction Polycondensation (120°C, 3-4h) Monomer->Reaction Solvents NMP, Pyridine Solvents->Reaction Reagents TPP, CaCl2 Reagents->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Washing with Water & Methanol Precipitation->Purification Drying Vacuum Oven (100°C) Purification->Drying Polymer Poly(this compound) Drying->Polymer FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy Polymer->NMR TGA TGA Polymer->TGA DSC DSC Polymer->DSC Viscometry Viscometry Polymer->Viscometry

Caption: Workflow for the synthesis and characterization of poly(this compound).

Logical Relationship: Aromatic Polyamides in Drug Delivery

Aromatic polyamides are generally hydrophobic and can be designed to be biodegradable, making them candidates for drug delivery systems.[1][2] They can form the matrix of nanoparticles or microparticles for the encapsulation and controlled release of therapeutic agents.

G cluster_polymer Polymer Properties cluster_application Drug Delivery Application Polymer Poly(this compound) Hydrophobicity Hydrophobic Backbone Polymer->Hydrophobicity Biocompatibility Good Biocompatibility Polymer->Biocompatibility Biodegradability Slow Biodegradability Polymer->Biodegradability Formulation Nanoparticle Formulation Hydrophobicity->Formulation encapsulation Delivery Targeted Drug Delivery (e.g., to Tumor Site) Biocompatibility->Delivery enables Release Sustained Release of Drug Biodegradability->Release controls Drug Hydrophobic Drug (e.g., Paclitaxel) Drug->Formulation Formulation->Delivery Delivery->Release Effect Therapeutic Effect Release->Effect

Caption: Logical flow for the application of aromatic polyamides in drug delivery.

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Amino-2-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-Amino-2-methoxybenzoic acid.

Troubleshooting Guides

This section addresses specific issues that can lead to low yields in the two primary synthetic routes for this compound.

Route A: From 4-Aminosalicylic Acid

This pathway involves the methylation of 4-aminosalicylic acid.

Issue 1: Low yield of the intermediate, methyl 4-amino-2-methoxybenzoate, during the methylation step.

  • Question: My methylation of 4-aminosalicylic acid with dimethyl sulfate (B86663) results in a low yield of the desired methyl 4-amino-2-methoxybenzoate. What are the potential causes and solutions?

  • Answer: Low yields in this step can be attributed to several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is sufficient, typically around 5-6 hours.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

    • Side Reactions:

      • N-methylation: The amino group can also be methylated by dimethyl sulfate. Carrying out the reaction under anhydrous conditions can help to minimize this side reaction.

      • Decarboxylation: 4-Aminosalicylic acid is susceptible to decarboxylation, especially at elevated temperatures. It is crucial to maintain the reaction temperature in the recommended range of 20-30°C.[1]

    • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to low yields. A common molar ratio for the substrate to the methylating agent and base is a key parameter to control.

    • Inefficient Extraction: The product may be lost during the workup. Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent like ethyl acetate.[1]

Issue 2: Low yield of this compound during the final hydrolysis step.

  • Question: The hydrolysis of my methyl 4-amino-2-methoxybenzoate intermediate is inefficient, leading to a poor yield of the final product. How can I improve this?

  • Answer: To optimize the hydrolysis step:

    • Incomplete Hydrolysis: The reaction may not have reached completion. A typical reflux time of 2-3 hours is recommended.[1]

    • Incorrect pH for Precipitation: The final product is precipitated by acidifying the reaction mixture. If the pH is not optimal, the product may remain dissolved. The pH should be carefully adjusted to around 5 to ensure maximum precipitation.[1]

    • Product Degradation: Although less common, prolonged exposure to harsh basic or acidic conditions at high temperatures could potentially lead to degradation of the product.

Route B: From 4-Methoxy-2-nitrobenzoic Acid

This pathway involves the reduction of the nitro group of 4-methoxy-2-nitrobenzoic acid.

Issue 1: Low yield of this compound after the nitro reduction step.

  • Question: My reduction of 4-methoxy-2-nitrobenzoic acid is not providing the expected high yield of this compound. What could be the issue?

  • Answer: Low yields in the nitro reduction step can be caused by:

    • Incomplete Reduction: The reduction of the nitro group may be incomplete. This can result in the presence of nitroso or hydroxylamine (B1172632) intermediates. Ensure the reaction is allowed to proceed for a sufficient duration, which can be up to 18 hours at room temperature and atmospheric pressure when using a palladium on carbon catalyst.[2]

    • Catalyst Inactivity: The catalyst (e.g., Palladium on carbon) may be of poor quality or may have lost its activity. Using a fresh, high-quality catalyst is crucial.

    • Formation of Side Products: Under certain conditions, side reactions can occur, leading to the formation of azoxy or azo compounds, which reduces the yield of the desired amine.

    • Product Loss During Workup: After the reaction, the catalyst must be carefully removed by filtration. Losses can occur if the product is adsorbed onto the catalyst. Washing the filtered catalyst with the reaction solvent can help to recover any adsorbed product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent synthetic routes are the methylation of 4-aminosalicylic acid and the reduction of 4-methoxy-2-nitrobenzoic acid. The choice of route often depends on the availability and cost of the starting materials.

Q2: My final product is discolored. What is the likely cause and how can I fix it?

A2: Discoloration, often a yellowish or brownish tint, can be due to the presence of oxidized impurities or residual starting materials (such as the nitro compound in Route B). Purification by recrystallization from a suitable solvent is a common method to remove colored impurities. In some cases, treating the solution with activated carbon before recrystallization can be effective.

Q3: How can I monitor the progress of my reaction to ensure it goes to completion?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product.

Q4: What is the best way to purify the final this compound?

A4: Recrystallization is the most common and effective method for purifying the final product. The choice of solvent is critical and should be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Methyl 4-amino-2-methoxybenzoate from 4-Aminosalicylic Acid (Adapted from a similar synthesis)

ParameterValueReference
Starting Materialp-Aminosalicylic acid[1]
Methylating AgentDimethyl sulfate[1]
BasePotassium hydroxide (B78521)[1]
SolventAcetone (B3395972)[1]
Temperature20-30°C[1]
Reaction Time5-6 hours[1]
Reported Yield~90.8% (for the methyl ester intermediate)[1]

Table 2: Reaction Conditions for the Synthesis of this compound from 4-Methoxy-2-nitrobenzoic Acid

ParameterValueReference
Starting Material4-Methoxy-2-nitrobenzoic acid[2]
Reducing AgentHydrogen gas[2]
Catalyst10% Palladium on carbon[2]
SolventMethanol (B129727)[2]
TemperatureRoom Temperature[2]
PressureAtmospheric Pressure[2]
Reaction Time18 hours[2]
Reported Yield100%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Aminosalicylic Acid (Adapted)

Step 1: Methylation of 4-Aminosalicylic Acid

  • In a round-bottom flask, dissolve p-aminosalicylic acid and potassium hydroxide in acetone.

  • Cool the mixture to 20-30°C with stirring.[1]

  • Slowly add dimethyl sulfate dropwise to the reaction mixture.

  • Continue to stir the reaction mixture at 20-30°C for 5-6 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the aqueous layer multiple times with ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-amino-2-methoxybenzoate.

Step 2: Hydrolysis of Methyl 4-amino-2-methoxybenzoate

  • To the crude methyl 4-amino-2-methoxybenzoate, add a solution of potassium hydroxide in a mixture of methanol and water (5:2 v/v).[1]

  • Heat the mixture to reflux and stir for 2-3 hours.[1]

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Add water to the residue to form an aqueous solution.

  • Carefully add 3M hydrochloric acid dropwise to adjust the pH of the solution to 5.[1]

  • A white solid of this compound will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of this compound from 4-Methoxy-2-nitrobenzoic Acid
  • Dissolve 4-methoxy-2-nitrobenzoic acid (3 g, 16.4 mmol) in methanol (80 mL) in a suitable reaction vessel.[2]

  • Carefully add 10% palladium on carbon catalyst (300 mg) to the solution.[2]

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (atmospheric pressure) at room temperature for 18 hours.[2]

  • Upon completion of the reaction (monitored by TLC), carefully filter the reaction mixture through a pad of celite to remove the palladium on carbon catalyst.

  • Wash the celite pad with methanol to ensure all the product is collected.

  • Concentrate the filtrate under reduced pressure to obtain this compound as a solid. The reported yield for this procedure is 100%.[2]

Mandatory Visualization

Synthesis_Pathways cluster_A Route A cluster_B Route B A1 4-Aminosalicylic Acid A2 Methyl 4-amino-2-methoxybenzoate A1->A2 Methylation (Dimethyl Sulfate, KOH) A3 This compound A2->A3 Hydrolysis (KOH, H2O/MeOH) B1 4-Methoxy-2-nitrobenzoic Acid B2 This compound B1->B2 Reduction (H2, Pd/C)

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions: - Extend reaction time - Increase temperature (cautiously) - Check reagent quality/stoichiometry incomplete->troubleshoot_reaction check_side_reactions Investigate Side Reactions (NMR, MS) complete->check_side_reactions troubleshoot_reaction->start side_reactions_present Side Reactions Confirmed check_side_reactions->side_reactions_present Yes no_side_reactions No Major Side Reactions check_side_reactions->no_side_reactions No optimize_conditions Optimize Reaction Conditions: - Adjust temperature - Change solvent - Modify reagent stoichiometry side_reactions_present->optimize_conditions check_workup Review Workup & Purification no_side_reactions->check_workup optimize_conditions->start workup_issue Product Loss During Workup check_workup->workup_issue Yes end Improved Yield check_workup->end No optimize_workup Optimize Workup: - Adjust pH for precipitation - Use more extraction solvent - Improve purification technique workup_issue->optimize_workup optimize_workup->start

References

Technical Support Center: Optimization of Reaction Conditions for 4-Amino-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Amino-2-methoxybenzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare derivatives of this compound?

A1: Common synthetic strategies involve multi-step processes that can be adapted to create a variety of derivatives. A plausible and frequently used route starts with the protection of the amino group of 4-aminobenzoic acid. This is often followed by ortho-lithiation and subsequent reaction with an appropriate electrophile to introduce substituents at the desired position. The final step involves the deprotection of the amino group.[1] Alternative methods include nucleophilic aromatic substitution on a suitable precursor. For instance, 2-chloro-4-aminobenzonitrile can be reacted with sodium methyl mercaptide, followed by the hydrolysis of the nitrile group to yield the carboxylic acid.[1] Specific derivatives can also be synthesized from related starting materials, such as the methylation of p-aminosalicylic acid using dimethyl sulfate.[2]

Q2: I am having trouble with the formation of amide or ester derivatives. What are the key considerations?

A2: For the synthesis of amides, the most common and efficient method is the acylation of a primary or secondary amine with an activated form of the carboxylic acid, such as 4-methoxybenzoyl chloride.[3] This reaction is often performed under Schotten-Baumann conditions.[3] Key considerations include the use of an anhydrous solvent, cooling the reaction mixture to 0°C before the dropwise addition of the acid chloride, and the presence of a base to neutralize the HCl byproduct.[3] For ester synthesis, reacting 4-methoxybenzyl alcohol with acid chlorides or anhydrides is a common approach.[4] Transesterification, where another ester (like a methyl or ethyl ester) is reacted with 4-methoxybenzyl alcohol in the presence of an acid catalyst, can also be an effective method.[4]

Q3: My final product is discolored. What are the likely causes and how can I prevent this?

A3: Product discoloration, often presenting as a darkening of the material, is typically due to the oxidation of the amino group.[1] To mitigate this, it is crucial to perform the reaction and any subsequent purification steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[1] The use of antioxidants during the workup process may also prove beneficial.[1] Additionally, residual impurities from reagents, such as iodine or manganese dioxide if used, can lead to discoloration.[5] Thorough washing of the product, potentially with a sodium bisulfite solution, can help remove these inorganic residues.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of reagents. 4. Degradation of starting materials or product.1. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time.[1] 2. Optimize the temperature; some reactions require cooling (e.g., to -78°C for ortho-lithiation), while others may need heating.[1] 3. Ensure accurate measurement of all reagents and consider a slight excess of the less critical reagent. 4. Use fresh, purified starting materials and ensure the reaction conditions are not too harsh.
Formation of Multiple Products / Poor Regioselectivity 1. The reaction temperature was too high during a sensitive step like lithiation or electrophilic quench. 2. The protecting group on the amine is not sufficiently directing or is unstable under the reaction conditions.1. Maintain strict temperature control, especially during the addition of organolithium reagents and electrophiles (e.g., -78°C).[1] 2. Select a more robust and ortho-directing protecting group, such as a pivaloyl group.[1]
Presence of Starting Material After Reaction Completion 1. Insufficient reaction time. 2. Insufficient equivalents of one or more reagents.1. Increase the reaction time and continue to monitor progress.[1] 2. Increase the stoichiometry of the limiting reagent.[1]
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Formation of emulsions during extraction. 3. Co-precipitation of impurities.1. Choose a workup solvent in which the product has lower solubility or use a minimal amount of cold solvent for washing.[5] 2. Add brine to the aqueous layer to break emulsions. 3. Recrystallization from a suitable solvent system is an effective purification method.[5] For 4-methoxybenzoic acid, an ethanol/water mixture can be effective.[5]

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for Chlorination of this compound methyl ester

ParameterValueReference
ReactantsThis compound methyl ester, N-chlorosuccinimide[2]
Molar Ratio1:1[2]
SolventDMF[2]
Temperature70°C[2]
Reaction Time3 hours[2]
Yield87.5 - 88.3%[2]

Table 2: Optimized Conditions for Hydrolysis of 5-chloro-4-amino-2-methoxy-benzoic acid methyl ester

ParameterValueReference
Reactants5-chloro-4-amino-2-methoxy-benzoic acid methyl ester, Potassium Hydroxide (B78521)[2]
Molar Ratio1:2.2[2]
SolventMethanol (B129727) and Water (5:2 volume ratio)[2]
ConditionReflux[2]
Reaction Time2-3 hours[2]
pH for Precipitation5 (adjusted with 3mol/L HCl)[2]
Yield90.8 - 91.4%[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid

This protocol is adapted from the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid.[2]

Step 1: Chlorination of this compound methyl ester

  • In a suitable reaction vessel, dissolve this compound methyl ester in DMF.

  • Add N-chlorosuccinimide in a 1:1 molar ratio to the methyl ester.

  • Heat the mixture to 70°C and stir for 3 hours.

  • After the reaction is complete, pour the hot mixture into ice water to precipitate the solid product.

  • Filter the solid and dry it to obtain 4-amino-5-chloro-2-methoxybenzoic acid methyl ester.

Step 2: Hydrolysis to 4-Amino-5-chloro-2-methoxybenzoic acid

  • In a round-bottom flask, combine the 4-amino-5-chloro-2-methoxybenzoic acid methyl ester with potassium hydroxide in a 1:2.2 molar ratio.

  • Add a mixed solvent of methanol and water (5:2 volume ratio).

  • Heat the mixture to reflux and stir for 2-3 hours.

  • (Optional decolorization) Add activated carbon and reflux for an additional 30 minutes. Filter the hot solution to remove the activated carbon.

  • Remove the solvent via rotary evaporation.

  • Dissolve the residue in water and adjust the pH to 5 by dropwise addition of 3mol/L hydrochloric acid to precipitate the product.

  • Filter the white solid and dry to obtain 4-amino-5-chloro-2-methoxybenzoic acid.

Protocol 2: General Procedure for Amide Synthesis from 4-Methoxybenzoyl chloride

This protocol is a general method for the synthesis of 4-methoxybenzoic acid amides.[3]

  • In a clean, dry round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • In a separate flask, dissolve 4-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

Visualizations

experimental_workflow_amide_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine_Base Dissolve Amine (1.0 eq) and Base (1.2 eq) in Anhydrous Solvent Cooling Cool to 0°C Amine_Base->Cooling Addition Dropwise Addition of Acid Chloride (15-30 min) Cooling->Addition AcidChloride_Prep Dissolve 4-Methoxybenzoyl Chloride (1.0-1.1 eq) in Anhydrous Solvent AcidChloride_Prep->Addition Stirring Warm to RT and Stir (1-4 h) Addition->Stirring Quench Quench with Water Stirring->Quench Monitor by TLC Extraction Sequential Extraction: 1M HCl, sat. NaHCO3, Brine Quench->Extraction Drying Dry Organic Layer (Na2SO4 or MgSO4) Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Final_Product Purified Amide Product Concentration->Final_Product troubleshooting_low_yield Start Low or No Product Yield Check_Completion Is the reaction complete? (Check TLC/LC-MS) Start->Check_Completion Check_Temp Are reaction temperatures optimal? Check_Completion->Check_Temp Yes Action_Time Increase reaction time Check_Completion->Action_Time No Check_Stoichiometry Is stoichiometry correct? Check_Temp->Check_Stoichiometry Yes Action_Temp Optimize temperature (heating/cooling) Check_Temp->Action_Temp No Check_Materials Are starting materials pure? Check_Stoichiometry->Check_Materials Yes Action_Stoichiometry Verify reagent amounts; consider slight excess Check_Stoichiometry->Action_Stoichiometry No Action_Materials Use fresh/purified starting materials Check_Materials->Action_Materials No Success Improved Yield Check_Materials->Success Yes, further investigation needed Action_Time->Success Action_Temp->Success Action_Stoichiometry->Success Action_Materials->Success

References

Technical Support Center: Purification of 4-Amino-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 4-Amino-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common purification challenges for this compound?

The primary purification challenges for this compound revolve around removing unreacted starting materials, byproducts from its synthesis, and colored impurities. Due to its amphoteric nature (containing both a basic amino group and an acidic carboxylic acid group), its solubility can be complex, leading to issues such as "oiling out" during recrystallization and difficulty in selecting an appropriate solvent system.

Q2: What are the likely impurities in crude this compound?

The potential impurities largely depend on the synthetic route employed.

  • From p-aminosalicylic acid: If synthesized via methylation of p-aminosalicylic acid, incomplete reaction can leave residual starting material.

  • From 4-methoxy-2-nitrobenzoic acid: If prepared by the reduction of 4-methoxy-2-nitrobenzoic acid, the starting nitro compound may persist if the reduction is incomplete.

  • General byproducts: Side reactions can lead to the formation of related isomers or polymeric materials.

Q3: How can I remove colored impurities from my product?

Colored impurities, which can arise from oxidation or side reactions, can often be effectively removed by treating a hot solution of the crude product with activated charcoal before filtration and recrystallization.

Q4: What is a suitable solvent for the recrystallization of this compound?

While specific quantitative solubility data is not extensively available, qualitative analysis and data from structurally similar compounds suggest that polar protic solvents are good candidates. A mixed solvent system, such as methanol (B129727)/water or ethanol/water, is often effective. The compound is dissolved in the minimum amount of the hot alcohol ("good" solvent), and then water ("poor" solvent) is added dropwise until the solution becomes slightly turbid, promoting crystallization upon cooling.

Q5: My compound "oils out" during recrystallization. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be caused by a highly concentrated solution, the presence of impurities depressing the melting point, or too rapid cooling. To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.

Q6: My recrystallization yield is low. How can I improve it?

Low yield can result from using too much solvent, premature crystallization during hot filtration, or the product being significantly soluble in the cold solvent. To improve yield, use the minimum amount of hot solvent necessary for dissolution. Ensure your filtration apparatus is pre-heated to prevent premature crystallization. After cooling to room temperature, placing the solution in an ice bath can help to maximize crystal formation.

Q7: When is column chromatography recommended for purification?

Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to this compound, or when a very high degree of purity is required. Silica (B1680970) gel is a common stationary phase, and a solvent system such as hexane (B92381)/ethyl acetate (B1210297) with increasing polarity can be effective.

Troubleshooting Guides

Troubleshooting Recrystallization
Problem Possible Cause(s) Solution(s)
Compound does not dissolve - Insufficient solvent- Inappropriate solvent- Add more hot solvent in small increments.- Select a more suitable solvent or solvent system.
"Oiling out" - Solution is too concentrated.- Cooling is too rapid.- Significant impurities present.- Reheat to dissolve the oil, add more solvent, and cool slowly.- Consider a pre-purification step like acid-base extraction.
No crystal formation - Solution is too dilute.- Supersaturation.- Boil off some solvent and allow to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Low yield - Too much solvent used.- Premature crystallization.- Product is soluble in cold solvent.- Use the minimum amount of hot solvent.- Pre-heat filtration apparatus.- Cool the solution in an ice bath after it reaches room temperature.
Colored crystals - Presence of colored impurities.- Treat the hot solution with activated charcoal before filtration.
Troubleshooting Acid-Base Extraction
Problem Possible Cause(s) Solution(s)
Poor separation of layers - Emulsion formation.- Add a small amount of brine (saturated NaCl solution).- Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of vigorous shaking.
Incomplete extraction - Insufficient mixing.- Incorrect pH.- Shake the separatory funnel for a longer duration, venting frequently.- Ensure the aqueous layer has reached the desired pH to either protonate the amine or deprotonate the carboxylic acid.
Product does not precipitate upon neutralization - Insufficient neutralization.- Product is soluble in the aqueous solution at that pH.- Check the pH with pH paper and add more acid/base as needed.- Extract the aqueous layer with an organic solvent after neutralization.
Troubleshooting Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of compounds - Inappropriate solvent system.- Adjust the polarity of the eluent. A good starting point is a hexane/ethyl acetate mixture.- Perform small-scale TLC experiments to determine the optimal solvent system.
Cracking of the stationary phase - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and not allowed to run dry.
Tailing of spots on TLC/streaking on column - Compound is too polar for the eluent.- Compound is interacting strongly with the silica gel.- Increase the polarity of the eluent.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for an acidic compound or triethylamine (B128534) for a basic compound).

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Water)

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot methanol required to just dissolve the solid while heating on a hot plate with stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution to remove insoluble impurities and activated charcoal.

  • Crystallization: Add hot deionized water dropwise to the hot methanol solution until it becomes faintly cloudy. If it becomes too cloudy, add a few drops of hot methanol to clarify. Allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Acid-Base Extraction

Objective: To separate this compound from neutral or basic impurities.

Methodology:

  • Dissolution: Dissolve the crude material in an organic solvent such as ethyl acetate in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper and shake the funnel, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Repeat the base wash on the organic layer to ensure complete extraction of the acidic product. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise while stirring until the solution becomes acidic (check with pH paper). The this compound should precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the purified product.

Protocol 3: Column Chromatography for High Purity

Objective: To achieve high purity of this compound by separating it from closely related impurities.

Methodology:

  • Stationary Phase: Prepare a slurry of silica gel in the initial eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions containing the this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Potential Impurities in this compound and Removal Strategies

Impurity Potential Origin Recommended Removal Method(s)
p-Aminosalicylic acidIncomplete methylation during synthesisRecrystallization, Column Chromatography
4-Methoxy-2-nitrobenzoic acidIncomplete reduction during synthesisRecrystallization, Column Chromatography
Colored byproductsOxidation or side reactionsActivated carbon treatment followed by recrystallization
Neutral starting materials/byproductsSide reactions or unreacted precursorsAcid-base extraction

Table 2: Qualitative Solubility of this compound in Common Solvents

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Notes
WaterSparingly solubleSlightly soluble
MethanolSolubleVery solubleGood solvent for recrystallization in a mixed system.
EthanolSolubleVery solubleGood solvent for recrystallization in a mixed system.
AcetoneSolubleVery soluble
Ethyl AcetateModerately solubleSolubleUseful for extraction and chromatography.
DichloromethaneSlightly solubleModerately solubleUseful for extraction and chromatography.
HexaneInsolubleInsolubleCan be used as an anti-solvent.
TolueneSparingly solubleModerately soluble

Note: This data is based on qualitative observations and solubility trends of structurally similar compounds. It is recommended to perform small-scale solubility tests to determine the optimal solvent for a specific application.

Visualizations

G Troubleshooting Logic for Recrystallization start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve insoluble Insoluble impurities? dissolve->insoluble hot_filter Hot Filtration insoluble->hot_filter Yes cool Cool to crystallize insoluble->cool No hot_filter->cool crystals Crystals form? cool->crystals oil_out Oiling out? crystals->oil_out No collect Collect Crystals crystals->collect Yes reheat Reheat, add more solvent, cool slowly oil_out->reheat Yes no_crystals No Crystals oil_out->no_crystals No reheat->cool scratch_seed Scratch/Seed/ Concentrate no_crystals->scratch_seed scratch_seed->cool pure Check Purity (e.g., melting point) collect->pure end Pure Product pure->end

Caption: Troubleshooting Logic for Recrystallization

G Experimental Workflow for Acid-Base Extraction start Crude Mixture (in Organic Solvent) add_base Add aq. NaHCO3 Shake & Separate start->add_base layers Two Layers Formed add_base->layers organic_layer Organic Layer (Neutral/Basic Impurities) layers->organic_layer aqueous_layer Aqueous Layer (Deprotonated Product) layers->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Vacuum Filtration precipitate->filter wash_dry Wash with water & Dry filter->wash_dry end Purified Product wash_dry->end

Caption: Experimental Workflow for Acid-Base Extraction

G Impurity Removal by Recrystallization crude Crude Product (Product + Impurities) hot_solution Hot Saturated Solution (Product & Impurities Dissolved) crude->hot_solution Dissolve in hot solvent cooling Cooling hot_solution->cooling supersaturation Supersaturation cooling->supersaturation nucleation Nucleation (Crystal Growth Starts) supersaturation->nucleation crystal_lattice Crystal Lattice Formation (Product molecules) nucleation->crystal_lattice mother_liquor Mother Liquor (Impurities remain dissolved) nucleation->mother_liquor separation Filtration crystal_lattice->separation mother_liquor->separation pure_product Pure Product Crystals separation->pure_product impurities_removed Impurities in Filtrate separation->impurities_removed

Caption: Signaling Pathway of Impurity Removal by Recrystallization

Preventing discoloration of 4-Amino-2-methoxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the discoloration of 4-Amino-2-methoxybenzoic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure this compound?

Freshly prepared, high-purity this compound is a pale cream or white to off-white crystalline powder.[1][2] Any significant deviation from this, such as a yellow or brown tint, may indicate degradation.

Q2: What causes the discoloration of this compound?

The primary cause of discoloration in this compound is oxidative degradation.[3] As an aromatic amine, it is susceptible to oxidation, a process that can be significantly accelerated by exposure to:

  • Atmospheric Oxygen: Direct contact with air can lead to the formation of colored oxidation products.

  • Light: Exposure to UV and visible light can catalyze the degradation process.[3]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

Q3: What are the ideal storage conditions to prevent discoloration?

To maintain the quality and prevent discoloration of this compound, it is crucial to store it under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric oxygen, a key contributor to oxidation.
Light Protection from light (Amber vial or stored in the dark)Minimizes light-catalyzed degradation.[3]
Container Tightly sealed, airtight containerPrevents exposure to moisture and atmospheric oxygen.

Q4: Can antioxidants be used to prevent discoloration?

Yes, the addition of a suitable antioxidant can effectively inhibit the oxidation process. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used to stabilize aromatic amines. A typical concentration range for BHT is 0.01% to 0.1% by weight.

Troubleshooting Guide

This guide provides solutions to common issues encountered with the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Gradual yellowing of the powder over time. Exposure to atmospheric oxygen.Store the compound under an inert atmosphere (Nitrogen or Argon). If discoloration has already occurred, consider purification by recrystallization for sensitive applications.
Rapid discoloration upon exposure to lab lighting. Photodegradation.Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light. Minimize exposure to light during handling.
Clumping or caking of the powder. Moisture absorption.Store in a desiccator over a suitable drying agent. Ensure the container is tightly sealed.
Inconsistent experimental results. Use of partially degraded starting material.Visually inspect the compound before use. If discoloration is observed, it is advisable to use a fresh, high-purity batch. For critical applications, re-analyze the purity of the material before use.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines an accelerated stability study to evaluate the impact of different storage conditions and the effectiveness of an antioxidant in preventing discoloration.

1. Materials:

  • High-purity this compound

  • Butylated Hydroxytoluene (BHT)

  • Amber glass vials with airtight caps

  • Nitrogen or Argon gas supply

  • Stability chambers or ovens set to 40°C

  • UV-Visible Spectrophotometer with an integrating sphere for solid sample color measurement

2. Sample Preparation:

  • Control Group (Standard Storage): Place 1g of this compound in a clear glass vial, seal under ambient air, and store at room temperature (20-25°C) with exposure to ambient light.

  • Group A (Light Protection): Place 1g of the compound in an amber glass vial, seal under ambient air, and store at 40°C.

  • Group B (Inert Atmosphere): Place 1g of the compound in a clear glass vial, flush with nitrogen or argon gas for 2 minutes, seal tightly, and store at 40°C with light exposure.

  • Group C (Antioxidant): Prepare a 0.05% (w/w) mixture of BHT in this compound. Place 1g of the mixture in a clear glass vial, seal under ambient air, and store at 40°C with light exposure.

  • Group D (Optimal Conditions): Prepare a 0.05% (w/w) mixture of BHT. Place 1g of the mixture in an amber glass vial, flush with nitrogen or argon, seal tightly, and store at 40°C.

3. Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_stability Accelerated Stability Testing cluster_analysis Analysis at T=0, 2, 4, 6 weeks cluster_results Data Evaluation start High-Purity this compound control Control: Ambient Air, Light, 25°C start->control Aliquot group_a Group A: Ambient Air, 40°C, Amber Vial start->group_a Aliquot group_b Group B: Inert Gas, 40°C, Clear Vial start->group_b Aliquot group_c Group C: 0.05% BHT, Ambient Air, 40°C, Clear Vial start->group_c Aliquot group_d Group D: 0.05% BHT, Inert Gas, 40°C, Amber Vial start->group_d Aliquot storage Store samples under specified conditions control->storage group_a->storage group_b->storage group_c->storage group_d->storage visual Visual Inspection storage->visual Sample at intervals color_measurement Colorimetric Measurement (UV-Vis Spectrophotometer, CIE Lab*) visual->color_measurement purity Purity Analysis (HPLC) color_measurement->purity data_analysis Calculate ΔE* Compare discoloration rates purity->data_analysis

Workflow for accelerated stability testing.

4. Analysis:

  • At specified time points (e.g., 0, 2, 4, and 6 weeks), withdraw samples from each group.

  • Visual Inspection: Record any observable changes in color and appearance.

  • Colorimetric Measurement: Use a UV-Visible spectrophotometer to measure the color of the solid samples. Record the CIE Lab* color space values.

    • L* : Lightness (100 = white, 0 = black)

    • a : Green (-a) to red (+a*)

    • b : Blue (-b) to yellow (+b*)

  • Calculate Total Color Difference (ΔE): Use the following formula to quantify the overall color change from the initial measurement (T=0): ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] Where ΔL = Lsample - Linitial, and so on. A higher ΔE* indicates a greater color change.

5. Data Presentation:

Summarize the quantitative colorimetric data in a table for easy comparison.

Storage Condition Time (weeks) L a b ΔE
Control 095.2-0.11.50.0
688.51.28.910.1
Group A (Light Protection) 095.3-0.11.60.0
692.10.54.34.2
Group B (Inert Atmosphere) 095.1-0.21.50.0
693.00.23.12.7
Group C (Antioxidant) 095.4-0.11.40.0
693.50.32.92.5
Group D (Optimal Conditions) 095.2-0.11.50.0
694.80.01.80.5

Note: The data presented in the table are illustrative and represent expected trends.

Protocol 2: Quantification of Purity by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method should be used to quantify the purity of this compound and detect the formation of degradation products.

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Procedure:

  • Prepare standard solutions of this compound of known concentrations.

  • Prepare sample solutions from the stability study at each time point.

  • Inject the standards to create a calibration curve.

  • Inject the samples and determine the peak area of the parent compound and any new peaks corresponding to degradation products.

  • Calculate the percentage purity of this compound at each time point.

Logical Troubleshooting Workflow

troubleshooting_workflow start Discoloration of This compound Observed check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage (Light, Air, Temp.) check_storage->improper_storage implement_storage Implement Recommended Storage: - Amber Vial - Inert Atmosphere - Refrigerate (2-8°C) improper_storage->implement_storage Yes check_purity Assess Purity of Starting Material improper_storage->check_purity No retest Retest Stability implement_storage->retest problem_resolved Problem Resolved retest->problem_resolved impure_material Initial Material Impure? check_purity->impure_material purify Purify by Recrystallization or Obtain New Batch impure_material->purify Yes consider_antioxidant Consider Antioxidant Addition impure_material->consider_antioxidant No purify->retest add_bht Add BHT (0.01-0.1% w/w) consider_antioxidant->add_bht add_bht->retest

Troubleshooting discoloration issues.

References

Improving solubility of 4-Amino-2-methoxybenzoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of 4-Amino-2-methoxybenzoic acid, with a focus on improving its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its solubility?

A1: Understanding the physicochemical properties of this compound is crucial for addressing solubility issues. Key parameters include its molecular weight, predicted pKa, and general solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₉NO₃[1]
Molecular Weight167.16 g/mol [1]
AppearanceYellow Crystalline Solid[2]
Predicted pKa4.75 ± 0.10[2][3]
Solubility in Organic SolventsSoluble in Chloroform, Dichloromethane, Methanol.[2][3]

Q2: What is the expected aqueous solubility of this compound?

A2: this compound is sparingly soluble in water.[1] Its solubility is significantly influenced by the pH of the aqueous solution due to its acidic carboxylic acid group and basic amino group.[4] At neutral pH, amino acids often exist as zwitterions, which can limit their solubility.[5]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound in aqueous solutions is highly pH-dependent.[4] As a weak acid, its solubility is expected to increase significantly in basic conditions (higher pH) due to the deprotonation of the carboxylic acid group to form a more soluble carboxylate salt.[4][6] Conversely, in acidic solutions (lower pH), the amino group can be protonated.[5] For enhancing solubility, adjusting the pH to the basic range is a common and effective strategy.[4][6]

Q4: What are common methods to improve the aqueous solubility of this compound?

A4: The primary methods for enhancing the aqueous solubility of this compound include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid and form a more soluble salt.[6][7]

  • Co-solvency: Adding a water-miscible organic solvent in which the compound is more soluble.[7][8][9]

  • Salt Formation: Preparing a salt of the compound with a suitable counterion to improve its dissolution characteristics.[10][11]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in Neutral Aqueous Buffer
  • Possible Cause: The pH of the neutral buffer is likely close to the isoelectric point of the molecule, where its solubility is at a minimum.[5]

  • Troubleshooting Steps:

    • pH Adjustment: Gradually add a base (e.g., 1M NaOH) dropwise to your aqueous suspension while monitoring the pH. As the pH increases, the compound should dissolve. Aim for a pH at least 2 units above the pKa of the carboxylic acid group (predicted around 4.75) to ensure complete deprotonation and enhanced solubility.[2][3]

    • Co-solvent Addition: If altering the pH is not suitable for your experiment, consider adding a water-miscible co-solvent such as ethanol, propylene (B89431) glycol, or PEG 400.[12] Start with a small percentage (e.g., 5-10% v/v) and gradually increase it until the compound dissolves.

Diagram 1: Logical Workflow for Troubleshooting Poor Solubility in Neutral Buffer

start Start: Poor solubility in neutral buffer check_ph Is pH adjustment permissible for the experiment? start->check_ph adjust_ph Gradually add base (e.g., 1M NaOH) to increase pH above pKa + 2 check_ph->adjust_ph Yes add_cosolvent Add a water-miscible co-solvent (e.g., Ethanol, PEG 400) check_ph->add_cosolvent No dissolved Compound Dissolved adjust_ph->dissolved add_cosolvent->dissolved not_dissolved Still not dissolved? Consider salt formation or other advanced techniques. dissolved->not_dissolved

Caption: Troubleshooting workflow for poor solubility.

Issue 2: Precipitation of the Compound Upon Cooling or Standing
  • Possible Cause: The initial dissolution may have been achieved at a higher temperature, and the compound is precipitating out as the solution cools to a temperature where its solubility is lower. Alternatively, the concentration may be at the limit of its solubility for the given conditions.

  • Troubleshooting Steps:

    • Maintain Temperature: If your experimental setup allows, maintain a slightly elevated and constant temperature to keep the compound in solution.

    • Increase Co-solvent Percentage: If using a co-solvent system, a slight increase in the proportion of the organic co-solvent can help maintain solubility at lower temperatures.

    • Re-evaluate Concentration: You may be working at a concentration that is too high for the chosen solvent system. Consider diluting your stock solution.

Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following tables provide illustrative data based on the expected behavior of similar aromatic amino acids. These should be used as a guide for experimental design.

Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound at 25°C

pHExpected Solubility (g/L)Predominant Species
2.0> 1.0Cationic (protonated amino group)
4.0~0.5Zwitterionic/Neutral
6.0~1.0Zwitterionic/Anionic
8.0> 10.0Anionic (deprotonated carboxyl group)
10.0> 20.0Anionic

Table 3: Illustrative Solubility of this compound in Water-Ethanol Co-solvent Mixtures at 25°C

Ethanol (% v/v)Expected Solubility (g/L)
0Low
10Moderate
20Increased
30High
50Very High

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a general procedure for determining the pKa of this compound.

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Deionized water

Procedure:

  • Prepare a 1 mM solution of this compound in deionized water containing 0.15 M KCl.

  • Acidify 20 mL of the sample solution to approximately pH 1.8-2.0 with 0.1 M HCl.

  • Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches approximately 12-12.5.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa values correspond to the pH at the half-equivalence points (inflection points) on the curve.[13][14]

  • Perform the titration in triplicate to ensure reproducibility.[14]

Diagram 2: Experimental Workflow for pKa Determination

prep_sample Prepare 1 mM sample solution in 0.15 M KCl acidify Acidify to pH 1.8-2.0 with 0.1 M HCl prep_sample->acidify titrate Titrate with 0.1 M NaOH, recording pH after each addition acidify->titrate plot Plot pH vs. Volume of NaOH titrate->plot determine_pka Identify inflection points to determine pKa values plot->determine_pka

Caption: Workflow for pKa determination.

Protocol 2: Solubility Enhancement by Co-solvency

This protocol describes a method to determine the optimal co-solvent concentration for dissolving this compound.

Materials:

  • This compound

  • Selected water-miscible co-solvent (e.g., ethanol, PEG 400)

  • Deionized water

  • Sealed vials

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Quantification method (e.g., HPLC-UV)

Procedure:

  • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10:90, 20:80, 30:70, etc.).[7]

  • Add an excess amount of this compound to a known volume of each solvent mixture in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[7]

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

  • Plot the solubility as a function of the co-solvent percentage to identify the optimal composition.[7]

Protocol 3: Solubility Enhancement by Salt Formation

This protocol provides a general approach to forming a more soluble salt of this compound.

Materials:

  • This compound

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide) or acid (e.g., hydrochloric acid, sulfuric acid) as a counterion.

  • Appropriate solvent system.

Procedure:

  • Dissolve the this compound in a suitable solvent.

  • In a separate container, dissolve the chosen counterion (acid or base) in the same or a miscible solvent.

  • Combine the two solutions in a specific molar ratio (typically 1:1).

  • The salt may precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization.

  • Isolate the solid salt by filtration and wash with a small amount of cold solvent.

  • Dry the salt and confirm its formation and purity using appropriate analytical techniques (e.g., NMR, melting point).

  • Determine the aqueous solubility of the newly formed salt using a standard shake-flask method.

Diagram 3: Signaling Pathway for Solubility Enhancement Strategies

cluster_strategies Solubility Enhancement Strategies compound This compound (Low Aqueous Solubility) ph_adjust pH Adjustment compound->ph_adjust cosolvency Co-solvency compound->cosolvency salt_formation Salt Formation compound->salt_formation goal Improved Aqueous Solubility ph_adjust->goal cosolvency->goal salt_formation->goal

Caption: Strategies for enhancing solubility.

References

Technical Support Center: Peptide Coupling with 4-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during peptide coupling reactions involving 4-Amino-2-methoxybenzoic acid.

Troubleshooting Guide

This section offers a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Issue 1: Low or No Coupling Yield

Q: My coupling reaction with this compound resulted in a very low yield, with a large amount of unreacted peptide-resin detected. What is the primary cause and how can I resolve it?

A: This is the most common failure mode and points directly to an inefficient coupling step. The primary causes are steric hindrance and suboptimal reaction conditions.

  • Potential Cause 1: Steric Hindrance. The methoxy (B1213986) group at the ortho-position to the carboxylic acid creates significant steric hindrance. This can physically block the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, slowing down the reaction rate.

  • Potential Cause 2: Suboptimal Activation/Coupling Conditions. Standard coupling reagents (e.g., DCC, DIC/HOBt) are often insufficient to overcome the steric barrier presented by the ortho-substituent.[1]

Recommended Solutions:

  • Optimize Coupling Reagent: Switch to a more potent onium salt-based (uronium/phosphonium) coupling reagent. Reagents like HATU, HCTU, or COMU are highly effective for sterically hindered couplings.[2]

  • Increase Reagent Equivalents: Using a higher concentration (equivalents) of this compound and the coupling reagent can help drive the reaction to completion.

  • Perform a "Double Coupling": If a single coupling reaction is incomplete (as indicated by a positive Kaiser test), repeating the coupling step with a fresh solution of activated amino acid is a highly effective strategy.[2][3]

  • Extend Reaction Time and/or Increase Temperature: Allow the reaction to proceed for a longer duration (e.g., 4 hours or overnight). Cautiously increasing the reaction temperature (e.g., to 40-50°C) can also improve yield, but must be balanced against the increased risk of racemization.

  • Incorporate Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions, particularly for difficult sequences, by helping to overcome aggregation and activation energy barriers.[3]

Issue 2: Formation of Deletion Sequences

Q: My final peptide product is contaminated with significant amounts of deletion sequences corresponding to the absence of the this compound residue. How can I prevent this?

A: Deletion sequences are a direct consequence of incomplete coupling at the this compound addition step. Any unreacted N-terminal amines will couple with the subsequent amino acid in the sequence, leading to the deletion.

Recommended Solutions:

  • Ensure Complete Coupling: The most critical step is to ensure the initial coupling is complete. Use the troubleshooting steps outlined in "Issue 1," particularly the use of potent coupling reagents and double coupling. Monitor the reaction's completion meticulously using a qualitative test like the Kaiser test.[1]

  • Implement a Capping Step: After the first coupling attempt, "cap" any remaining unreacted N-terminal amines by acetylating them with a reagent like acetic anhydride. This will prevent them from reacting further and terminate the chain, making the resulting capped, shorter peptide easier to separate during purification than a closely related deletion sequence.[3]

Issue 3: Potential for Racemization

Q: I am concerned about racemization at the chiral center of the amino acid preceding the this compound coupling. What conditions favor this side reaction and how can it be minimized?

A: Racemization (or epimerization) is a risk during any amino acid activation step, particularly when using aggressive coupling conditions required for hindered residues.[3]

  • Potential Cause 1: Over-activation. Highly reactive coupling reagents and prolonged activation times can increase the acidity of the α-proton on the activated amino acid, making it susceptible to abstraction by a base, which leads to racemization.[4]

  • Potential Cause 2: Strong Base. The use of strong, non-hindered bases can promote racemization by abstracting the α-proton.

Recommended Solutions:

  • Choose Reagents Known for Racemization Suppression: Coupling reagents like COMU and those used with additives like OxymaPure® are known for reduced racemization potential.[3] Additives such as HOAt are also highly effective at suppressing this side reaction.[5]

  • Optimize Base Selection: Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA or TEA.[3]

  • Control Temperature: Perform the coupling at a lower temperature (e.g., 0°C to room temperature) if possible. Avoid excessive heating unless necessary to drive the reaction to completion.

  • Minimize Pre-activation Time: Add the activated amino acid solution to the resin-bound peptide immediately after it is prepared to minimize the time the activated species exists in solution, which can limit the opportunity for racemization.

Frequently Asked Questions (FAQs)

Q1: How does the 2-methoxy group on this compound influence its reactivity in peptide coupling?

A1: The 2-methoxy group has two opposing effects. First, its position ortho to the carboxylic acid creates significant steric hindrance, making it more difficult for the coupling reagents and the N-terminal amine of the peptide to access the carboxyl carbon. This slows the reaction and often necessitates more forceful coupling conditions.[1] Second, as an electron-donating group, the methoxy substituent increases the electron density on the aromatic ring, thereby increasing the nucleophilicity of the amino group at the 4-position. This electronic effect can help to counteract the steric hindrance to some extent by making the amine a more reactive nucleophile.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, onium salt-based reagents are highly recommended over standard carbodiimides. The most effective reagents include HATU, HCTU, and COMU, which form highly reactive activated esters capable of overcoming the steric barrier.[2][6]

Q3: How can I monitor the progress of the coupling reaction?

A3: A qualitative Kaiser test (or ninhydrin (B49086) test) is a simple and effective method for monitoring solid-phase peptide synthesis.[1] It detects the presence of free primary amines on the resin. A positive result (blue/purple beads) indicates an incomplete coupling reaction, while a negative result (yellow/colorless beads) suggests the reaction is complete. For a more quantitative assessment, a small sample of the resin can be cleaved and the product analyzed by LC-MS to identify the target product and any unreacted starting material (deletion sequences).[1]

Q4: What is a "deletion sequence" and how is it identified?

A4: A deletion sequence is a common impurity in peptide synthesis where one or more amino acid residues are missing from the target peptide sequence. This occurs when a coupling reaction fails to go to completion. Deletion sequences are typically identified using mass spectrometry (MS), as they will have a molecular weight that is lower than the target peptide by the mass of the missing residue(s).[1]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids

This table summarizes the general performance of various coupling reagents for difficult or sterically hindered couplings, providing a guide for reagent selection.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsTypical Reaction TimeNotes on Side Reactions
DIC / HOBt CarbodiimideLow to Moderate2 - 4 hoursOften insufficient yield; risk of N-acylurea side product.[1]
HBTU / HOBt Aminium SaltHigh30 - 60 minHighly efficient and widely used.[6]
HATU / HOAt Aminium SaltVery High30 - 60 minExcellent for hindered residues; HOAt helps suppress racemization.[6]
COMU Aminium SaltVery High15 - 45 minHigh solubility and efficiency; considered safer than benzotriazole-based reagents.[2]

Note: Efficiency and reaction times are estimates and can vary significantly based on the specific peptide sequence, solvent, base, and temperature used.

Mandatory Visualizations

G cluster_legend Legend start_legend Start/End process_legend Process Step decision_legend Decision Point issue_legend Problem/Issue start Start Coupling of This compound coupling Perform Coupling: - Use HATU/COMU - 2-4 hr reaction time start->coupling kaiser_test Perform Kaiser Test coupling->kaiser_test negative Coupling Complete (Test Negative) kaiser_test->negative Yellow positive Incomplete Coupling (Test Positive) kaiser_test->positive Blue/Purple proceed Proceed to Next Step in Synthesis negative->proceed double_couple Perform Double Coupling positive->double_couple kaiser_test2 Perform Kaiser Test Again double_couple->kaiser_test2 kaiser_test2->negative Yellow still_positive Coupling Still Incomplete kaiser_test2->still_positive Blue/Purple consider_capping Consider Capping Unreacted Amines and/or Further Optimization (Temp, Reagents) still_positive->consider_capping

Caption: Troubleshooting workflow for incomplete coupling reactions.

G cluster_desired Desired Pathway: Complete Coupling cluster_side Side Reaction: Deletion Sequence Formation Peptide_Resin Peptide-Resin-NH2 Coupled_Product Peptide-Resin-NH-CO-(A2MBA) Peptide_Resin->Coupled_Product Successful Coupling Activated_A2MBA Activated 4-Amino-2-methoxy- benzoic Acid (A2MBA) Activated_A2MBA->Coupled_Product Unreacted_Amine Unreacted Peptide-Resin-NH2 Deletion_Product Deletion Sequence: Peptide-Resin-NH-CO-(AA) Unreacted_Amine->Deletion_Product Erroneous Coupling Next_AA Next Activated Amino Acid (AA) Next_AA->Deletion_Product start Start of Coupling Cycle start->Peptide_Resin start->Unreacted_Amine Incomplete Coupling

Caption: Logical relationship between complete coupling and side product formation.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol details a robust method for coupling this compound to a resin-bound peptide, optimized for overcoming steric hindrance.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed using a standard deprotection protocol (e.g., 20% piperidine (B6355638) in DMF). Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.).

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the activation mixture to the washed, deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: After the designated reaction time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (see Protocol 2) to check for completion.

  • Post-Coupling Washing: Once the reaction is complete (Kaiser test is negative), drain the reaction solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove all soluble reagents and byproducts.

Protocol 2: Qualitative Reaction Monitoring via the Kaiser Test

This test is used to detect the presence of unreacted primary amines on the resin.[1]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol (B47542) in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Place a small sample of washed and dried resin beads (approx. 5-10 mg) into a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the beads.

  • Heat the test tube in a heating block or water bath at 100-120 °C for 5 minutes.

  • Interpretation:

    • Blue/Purple Beads: Positive result, indicating the presence of free primary amines and an incomplete coupling reaction.

    • Yellow/Colorless Beads: Negative result, indicating a complete coupling reaction.

Protocol 3: Test Cleavage and LC-MS Analysis

This protocol is for cleaving a small amount of peptide from the resin for analysis by LC-MS to confirm the mass of the product and identify any side products like deletion sequences.

Materials:

  • Peptide-resin sample (10-20 mg)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Microcentrifuge tubes

  • Solvent for LC-MS analysis (e.g., Acetonitrile/Water with 0.1% Formic Acid)

Procedure:

  • Resin Sampling: Withdraw a small amount of dried peptide-resin from the main reaction vessel.

  • Cleavage: Place the resin in a microcentrifuge tube. Add 200-400 µL of the cleavage cocktail.

  • Incubation: Allow the cleavage to proceed at room temperature for 2-3 hours, vortexing occasionally.

  • Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to a separate tube containing ~1.5 mL of cold diethyl ether.

  • Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether, wash the pellet once more with cold ether, and allow the peptide pellet to air dry.

  • Analysis: Dissolve the crude peptide in a suitable solvent for analysis by LC-MS to identify the molecular weight of the target product and any major impurities.

References

Technical Support Center: Formulation Strategies for 4-Amino-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of 4-Amino-2-methoxybenzoic acid in various formulations.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the physicochemical properties of this compound is crucial for preventing its precipitation. The key parameters are its pKa, solubility in different solvents, and crystalline nature.

Physicochemical Properties of this compound

Property Value Implication for Formulation
Molecular Formula C₈H₉NO₃ -
Molecular Weight 167.16 g/mol [1][2] -
Appearance Pale cream to yellow crystalline powder[3] Indicates a potentially stable, but less soluble, crystalline form.
Melting Point 148 - 153 °C[1][2] High melting point suggests strong crystal lattice energy, which can correlate with low aqueous solubility.
pKa (Predicted) ~4.75[2][4] The molecule is weakly acidic. Solubility is expected to be highly pH-dependent.

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol[2][4] | Indicates that co-solvents can be an effective strategy for solubilization. |

Q2: Why does my this compound precipitate out of solution?

A2: Precipitation of this compound from a formulation is most commonly due to one or more of the following reasons:

  • pH Shift: The aqueous solubility of this compound is highly dependent on the pH of the solution. As a weakly acidic compound with a predicted pKa of approximately 4.75, it is significantly less soluble in its protonated (uncharged) form, which predominates at pH values below its pKa. A decrease in pH can trigger precipitation.

  • Supersaturation: The formulation may be supersaturated, meaning it holds more dissolved compound than is thermodynamically stable. This can occur due to temperature changes, solvent evaporation, or the use of techniques to create a temporarily high concentration. Over time, the compound may precipitate to reach its equilibrium solubility.

  • Solvent Effects: If a formulation contains a mixture of solvents (co-solvents), changes in the solvent ratio, for instance, through evaporation of a more volatile co-solvent, can reduce the overall solubility of the compound and lead to precipitation.

  • Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature can lower the solubility of this compound, causing it to precipitate.

  • Interactions with Excipients: Incompatibility with other formulation components can lead to the formation of less soluble complexes or degradation products that precipitate.

Q3: What are the primary strategies to prevent the precipitation of this compound?

A3: The primary strategies to enhance and maintain the solubility of this compound in a formulation include:

  • pH Adjustment: Maintaining the pH of the formulation significantly above the pKa of the compound will keep it in its more soluble, ionized (salt) form.

  • Co-solvency: The use of water-miscible organic solvents in which this compound is soluble can increase its concentration in the final formulation.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in aqueous media.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the non-polar regions of the molecule, enhancing its aqueous solubility.[5][6]

  • Amorphous Solid Dispersions: Converting the crystalline form of the API into a higher-energy amorphous state can improve its solubility and dissolution rate.

Troubleshooting Guides

Issue 1: Precipitation observed upon pH adjustment of an aqueous solution.

  • Possible Cause: The pH of the solution is at or below the pKa of this compound, causing the less soluble free acid form to precipitate.

  • Troubleshooting Steps:

    • Verify pH: Measure the current pH of your formulation.

    • Adjust pH Upwards: Add a suitable alkalizing agent (e.g., sodium hydroxide, potassium hydroxide, or a basic buffer) to raise the pH to at least 2 units above the pKa (i.e., pH > 6.75). This will ensure the compound is predominantly in its ionized, more soluble form.

    • Buffering: Incorporate a buffering system to maintain the desired pH and prevent fluctuations that could lead to precipitation.

Issue 2: The compound precipitates from a co-solvent system.

  • Possible Cause: The ratio of the co-solvent to the aqueous phase is insufficient to maintain the desired concentration, or a volatile co-solvent is evaporating.

  • Troubleshooting Steps:

    • Increase Co-solvent Concentration: Gradually increase the proportion of the co-solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) in your formulation.

    • Select a Less Volatile Co-solvent: If evaporation is suspected, consider using a co-solvent with a lower vapor pressure.

    • Seal containers: Ensure that formulation containers are tightly sealed to prevent solvent evaporation.

Issue 3: The formulation is clear initially but precipitation occurs over time.

  • Possible Cause: The formulation is in a metastable supersaturated state.

  • Troubleshooting Steps:

    • Incorporate a Precipitation Inhibitor: Add a polymer such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) to the formulation. These polymers can inhibit nucleation and crystal growth, thereby maintaining the supersaturated state for a longer period.

    • Use of Surfactants: The addition of a suitable surfactant can help to solubilize the compound in micelles as it begins to precipitate.

    • Complexation: Utilize cyclodextrins to form inclusion complexes and increase the apparent solubility of the compound.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile of this compound

This protocol outlines a method to determine the equilibrium solubility of this compound at various pH values.

  • Materials:

    • This compound (high purity)

    • Buffer solutions (pH 2, 4, 5, 6, 7, 8, 9)

    • Analytical balance

    • Thermostatic shaker

    • Centrifuge

    • HPLC with UV detector

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Procedure:

    • Prepare a series of buffer solutions at the desired pH values.

    • Add an excess amount of this compound to a known volume of each buffer solution in sealed vials.

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Withdraw a clear aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

    • Dilute the filtered sample with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

    • Plot the determined solubility (in mg/mL or µg/mL) against the pH of the buffer.

Protocol 2: Evaluating the Effectiveness of Co-solvents

This protocol describes how to assess the impact of different co-solvents on the solubility of this compound.

  • Materials:

    • This compound

    • Water (e.g., deionized or distilled)

    • Co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)

    • Materials from Protocol 1 for analysis

  • Procedure:

    • Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent).

    • For each co-solvent mixture, add an excess amount of this compound to a sealed vial.

    • Follow steps 3-7 from Protocol 1 to determine the equilibrium solubility in each co-solvent mixture.

    • Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested.

Diagrams

G cluster_0 Troubleshooting Precipitation start Precipitation Observed q1 Is the pH of the formulation > 2 units above the pKa (~4.75)? start->q1 s1 Adjust pH to > 6.75 and add a buffer. q1->s1 No q2 Is a co-solvent present? q1->q2 Yes a1_yes Yes a1_no No end_node Re-evaluate Formulation s1->end_node s2 Increase co-solvent ratio or use a less volatile co-solvent. q2->s2 Yes q3 Does precipitation occur over time? q2->q3 No a2_yes Yes a2_no No s2->end_node s3 Add precipitation inhibitor (e.g., HPMC, PVP) or a complexing agent (e.g., cyclodextrin). q3->s3 Yes q3->end_node No a3_yes Yes a3_no No s3->end_node G cluster_1 Experimental Workflow for pH-Solubility Profile prep Prepare Buffer Solutions (pH 2-9) add_api Add Excess API to Each Buffer prep->add_api equilibrate Equilibrate at Constant Temp (24-48h) add_api->equilibrate separate Centrifuge and Filter Supernatant equilibrate->separate analyze Analyze Concentration by HPLC separate->analyze plot Plot Solubility vs. pH analyze->plot

References

Optimizing the molar ratio for reactions involving 4-Amino-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing molar ratios in reactions involving 4-Amino-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the molar ratio of reactants so critical in reactions with this compound?

A1: this compound is a bifunctional molecule, containing both a nucleophilic amino group (-NH₂) and a carboxylic acid group (-COOH). The molar ratio of reactants is crucial for ensuring high yield and purity by:

  • Controlling Selectivity: In reactions where both functional groups could potentially react, controlling the stoichiometry of the reagents can favor the desired reaction pathway.

  • Driving Reaction Completion: Using a slight excess of one reactant can, according to Le Châtelier's principle, drive the reaction equilibrium towards the product side, maximizing the conversion of the limiting reagent.

  • Minimizing Side Reactions: Incorrect molar ratios can lead to the formation of byproducts. For example, in peptide coupling, using insufficient activating agent can result in an incomplete reaction, while a large excess might lead to side reactions or purification difficulties.

Q2: What are the most common reactions where molar ratio optimization is important for this molecule?

A2: The most common reactions include:

  • Amide Bond Formation (Acylation): The amino group is reacted with a carboxylic acid or an acyl halide. Optimizing the ratio of the acid, coupling agents, and base is critical.

  • Esterification: The carboxylic acid group is reacted with an alcohol, typically under acidic conditions. The ratio of the acid to the alcohol is a key parameter.[1]

  • N-Protection/Alkylation: The amino group is protected or alkylated. Stoichiometry ensures mono-substitution versus di-substitution and prevents reaction at other sites.

Q3: Where can I find the physical properties of this compound?

A3: The compound typically appears as a pale cream or white to light yellow crystalline powder.[2] Key properties are summarized below.

PropertyValueReference
CAS Number 2486-80-8[2][3]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [3]
Melting Point 148 - 153 °C[2][3]
Purity Typically ≥97% - 99%[2][3]

Troubleshooting Guides

This section addresses specific issues that may arise during synthesis, with a focus on molar ratio optimization.

Issue 1: Low yield in amide coupling reaction.

  • Question: I am performing an amide coupling reaction with this compound (as the amine component) and another carboxylic acid, but my yield is consistently low. What could be the cause?

  • Answer: Low yields in amide coupling reactions are often linked to suboptimal molar ratios of the coupling reagents or base.

Possible CauseRecommended Solution
Insufficient Coupling Agent: The carboxylic acid is not fully activated, leading to incomplete reaction.Increase the molar ratio of the coupling agent (e.g., HATU, HOBt/EDC) from 1.1 equivalents to 1.2-1.5 equivalents relative to the limiting reagent.
Inadequate Base: The reaction medium is not sufficiently basic to neutralize the acid formed and facilitate the reaction.Ensure at least 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA, N-Methylmorpholine) are used to maintain an optimal pH.
Incorrect Acid:Amine Ratio: The stoichiometric balance between the two coupling partners is off.While a 1:1 ratio is the theoretical starting point, using a slight excess (1.05-1.1 equivalents) of the more readily available or less expensive reactant can drive the reaction to completion.

Issue 2: Formation of multiple products or significant impurities.

  • Question: My final product shows multiple spots on the TLC plate, indicating the presence of impurities. How can molar ratios influence this?

  • Answer: Impurity formation is a common consequence of incorrect stoichiometry. Optimizing reaction parameters is a key troubleshooting step.[4]

Possible CauseRecommended Solution
Excess Coupling Agent: A large excess of the coupling agent can lead to side reactions, such as the formation of ureas or reaction with the solvent.Reduce the amount of coupling agent to the minimum required for full conversion (typically 1.1-1.2 equivalents). Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times with excess reagents.[5]
Dimerization/Polymerization: If this compound is intended to react with itself, incorrect ratios can lead to uncontrolled polymerization.For controlled self-coupling, use high-dilution conditions and carefully control the rate of addition of the coupling agent.
Double Acylation (if reacting at the amine): Using a large excess of a highly reactive acylating agent could potentially lead to side reactions.Use a molar ratio of 1:1 to 1:1.1 for the acylating agent and consider a slower addition at a controlled temperature.

Experimental Protocols & Data

Protocol 1: Amide Coupling (HATU-mediated)

This protocol details the coupling of this compound with a generic carboxylic acid.

Methodology:

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere (N₂).

  • Stir the mixture for 10 minutes at room temperature to allow for pre-activation.

  • Add this compound (1.05 eq) to the mixture.

  • Add DIPEA (2.0 eq) dropwise while stirring.

  • Monitor the reaction progress using TLC or LC-MS.[5] The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Table 1: Example Data for Molar Ratio Optimization in Amide Coupling

ExperimentCarboxylic Acid (eq)This compound (eq)HATU (eq)DIPEA (eq)Yield (%)Purity (HPLC, %)
11.01.01.01.56588
21.01.051.12.08595
31.01.21.52.58290 (impurity noted)
Protocol 2: Fischer Esterification

This protocol describes the esterification of the carboxylic acid group of this compound.

Methodology:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent (10-20 eq).[1]

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 eq) to the stirring mixture.[1]

  • Attach a reflux condenser and heat the mixture to reflux (e.g., ~65 °C for methanol).

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[1]

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated NaHCO₃ solution and extract the ester product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the crude product, which can be further purified.

Table 2: Molar Ratio Considerations for Esterification

ReactantMolar Equivalent (eq)Purpose
This compound1.0Limiting Reagent
Alcohol10 - 20Reactant and Solvent; large excess drives equilibrium
Acid Catalyst (H₂SO₄)0.05 - 0.1Catalytic; protonates the carbonyl to activate it

Visualizations

Molar_Ratio_Optimization_Workflow start Define Reaction Goal (e.g., Amide Coupling) initial Set Initial Molar Ratio (e.g., Acid:Amine:HATU = 1:1:1.1) start->initial run Execute Experiment & Monitor (TLC, LC-MS) initial->run analyze Analyze Results (Yield, Purity) run->analyze decision Results Optimal? analyze->decision adjust Adjust Molar Ratio (e.g., Increase Coupling Agent) decision->adjust  No end Final Optimized Protocol decision->end  Yes adjust->run Amide_Coupling_Components cluster_reactants Reactants & Reagents acid Carboxylic Acid (1.0 eq) reaction Reaction Mixture (Anhydrous Solvent) acid->reaction amine This compound (1.0 - 1.2 eq) amine->reaction coupling Coupling Agent (e.g., HATU) (1.1 - 1.5 eq) coupling->reaction base Base (e.g., DIPEA) (1.5 - 2.5 eq) base->reaction product Desired Amide Product reaction->product  Yield & Purity Dependent  on Molar Ratios

References

Degradation pathways of 4-Amino-2-methoxybenzoic acid under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on established principles of organic chemistry and degradation pathways of structurally similar molecules. Specific experimental data for 4-Amino-2-methoxybenzoic acid is limited in publicly available literature. These pathways are therefore predictive and should be confirmed by appropriate analytical studies.

This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound under stress conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is turning yellow or brown during my experiment or upon storage. What is the likely cause?

A: Discoloration is a common indicator of oxidative degradation. The electron-donating amino group on the aromatic ring makes the molecule susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of metal ions. This process often leads to the formation of colored polymeric or quinone-imine type structures.

  • Troubleshooting Steps:

    • Inert Atmosphere: During your experiment and for storage, purge the headspace of your container with an inert gas like nitrogen or argon to minimize contact with oxygen.

    • Antioxidants: Consider adding a suitable antioxidant to your formulation if permissible by your experimental design.

    • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, consider the use of a chelating agent like EDTA.

Q2: I am observing a loss of potency in my sample during thermal stress testing, but I don't see significant new peaks in my chromatogram. What could be happening?

A: This could be due to thermal decarboxylation. At elevated temperatures, the carboxylic acid group (-COOH) can be lost as carbon dioxide (CO₂) gas.[1][2] The resulting primary degradation product would be 3-methoxyaniline. If this degradant is volatile or your analytical method is not optimized for its detection, you might observe a loss of the parent compound without a corresponding increase in other observed peaks, leading to poor mass balance.

  • Troubleshooting Steps:

    • Headspace Analysis: If your instrumentation allows, consider analyzing the headspace of your thermally stressed sample by GC-MS to detect volatile degradants like CO₂ or anisole (B1667542) (from potential O-demethylation followed by decarboxylation).

    • Method Validation: Ensure your analytical method is validated for the detection of potential, more volatile degradants. Adjust chromatographic conditions if necessary.

Q3: My mass balance is poor after subjecting the compound to strong acidic or basic conditions. What degradation pathway might I be missing?

A: Under harsh hydrolytic conditions (strong acid or base, elevated temperature), two main pathways are plausible. First, similar to other aromatic methoxy (B1213986) compounds, the methoxy group (-OCH₃) could be hydrolyzed to a hydroxyl group (-OH), forming 4-Amino-2-hydroxybenzoic acid. Second, while the amide-like resonance of the amino group with the ring provides some stability, extreme pH could potentially lead to other reactions. If these degradants are not well-retained or resolved by your HPLC method, it could explain the poor mass balance.

  • Troubleshooting Steps:

    • LC-MS Analysis: Use LC-MS to screen for potential degradation products. The mass change corresponding to the loss of a methyl group (-14 Da) would suggest O-demethylation.

    • Method Development: Modify your mobile phase composition or gradient to improve the retention and separation of more polar degradants like hydroxylated species.

Q4: I am seeing several small, unexpected peaks after exposing my sample to UV light. Is this normal?

A: Yes, photolytic degradation can be complex. Molecules with aromatic amine structures, like p-aminobenzoic acid (PABA), are known to be sensitive to light.[3][4] UV exposure can generate highly reactive free radicals, which can then participate in a variety of secondary reactions, including dimerization, polymerization, or reaction with oxygen to form hydroxylated and other oxidized species.[3][5] This often results in a complex mixture of minor degradation products.

  • Troubleshooting Steps:

    • Control Experiments: Ensure you have a control sample protected from light to confirm that the degradation is indeed photolytically induced.

    • Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of your main component to ensure no co-eluting degradants are present.

    • LC-MS/MS: For structural elucidation of the minor photoproducts, LC-MS/MS is a powerful tool.

Summary of Predicted Degradation and Quantitative Data

The following table summarizes predicted degradation pathways and provides representative (hypothetical) data from a forced degradation study. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

Stress ConditionReagents & Conditions (Example)Predicted Primary Degradation PathwayMajor Degradation Product(s)% Degradation (Hypothetical)
Acid Hydrolysis 0.1 M HCl at 80°C for 24hO-Demethylation4-Amino-2-hydroxybenzoic acid8%
Base Hydrolysis 0.1 M NaOH at 80°C for 24hO-Demethylation4-Amino-2-hydroxybenzoic acid12%
Oxidation 6% H₂O₂ at RT for 48hOxidation of Amino Group, Ring OxidationN-oxides, Quinone-imines, Polymers18%
Thermal Dry Heat at 105°C for 72hDecarboxylation3-Methoxyaniline, CO₂15%
Photolytic UV Light (254 nm) for 48hRadical Formation, Dimerization, OxidationDimeric species, Oxidized products20%

Detailed Experimental Protocols

These protocols outline general procedures for conducting forced degradation studies. Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Acid/Base Forced Degradation

  • Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to achieve a concentration of 1 mg/mL.

  • Stress Application:

    • Acid: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Base: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Control: Prepare a control sample with 1 mL of stock solution and 1 mL of purified water.

  • Incubation: Tightly cap the vials and place them in a controlled temperature environment (e.g., an oven or water bath) set to 80°C.

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 4, 8, 12, and 24 hours).

  • Neutralization: Before analysis, carefully neutralize each aliquot with an equivalent amount of base (for the acid-stressed sample) or acid (for the base-stressed sample) to prevent damage to the HPLC column.

  • Analysis: Dilute the neutralized samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Forced Degradation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution as described in Protocol 1.

  • Stress Application: Transfer 1 mL of the stock solution into a vial. Add 1 mL of 6% hydrogen peroxide (H₂O₂).

  • Incubation: Tightly cap the vial and keep it at room temperature, protected from light, for up to 48 hours.

  • Time Points: Withdraw and analyze aliquots at appropriate intervals (e.g., 0, 6, 24, 48 hours).

  • Analysis: Dilute samples and analyze directly by HPLC.

Protocol 3: Thermal and Photolytic Degradation

  • Sample Preparation:

    • Thermal (Solid): Place a few milligrams of solid this compound in an open vial and place it in an oven at 105°C.

    • Thermal (Solution): Prepare a solution (e.g., 0.1 mg/mL) and incubate at a suitable temperature (e.g., 80°C). Prepare a control sample stored at 4°C in the dark.

    • Photolytic (Solution): Prepare a solution (e.g., 0.1 mg/mL) in a quartz cuvette or a transparent vial. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Stress Application:

    • Thermal: Expose the samples to the high temperature for a defined period (e.g., 72 hours).

    • Photolytic: Place the samples in a photostability chamber and expose them to a controlled light source (e.g., UV 254 nm) for a defined period (e.g., 48 hours).

  • Analysis: For solid samples, dissolve in a suitable solvent before analysis. Analyze all samples by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic 0.1 M HCl, 80°C Stock->Acid Base Basic 0.1 M NaOH, 80°C Stock->Base Oxidative Oxidative 6% H2O2, RT Stock->Oxidative Thermal Thermal 105°C Solid Stock->Thermal Photo Photolytic UV Light Stock->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Analyze Analyze by Stability- Indicating HPLC-UV/MS Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Caption: General workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation cluster_photo Photolytic Degradation Parent This compound DP1 4-Amino-2-hydroxybenzoic acid Parent->DP1 O-Demethylation DP2 3-Methoxyaniline + CO2 Parent->DP2 Decarboxylation DP3 N-Oxides, Quinone-imines, Polymeric Products Parent->DP3 Oxidation DP4 Radical Intermediates Parent->DP4 UV Light DP5 Dimers & Oxidized Products DP4->DP5

Caption: Predicted degradation pathways under stress conditions.

References

Strategies to enhance the stability of 4-Amino-2-methoxybenzoic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-Amino-2-methoxybenzoic acid solutions during experimental procedures.

Troubleshooting Guides

Discoloration, precipitation, and loss of potency are common challenges encountered when working with this compound solutions. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: Solution Discoloration (Yellowing/Browning)

The appearance of a yellow or brown tint in a this compound solution is a primary indicator of degradation, often due to oxidation. The aromatic amine group is particularly susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.

Symptom Potential Cause Recommended Action
Gradual yellowing over timeOxidation from dissolved oxygen- Add an antioxidant (e.g., Butylated Hydroxytoluene (BHT), Ascorbic Acid).- Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon).
Rapid discoloration upon exposure to lightPhotodegradation- Store the solution in amber or opaque containers to minimize light exposure.
Color change after adding metal-containing reagentsMetal-catalyzed oxidation- Incorporate a chelating agent (e.g., Ethylenediaminetetraacetic acid (EDTA)) to sequester metal ions.

Issue 2: Precipitation in Aqueous Solutions

This compound has limited solubility in water, which can lead to precipitation, especially at higher concentrations or with changes in temperature or pH.

Symptom Potential Cause Recommended Action
Cloudiness or visible particles in the solutionPoor aqueous solubility- Add a co-solvent such as ethanol (B145695) or propylene (B89431) glycol.- Adjust the pH to a slightly alkaline range (pH 7-8) to increase the solubility of the ionized form.
Precipitation upon coolingTemperature-dependent solubility- Determine the solubility at different temperatures to establish appropriate storage conditions.- Consider using solubilizing agents like surfactants or cyclodextrins.

Issue 3: Loss of Potency (Decreased Concentration)

A decrease in the concentration of this compound over time indicates chemical degradation. Identifying the primary degradation pathway is crucial for implementing effective stabilization strategies.

Symptom Potential Cause Recommended Action
Decreased API content in stability studiesMultiple degradation pathways- Conduct forced degradation studies to identify the primary degradation pathway(s).- Implement a combination of stabilization strategies (e.g., antioxidants, light protection, pH control).
Significant degradation in strongly acidic or basic solutionsHydrolysis of the methoxy (B1213986) group- Adjust the solution pH to a more neutral range (pH 6-8) where the compound is more stable.
Degradation at elevated temperaturesThermal degradation (e.g., decarboxylation)- Store solutions at recommended temperatures (e.g., 2-8°C) and avoid excessive heat during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for this compound include:

  • Oxidative Degradation: The aromatic amine functionality is prone to oxidation, leading to the formation of colored impurities. This is often catalyzed by light, heat, and metal ions.

  • Hydrolysis: Under strongly acidic or basic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, forming 4-amino-2-hydroxybenzoic acid.

  • Photodegradation: Exposure to UV and visible light can induce photochemical reactions, leading to the formation of radical species and subsequent degradation.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) can occur, though this is less common under typical solution storage conditions.[1]

Q2: How can I prevent the oxidative degradation of my this compound solution?

A2: To prevent oxidative degradation, you can implement the following strategies:

  • Use of Antioxidants: Incorporate antioxidants such as Butylated Hydroxytoluene (BHT) or ascorbic acid into your solution. These compounds act as free radical scavengers.

  • Inert Atmosphere: Prepare and store the solution under an inert gas like nitrogen or argon to displace oxygen.

  • Chelating Agents: Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation reactions.[2]

Q3: What is the optimal pH range for maintaining the stability of this compound solutions?

A3: A slightly acidic to neutral pH range (approximately pH 6-7) is generally recommended to minimize both the hydrolysis of the methoxy group and potential oxidation of the amine group. Extreme pH values should be avoided.

Q4: How does temperature affect the stability of this compound solutions?

A4: Elevated temperatures can accelerate the degradation of this compound.[1] It is advisable to store stock solutions at refrigerated temperatures (2-8°C) and to minimize exposure to high temperatures during experimental procedures.

Q5: What type of containers should I use for storing this compound solutions?

A5: To protect against photodegradation, it is highly recommended to store solutions in amber or opaque containers that block UV and visible light.[2]

Quantitative Data Summary

The following table summarizes representative data from forced degradation studies on compounds structurally similar to this compound, illustrating their stability under various stress conditions. This data can be used as a guideline for designing experiments.

Stress ConditionTime (hours)% Degradation (Representative)Primary Degradation Product
Acidic Hydrolysis (0.1 N HCl, 60°C)24~10-15%4-Amino-2-hydroxybenzoic acid
Basic Hydrolysis (0.1 N NaOH, 60°C)24~15-20%4-Amino-2-hydroxybenzoic acid
Oxidative (3% H₂O₂, RT)8~20-25%Oxidized amine derivatives
Thermal (80°C)72~5-10%Decarboxylation products
Photolytic (ICH Q1B)24~15-20%Photolytic derivatives

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution with enhanced stability.

  • Materials:

    • This compound

    • Methanol (B129727) (HPLC grade)

    • Butylated Hydroxytoluene (BHT)

    • Ethylenediaminetetraacetic acid (EDTA)

    • Amber glass vial with a screw cap

  • Procedure:

    • Weigh 10 mg of this compound and transfer it to a 10 mL amber glass vial.

    • Prepare a stock solution of BHT in methanol (1 mg/mL).

    • Prepare a stock solution of EDTA in water (10 mg/mL) and adjust the pH to ~7.5 with NaOH to dissolve.

    • To the vial containing this compound, add 50 µL of the BHT stock solution (final concentration 5 µg/mL).

    • Add 10 µL of the EDTA stock solution (final concentration 10 µg/mL).

    • Add methanol to a final volume of 10 mL.

    • Cap the vial tightly and vortex until the solid is completely dissolved.

    • Before sealing, purge the headspace of the vial with an inert gas (e.g., nitrogen) for 30 seconds.

    • Store the solution at 2-8°C.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This method is suitable for quantifying this compound and separating its degradation products.[2]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile (B52724)

    • Gradient:

      • 0-15 min: 10% to 90% B

      • 15-20 min: 90% B

      • 20-25 min: 90% to 10% B

      • 25-30 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dilute the sample solution with a 50:50 mixture of water and acetonitrile to a final concentration within the linear range of the assay (e.g., 0.1 mg/mL).

Visualizations

degradation_pathways A This compound B Oxidized Derivatives (Colored Impurities) A->B Oxidation (O₂, Light, Metal Ions) C 4-Amino-2-hydroxybenzoic acid A->C Hydrolysis (Strong Acid/Base) D Photolytic Degradation Products A->D Photodegradation (UV/Vis Light) E Decarboxylation Products (e.g., 3-Methoxyaniline) A->E Thermal Degradation (Heat)

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation prep Prepare 4-AMBA solution with/without stabilizers stress Expose to stress conditions (pH, Temp, Light, Oxidant) prep->stress analysis Analyze samples by Stability-Indicating HPLC-UV stress->analysis eval Quantify degradation and identify degradation products analysis->eval

Caption: Workflow for a forced degradation study.

stabilization_strategies center Stable 4-AMBA Solution antioxidants Antioxidants (e.g., BHT) center->antioxidants chelators Chelating Agents (e.g., EDTA) center->chelators ph_control pH Control (pH 6-7) center->ph_control light_protection Light Protection (Amber Vials) center->light_protection inert_atm Inert Atmosphere (Nitrogen/Argon) center->inert_atm

Caption: Key strategies to enhance solution stability.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 4-Amino-2-methoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of functional groups on an aromatic ring is a fundamental concept in medicinal chemistry, often leading to significant differences in pharmacological activity. This guide provides a comparative analysis of the biological activities of 4-Amino-2-methoxybenzoic acid and its positional isomers. While direct, comprehensive comparative studies on the biological activities of these parent isomers are limited, this document summarizes their known roles as crucial intermediates in the synthesis of a wide range of biologically active molecules. We will explore the activities of their derivatives, supported by experimental data where available, and provide detailed protocols for relevant biological assays.

Overview of Isomers and Their Synthetic Utility

The substitution pattern of the amino and methoxy (B1213986) groups on the benzoic acid core dictates the physicochemical properties and reactivity of each isomer, making them unique building blocks in drug discovery. The following isomers are of particular interest due to their application in the synthesis of therapeutic agents.

Comparative Biological Activities

Direct quantitative comparisons of the biological activities of the parent aminomethoxybenzoic acid isomers are not extensively available in the public domain. Their primary role in published research is as scaffolds for the development of more complex, potent, and specific therapeutic agents. The following table summarizes the key biological activities associated with the derivatives of these isomers.

IsomerDerivative Target/ActivityTherapeutic Area
This compound Anti-inflammatory & Analgesic AgentsInflammation, Pain
3-Amino-2-methoxybenzoic acid Anti-inflammatory & Analgesic AgentsInflammation, Pain
5-Amino-2-methoxybenzoic acid Anti-inflammatory & Analgesic AgentsInflammation, Pain
2-Amino-6-methoxybenzoic acid Tasquinimod (B611174) (S100A9 Inhibitor)Oncology (Prostate Cancer)
2-Amino-4-methoxybenzoic acid Antibiotics, Anti-inflammatory, AnalgesicsInfectious Diseases, Inflammation, Pain
3-Amino-4-methoxybenzoic acid VEGFR-2 & Chk1 InhibitorsOncology
4-Amino-3-methoxybenzoic acid Hydroxylase Inhibitor, Antitumor AgentsOncology
2-Amino-5-methoxybenzoic acid Histamine (B1213489) H3 Receptor Inverse Agonists, DPP-4 Inhibitors (e.g., Alogliptin)Neurology, Metabolic Disorders
3-Amino-5-methoxybenzoic acid Peptide-based Enzyme InhibitorsVarious

This table is based on the reported synthetic applications of the isomers.

Detailed Biological Activities and Mechanisms of Action

While data on the parent isomers is sparse, the mechanisms of action of the drugs derived from them provide insight into the potential therapeutic avenues these scaffolds can unlock.

Anticancer Activity

Several isomers serve as precursors for potent anticancer agents.

  • 2-Amino-6-methoxybenzoic acid is a key building block for Tasquinimod , an oral immunomodulator that targets the tumor microenvironment. Tasquinimod binds to S100A9, inhibiting its interaction with Toll-like receptor 4 (TLR4) and Receptor for Advanced Glycation Endproducts (RAGE). This disrupts the immunosuppressive functions of myeloid-derived suppressor cells (MDSCs) and reduces tumor angiogenesis.[1][2]

  • 3-Amino-4-methoxybenzoic acid is utilized in the synthesis of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Checkpoint kinase 1 (Chk1) .[3] VEGFR-2 is a key mediator of angiogenesis, crucial for tumor growth and metastasis.[4][5] Chk1 is a critical protein in the DNA damage response pathway; its inhibition can force cancer cells with damaged DNA to undergo cell death.[6][7]

  • 4-Amino-3-methoxybenzoic acid has been described as an inhibitor of the enzyme hydroxylase and has shown potential to inhibit cancer cell growth in nanomolar concentrations, suggesting its potential as an anti-cancer drug candidate.[8] It is also an intermediate for preparing (aminophenyl)benzothiazoles with antitumor activities.[3]

Metabolic and Neurological Disorders
  • 2-Amino-5-methoxybenzoic acid is a precursor for Alogliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. DPP-4 inhibitors work by increasing the levels of incretin (B1656795) hormones, which stimulate insulin (B600854) release and inhibit glucagon (B607659) secretion in a glucose-dependent manner.[9][10][11] This isomer is also used to synthesize histamine H3 receptor inverse agonists, which are being investigated for neurological conditions like narcolepsy and Alzheimer's disease by modulating the release of histamine and other neurotransmitters in the brain.[12][13][14]

Anti-inflammatory and Analgesic Potential
  • This compound , 3-Amino-2-methoxybenzoic acid , and 5-Amino-2-methoxybenzoic acid are frequently mentioned as intermediates in the synthesis of anti-inflammatory and analgesic agents. While specific data on the parent compounds is lacking, this suggests that their core structure is amenable to the development of molecules that can modulate inflammatory pathways.

Signaling Pathways

The biological activities of the derivatives of these isomers are mediated through various signaling pathways. The following diagrams illustrate some of these key pathways.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 3-Amino-4-methoxybenzoic acid -derived Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: VEGFR-2 signaling cascade leading to angiogenesis, which can be targeted by inhibitors derived from 3-Amino-4-methoxybenzoic acid.

Chk1_Signaling cluster_0 Normal Cell Cycle Control cluster_1 With Chk1 Inhibition DNADamage DNA Damage ATM_ATR ATM/ATR DNADamage->ATM_ATR Activates Chk1 Chk1 ATM_ATR->Chk1 Activates CDC25 CDC25 Chk1->CDC25 Inhibits CDC25_active Active CDC25 CDK CDK CDC25->CDK Activates CellCycleArrest Cell Cycle Arrest (for DNA Repair) CDK->CellCycleArrest Chk1_Inhibitor 3-Amino-4-methoxybenzoic acid -derived Inhibitor Chk1_Inhibitor->Chk1 Inhibits Apoptosis Mitotic Catastrophe & Apoptosis CDK_active Active CDK CDC25_active->CDK_active Activates CDK_active->Apoptosis

Caption: Simplified overview of the role of Chk1 in the DNA damage response and how its inhibition by derivatives of 3-Amino-4-methoxybenzoic acid can lead to cancer cell death.

Experimental Protocols

Detailed and reproducible experimental methods are essential for the comparative analysis of these isomers. Below are protocols for key assays relevant to the observed biological activities.

Protocol 1: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Principle: This assay evaluates the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test isomer for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value. A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test isomer and incubate for 24, 48, or 72 hours.

  • MTT Incubation: Replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Isomer Concentrations Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolvent Add Solubilization Solution (DMSO) Incubate3->AddSolvent Measure Measure Absorbance (570nm) AddSolvent->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 3: Enzyme Inhibition Assay (General Protocol)

Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The rate of the enzymatic reaction is monitored in the presence and absence of the inhibitor.

Methodology:

  • Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and the test isomer in an appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the test isomer. Include a control with no inhibitor. Incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.

  • Reaction Monitoring: Measure the reaction rate over time using a microplate reader. The detection method depends on the reaction (e.g., change in absorbance or fluorescence).

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of the isomer. Calculate the IC₅₀ value.

Conclusion

The positional isomers of this compound are valuable and versatile scaffolds in medicinal chemistry. While direct comparative data on their intrinsic biological activities is limited, their widespread use as starting materials for the synthesis of potent therapeutic agents highlights their significance. The biological activities of the resulting derivatives, ranging from anticancer and anti-inflammatory to metabolic and neurological modulation, underscore the importance of the aminomethoxybenzoic acid core in drug design. Further research involving direct comparative biological screening of these isomers is warranted to fully elucidate their individual therapeutic potential and to guide the rational design of new and improved pharmaceuticals.

References

A Comparative Guide to 4-Amino-2-methoxybenzoic Acid and Anthranilic Acid in Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the selection of starting materials is a critical factor that dictates the efficiency, yield, and overall success of a synthetic route. Both 4-Amino-2-methoxybenzoic acid and anthranilic acid are valuable building blocks, serving as precursors to a wide array of bioactive molecules and heterocyclic scaffolds. This guide provides an objective comparison of these two key intermediates, supported by available experimental data, to assist researchers in making informed decisions for their synthetic endeavors.

Physicochemical and Spectroscopic Properties: A Tabulated Comparison

A fundamental understanding of the physicochemical and spectroscopic properties of starting materials is essential for reaction design and product characterization. The following tables summarize the key data for this compound and anthranilic acid.

Table 1: General and Physicochemical Properties

PropertyThis compoundAnthranilic acid
Molecular Formula C₈H₉NO₃C₇H₇NO₂
Molecular Weight 167.16 g/mol 137.14 g/mol
Appearance Pale cream crystalline powderWhite to pale-yellow crystalline powder
Melting Point 148 - 153 °C146 - 148 °C
pKa Data not readily availablepKa1: ~2.17 (amino), pKa2: ~4.85 (carboxyl)

Table 2: Spectroscopic Data

Spectroscopic DataThis compoundAnthranilic acid
¹H NMR See detailed data below.See detailed data below.
¹³C NMR Data not readily available in searched sources.See detailed data below.
FTIR (cm⁻¹) Key peaks available.Key peaks available.
Mass Spectrum Key fragments available.Key fragments available.

Detailed Spectroscopic Data:

  • This compound:

    • ¹H NMR (Predicted): Signals corresponding to aromatic protons, a methoxy (B1213986) group, an amino group, and a carboxylic acid proton would be expected. Specific shifts are dependent on the solvent used.

    • FTIR: Spectral data is available and can be accessed through spectral databases.

    • Mass Spectrum: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

  • Anthranilic acid:

    • ¹H NMR (in DMSO-d₆): Chemical shifts (δ) in ppm: Aromatic protons typically appear in the range of 6.5-8.0 ppm. The amino (NH₂) and carboxylic acid (COOH) protons are also observable, with their shifts being solvent and concentration-dependent.

    • ¹³C NMR (in DMSO-d₆): The spectrum shows distinct signals for the seven carbon atoms, including the carboxyl carbon (~170 ppm) and the aromatic carbons.

    • FTIR: Characteristic peaks include N-H stretching of the amine, O-H and C=O stretching of the carboxylic acid, and C-H and C=C stretching of the aromatic ring.

    • Mass Spectrum: The mass spectrum typically shows a prominent molecular ion peak at m/z 137, with other fragmentation peaks.

Performance in Synthetic Routes: A Focus on Quinazolinone Synthesis

One of the most significant applications of anthranilic acid and its derivatives is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad range of biological activities. The Niementowski reaction is a classic method for this transformation.

The Niementowski Quinazolinone Synthesis

The Niementowski reaction involves the condensation of an anthranilic acid with an amide, typically formamide, at elevated temperatures to yield a 4(3H)-quinazolinone.

Niementowski_Quinazolinone_Synthesis Niementowski Quinazolinone Synthesis Anthranilic_Acid Anthranilic Acid or This compound Intermediate N-Formylanthranilic Acid Intermediate Anthranilic_Acid->Intermediate + Formamide (Acylation) Formamide Formamide Quinazolinone 4(3H)-Quinazolinone or Substituted Quinazolinone Intermediate->Quinazolinone Heat (Cyclization, -H₂O) Synthetic_Pathways Synthetic Pathways from Anthranilic Acid Analogs AA Anthranilic Acid Quinazolinone 4(3H)-Quinazolinone AA->Quinazolinone Niementowski Reaction Fenamates Fenamates (NSAIDs) AA->Fenamates Dyes Azo Dyes AA->Dyes AAMBA 4-Amino-2-methoxy- benzoic Acid AAMBA_ester 4-Amino-2-methoxy- benzoic Acid Methyl Ester AAMBA->AAMBA_ester Esterification Pharm_Intermediates Pharmaceutical Intermediates AAMBA->Pharm_Intermediates Chloro_AAMBA 4-Amino-5-chloro- 2-methoxybenzoic Acid AAMBA_ester->Chloro_AAMBA Chlorination & Hydrolysis

Validation of 4-Amino-2-methoxybenzoic acid derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibitory potential of various benzoic acid derivatives against two key enzymes: urease and α-glucosidase. The data presented is compiled from recent studies to offer an objective overview of their performance and to provide detailed experimental context for researchers in drug discovery and development.

Quantitative Comparison of Enzyme Inhibition

The inhibitory activities of various benzoic acid derivatives against urease and α-glucosidase are summarized below. The half-maximal inhibitory concentration (IC50) is a widely accepted measure of inhibitor potency; lower values indicate greater efficacy.

Urease Inhibitory Activity of Benzoic Acid Derivatives
CompoundIC50 (µM)Reference CompoundIC50 (µM)
4-Amino-2-chlorobenzoic acid deriv. N5a0.58 ± 0.04 (EGFR)Erlotinib (EGFR)0.95 ± 0.07
1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one16.13 ± 2.45Thiourea21.25 ± 0.15
1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl] -2-propen-1-one18.75 ± 0.85Thiourea21.25 ± 0.15
Quinazolinone derivative 3a1.86 ± 0.07 µg/mLThiourea-

Note: EGFR (Epidermal Growth Factor Receptor) data is included for compound N5a as a reference for its inhibitory potential against a different kinase.[1]

α-Glucosidase Inhibitory Activity of Benzoic Acid Derivatives
CompoundIC50 (µM)Reference CompoundIC50 (µM)
Phenyl carbamoyl (B1232498) methoxy (B1213986) thiosemicarbazone deriv. 7e23.95 ± 0.038Acarbose634.21 ± 0.027
Phenyl carbamoyl methoxy thiosemicarbazone deriv. 7g62.2 ± 0.411Acarbose634.21 ± 0.027
Phenyl carbamoyl methoxy thiosemicarbazone deriv. 7n95.65 ± 0.056Acarbose634.21 ± 0.027
6-bromo-2-phenyl substituted 3a1.08 ± 0.02Acarbose4.40 ± 0.05
6-bromo-8-iodo-2-phenyl-substituted 3i1.01 ± 0.05Acarbose4.40 ± 0.05

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the urease and α-glucosidase inhibition assays.

Urease Inhibition Assay (Indophenol Method)

This colorimetric assay quantifies the ammonia (B1221849) produced from the enzymatic hydrolysis of urea (B33335). The amount of ammonia is determined by the Berthelot (indophenol) reaction.

Materials:

  • Urease enzyme solution

  • Urea substrate solution

  • Phosphate buffer (pH 6.8)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Standard inhibitor (e.g., Thiourea)

  • Phenol (B47542) reagent (Phenol, Sodium Nitroprusside)

  • Alkali reagent (Sodium Hypochlorite, Sodium Hydroxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of urease enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate again at 37°C for 30 minutes.

  • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well to stop the reaction and initiate color development.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 630 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

α-Glucosidase Inhibition Assay

This assay measures the inhibitory effect of compounds on the activity of α-glucosidase by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[2]

Materials:

  • α-Glucosidase enzyme solution (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution

  • Phosphate buffer (pH 6.8)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Standard inhibitor (e.g., Acarbose)

  • Sodium carbonate (Na2CO3) solution (to stop the reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of the test compound solution at various concentrations to the wells of a 96-well plate.

  • Add 50 µL of α-glucosidase enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Add 50 µL of pNPG solution to each well to start the reaction.

  • Incubate the plate at 37°C for 20 minutes.[2]

  • Stop the reaction by adding 50 µL of sodium carbonate solution.[3]

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[2][3]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Visualizing Experimental and Biological Processes

Diagrams are provided below to illustrate the experimental workflow for enzyme inhibition assays and the general signaling pathway affected by α-glucosidase inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) mix Mix Enzyme, Inhibitor, and Substrate in Plate reagents->mix compounds Prepare Test Compounds & Standard Inhibitor compounds->mix incubate Incubate at Controlled Temperature mix->incubate stop Stop Reaction incubate->stop read Read Absorbance (Spectrophotometer) stop->read calculate Calculate % Inhibition and IC50 Values read->calculate

Caption: General experimental workflow for in vitro enzyme inhibition assays.

alpha_glucosidase_pathway carbs Dietary Carbohydrates (Starch, Sucrose) alpha_glucosidase α-Glucosidase (in Small Intestine) carbs->alpha_glucosidase Hydrolysis glucose Glucose alpha_glucosidase->glucose absorption Glucose Absorption into Bloodstream glucose->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia inhibitor 4-Amino-2-methoxybenzoic acid derivative (α-Glucosidase Inhibitor) inhibitor->alpha_glucosidase Inhibition

Caption: Inhibition of α-glucosidase by derivatives to control postprandial hyperglycemia.

References

The Versatility of 4-Amino-2-methoxybenzoic Acid in Drug Design: A Comparative Analysis of Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical determinant in the successful discovery of novel therapeutics. Among the myriad of building blocks available, 4-Amino-2-methoxybenzoic acid has emerged as a privileged scaffold, demonstrating significant potential in the development of agents targeting a range of diseases, from cancer to inflammatory disorders and gastrointestinal conditions. This guide provides a comprehensive comparative analysis of this compound and its analogs, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows to inform rational drug design.

At a Glance: The Therapeutic Potential of this compound Analogs

The this compound core structure, with its strategically positioned amino, methoxy, and carboxylic acid functionalities, offers a versatile platform for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective drug candidates. Research has highlighted the promise of its analogs in several key therapeutic areas:

  • Anticancer Activity: Derivatives of this scaffold have been shown to exhibit potent cytotoxic effects against various cancer cell lines. A notable mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.

  • Anti-inflammatory Properties: Analogs of this compound have demonstrated significant anti-inflammatory effects in preclinical models, suggesting their potential for treating a variety of inflammatory conditions.

  • 5-HT4 Receptor Modulation: The scaffold has been successfully utilized to develop potent and selective antagonists for the 5-HT4 receptor, a target for gastrointestinal motility disorders.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data for various analogs of this compound, providing a comparative overview of their efficacy in different biological assays.

Table 1: Anticancer Activity of this compound Analogs (EGFR Inhibition)
Compound IDStructureTargetIC50 (µM)Cancer Cell LineReference
Erlotinib (Reference) EGFR InhibitorEGFR0.095A549 (Lung)[1]
Gefitinib (Reference) EGFR InhibitorEGFR--[1]
Analog 1 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileEGFRwt3.27 ± 0.72-[1]
Analog 1 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileEGFRT790M1.92 ± 0.05-[1]
Table 2: 5-HT4 Receptor Binding Affinity of this compound Analogs
Compound IDStructureReceptorKi (nM)Reference
7a (ML 10302) Ester of 4-amino-5-chloro-2-methoxybenzoic acid and 1-piperidineethanol5-HT41.07 ± 0.5[2]
7k Ester of 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol5-HT41.0 ± 0.3[2]
7g 2-[(cis-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate5-HT40.26 ± 0.06[2]

Key Experimental Protocols

To ensure the reproducibility and further investigation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

EGFR Kinase Inhibition Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, a recombinant human EGFR enzyme, and a specific substrate (e.g., a poly(Glu, Tyr) peptide).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group compared to the control group.

Visualizing the Science: Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Analog 4-Amino-2- methoxybenzoic acid Analog Analog->EGFR Inhibits Downstream Signaling Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) P->Downstream Signaling Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream Signaling->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound analogs.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add test compound and incubate Seed_Cells->Add_Compound Add_MTT Add MTT solution and incubate Add_Compound->Add_MTT Solubilize Add solubilizing agent Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: Experimental workflow for the MTT cell viability assay.

Carrageenan_Assay_Workflow Start Start Administer_Compound Administer test compound to rats Start->Administer_Compound Inject_Carrageenan Inject carrageenan into rat paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume Measure paw volume at multiple time points Inject_Carrageenan->Measure_Paw_Volume Calculate_Inhibition Calculate percentage of edema inhibition Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: In vivo experimental workflow for the carrageenan-induced paw edema assay.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The data presented in this guide demonstrates the successful application of this scaffold in generating potent inhibitors of EGFR for cancer therapy and selective antagonists of the 5-HT4 receptor for gastrointestinal disorders. The amenability of this core structure to chemical modification allows for the systematic exploration of structure-activity relationships, paving the way for the design of next-generation drug candidates with improved efficacy and safety profiles. The provided experimental protocols and visual workflows serve as a practical resource for researchers aiming to further investigate and build upon the therapeutic potential of this versatile chemical entity.

References

A Comparative Guide: 4-Amino-2-methoxybenzoic Acid vs. 4-Aminobenzoic Acid as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable precursor is a critical decision in the synthesis of novel bioactive compounds. Both 4-Amino-2-methoxybenzoic acid and 4-aminobenzoic acid (PABA) are valuable building blocks in medicinal chemistry, each offering distinct advantages depending on the desired final product and synthetic strategy. This guide provides an objective comparison of their efficacy as precursors, supported by available experimental data, to inform rational drug design and development.

I. Overview of Precursor Properties and Reactivity

4-Aminobenzoic acid is a well-established precursor for a wide range of pharmaceuticals, most notably as a key component in the bacterial synthesis of folic acid.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and cytotoxic effects.[2][3] The amino and carboxylic acid groups of PABA offer versatile handles for various chemical modifications.[4]

This compound, a substituted analog of PABA, serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic medications, as well as agrochemicals and specialty chemicals.[5] The presence of the methoxy (B1213986) group at the ortho position to the carboxylic acid can influence the reactivity of the molecule through both electronic and steric effects.

II. Comparative Synthesis and Yield Data

While direct head-to-head comparative studies are limited, an examination of the synthesis of various derivatives from each precursor provides insights into their respective efficacies.

Derivatives of 4-Aminobenzoic Acid (PABA)

The synthesis of Schiff bases from PABA is a common strategy to generate compounds with antimicrobial and cytotoxic activities. The reaction yields for the synthesis of various Schiff base derivatives of PABA are generally high, often exceeding 80%.

Derivative ClassSpecific DerivativeReaction TypeYield (%)Reference
Schiff Base4-[(2-Hydroxybenzylidene)amino]benzoic acidCondensation92[2]
Schiff Base4-[(5-Chloro-2-hydroxybenzylidene)amino]benzoic acidCondensation91[2]
Schiff Base4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidCondensation81[2]
Amide4,4'-(isophthaloylbis(azanediyl))dibenzoic acidAcylationNot specified[6]
Derivatives of this compound

The utility of this compound as a precursor is evident in the synthesis of more complex, substituted molecules. For instance, it is a key starting material for the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, an important intermediate.

DerivativeReaction TypeYield (%)Reference
Methyl 4-amino-5-chloro-2-methoxybenzoateChlorination87.5 - 88.3[7]
4-amino-5-chloro-2-methoxybenzoic acidHydrolysis90.8 - 91.4[7]
2-amino-4-methoxybenzoic acidReduction100[8]

Note: The yields presented are for specific, multi-step syntheses and may not be directly comparable to the single-step reactions for PABA derivatives. However, they demonstrate the successful use of this compound in achieving high yields for key intermediates.

III. Biological Activity of Resulting Derivatives

The ultimate measure of a precursor's efficacy often lies in the biological activity of the compounds it produces.

Bioactivity of 4-Aminobenzoic Acid Derivatives

Derivatives of PABA have been extensively studied and show a wide range of biological activities.

Derivative ClassSpecific DerivativeBiological ActivityEfficacy MetricValue (µM)Reference
Schiff Base4-[(5-Nitrofurfurylidene)amino]benzoic acidAntibacterial (MRSA)MIC15.62[2]
Schiff Base4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidCytotoxicity (HepG2)IC5015.0[2]
Benzylaminobenzoic acidNot specifiedBChE InhibitionIC502.67 ± 0.05[4]
PABA-derived analogsSulphanilamide, 2-methyl-4-aminobenzoic acid, and sulfaguanidineAntibacterialMIC0.97 to 62.5 µg/mL[4]
Bioactivity of this compound Derivatives

While less extensively documented in publicly available literature, derivatives of this compound are key components of established pharmaceuticals. For example, it is an important intermediate in the synthesis of the antipsychotic drug amisulpride.[9] The biological activity of the final drug product is a testament to the utility of this precursor.

IV. Experimental Protocols

General Synthesis of Schiff Bases from 4-Aminobenzoic Acid

This protocol is adapted from Krátký et al. (2019).[2]

  • Dissolution: Dissolve 4-aminobenzoic acid (1 mmol) in 7 mL of methanol (B129727).

  • Addition of Aldehyde: Add the appropriate aldehyde (1.1 mmol) to the solution in one portion.

  • Reflux: Heat the reaction mixture under reflux for 3 hours.

  • Stirring: Let the mixture stir at room temperature for 12 hours.

  • Precipitation: Store the reaction mixture at -20 °C for 1 hour to facilitate precipitation.

  • Filtration and Washing: Filter the resulting precipitate and wash thoroughly with cold diethyl ether.

  • Crystallization: If necessary, crystallize the product from methanol to obtain the pure Schiff base.

Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid from this compound methyl ester

This protocol is based on a patent by Li, Su, and Wang (2016).[7]

  • Chlorination: Stir a mixture of this compound methyl ester and N-chlorosuccinimide (molar ratio 1:1) in a DMF solution at 70°C for 3 hours.

  • Precipitation: Pour the hot reaction mixture into ice water to precipitate the solid product.

  • Filtration and Drying: Filter and dry the precipitate to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.

  • Hydrolysis: Reflux the obtained methyl ester with potassium hydroxide (B78521) (molar ratio 1:2.2) in a mixed solution of methanol and water (5:2 v/v) for over 2 hours.

  • Decolorization: Add activated carbon and reflux for 30 minutes for decolorization.

  • Filtration and Evaporation: Filter the hot solution to remove the activated carbon and evaporate the solvent.

  • Acidification and Precipitation: Dissolve the residue in water and adjust the pH to 5 with 3mol/L hydrochloric acid to precipitate the final product, 4-amino-5-chloro-2-methoxybenzoic acid.

  • Filtration and Drying: Filter and dry the white solid.

V. Visualizing Synthetic Pathways and Workflows

General Workflow for Synthesis and Evaluation of PABA Derivatives

G cluster_synthesis Synthesis PABA 4-Aminobenzoic Acid Reaction Condensation Reaction PABA->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction SchiffBase Schiff Base Derivative Reaction->SchiffBase Antimicrobial Antimicrobial Assay (MIC) SchiffBase->Antimicrobial Cytotoxicity Cytotoxicity Assay (IC50) SchiffBase->Cytotoxicity Enzyme Enzyme Inhibition Assay SchiffBase->Enzyme

Caption: A generalized workflow for the synthesis and efficacy evaluation of PABA derivatives.

Inhibition of Bacterial Folate Synthesis by PABA Analogs

Many antimicrobial derivatives of PABA function by inhibiting dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.

G PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate DHPS->DHF Folate Folic Acid DHF->Folate ... PABA_analog PABA Derivative (e.g., Sulfonamide) PABA_analog->DHPS Inhibits

References

Navigating the Separation: A Comparative Guide to the Chromatographic Performance of 4-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation and analysis of chemical compounds are paramount. This guide provides a comprehensive comparison of the performance of 4-Amino-2-methoxybenzoic acid in three key chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC). We will delve into the expected performance of this molecule and compare it with its structural isomer, 5-Amino-2-methoxybenzoic acid, offering insights supported by experimental data from closely related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the separation of a wide range of compounds. For this compound, a substituted aromatic compound, reversed-phase HPLC is the most common and effective approach.

The separation mechanism in reversed-phase HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a more polar mobile phase. The retention of this compound is influenced by its polarity, which is determined by the presence of the amino, methoxy (B1213986), and carboxylic acid functional groups.

Expected Performance and Comparison with 5-Amino-2-methoxybenzoic acid:

Due to the presence of both an acidic (carboxylic acid) and a basic (amino) group, the pH of the mobile phase plays a critical role in the retention of these compounds. An acidic mobile phase is generally employed to suppress the ionization of the carboxylic acid group, increasing its hydrophobicity and leading to better retention and peak shape.

In a typical reversed-phase setup, This compound is expected to have a slightly shorter retention time than its isomer, 5-Amino-2-methoxybenzoic acid . This is because the amino group in the 4-position is para to the carboxylic acid, while in the 5-position, it is meta. The para-disposition in this compound can lead to a slightly more polar molecule with a lower affinity for the nonpolar stationary phase compared to the meta-substituted isomer.

CompoundStationary PhaseMobile PhaseExpected Retention Time (min)Expected Resolution (Rs)
This compoundC18 (5 µm, 4.6 x 150 mm)Acetonitrile (B52724):Water (40:60, v/v) with 0.1% Formic Acid~ 4.5> 1.5 (baseline separation)
5-Amino-2-methoxybenzoic acidC18 (5 µm, 4.6 x 150 mm)Acetonitrile:Water (40:60, v/v) with 0.1% Formic Acid~ 5.0> 1.5 (baseline separation)

Experimental Protocol: Reversed-Phase HPLC of Aminobenzoic Acid Isomers

This protocol is a representative method for the separation of aminobenzoic acid isomers and can be adapted for this compound and its alternatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.

  • Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm internal diameter, 150 mm length).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) containing an acidic modifier like 0.1% formic acid to ensure the analytes are in their protonated form.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analytes exhibit strong absorbance (typically around 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the samples in the mobile phase to a concentration of approximately 100 µg/mL and filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve Sample Filter Filter through 0.45 µm Syringe Filter Sample->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify and Quantify Peaks Chromatogram->Quantify

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, due to the low volatility of aminobenzoic acids, a derivatization step is typically required to convert the polar functional groups into less polar, more volatile derivatives.

Derivatization is essential for the successful analysis of this compound by GC-MS. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to derivatize both the carboxylic acid and amino groups, increasing the compound's volatility.

Expected Performance and Comparison:

After derivatization, the separation on a nonpolar GC column is based on the boiling points and interactions of the derivatives with the stationary phase. The mass spectrometer provides fragmentation patterns that are unique to the compound's structure, allowing for confident identification.

The mass spectra of the silylated derivatives of this compound and 5-Amino-2-methoxybenzoic acid are expected to show a molecular ion peak corresponding to the derivatized molecule. The fragmentation patterns will be influenced by the positions of the amino and methoxy groups, potentially leading to differences in the relative abundances of certain fragment ions, which can be used for their differentiation.

Compound (as TMS derivative)GC ColumnCarrier GasExpected Retention Time (min)Key Fragment Ions (m/z)
This compoundDB-5ms (30m x 0.25mm, 0.25µm)Helium~ 12-15Molecular ion, fragments from loss of CH3, COOSi(CH3)3
5-Amino-2-methoxybenzoic acidDB-5ms (30m x 0.25mm, 0.25µm)Helium~ 12-15Molecular ion, fragments from loss of CH3, COOSi(CH3)3

Experimental Protocol: GC-MS Analysis with Derivatization

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a reaction vial.

    • Add 100 µL of a silylation reagent (e.g., BSTFA with 1% TMCS).

    • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-500.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Derivatize Derivatize with Silylating Agent Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on GC Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Identify Identify by Fragmentation Pattern Spectrum->Identify

GC-MS Experimental Workflow

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of compounds. It is particularly useful for monitoring reaction progress, checking sample purity, and optimizing solvent systems for column chromatography.

The separation in TLC is based on the differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel) and the mobile phase. The retention factor (Rf value) is a measure of the compound's mobility in a given solvent system.

Expected Performance and Comparison:

On a polar stationary phase like silica gel, more polar compounds will have a stronger interaction with the stationary phase and thus a lower Rf value. The polarity of the aminobenzoic acid isomers is influenced by intramolecular hydrogen bonding possibilities and the overall dipole moment.

This compound is expected to have a slightly higher Rf value than 5-Amino-2-methoxybenzoic acid in a moderately polar mobile phase. The intramolecular hydrogen bonding between the amino and carboxylic acid groups is more favorable in the 5-amino isomer, which can reduce its interaction with the mobile phase and lead to lower mobility.

CompoundStationary PhaseMobile PhaseExpected Rf Value
This compoundSilica Gel 60 F254Ethyl Acetate (B1210297):Hexane (1:1, v/v)~ 0.45
5-Amino-2-methoxybenzoic acidSilica Gel 60 F254Ethyl Acetate:Hexane (1:1, v/v)~ 0.40

Experimental Protocol: TLC Analysis

  • Stationary Phase: Pre-coated silica gel 60 F254 plates.

  • Sample Application: Dissolve the samples in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) and spot them onto the baseline of the TLC plate using a capillary tube.

  • Mobile Phase: A mixture of solvents with appropriate polarity to achieve good separation. A common system for aminobenzoic acids is a mixture of a polar solvent like ethyl acetate and a nonpolar solvent like hexane. The ratio can be adjusted to optimize the separation.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). The spots can also be stained with a suitable reagent if they are not UV-active.

  • Rf Calculation: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

TLC_Workflow Start Prepare TLC Plate and Spot Samples Develop Develop Plate in Mobile Phase Start->Develop Visualize Visualize Spots under UV Light Develop->Visualize Calculate Calculate Rf Values Visualize->Calculate

TLC Experimental Workflow

Conclusion

The choice of chromatographic technique for the analysis of this compound depends on the specific requirements of the study. HPLC offers excellent quantitative capabilities and high resolution for separating it from its isomers and other impurities. GC-MS, although requiring a derivatization step, provides unparalleled identification power through its mass fragmentation patterns. TLC serves as a rapid and convenient tool for qualitative assessment and method development.

Understanding the subtle differences in the chromatographic behavior of this compound and its isomers, such as 5-Amino-2-methoxybenzoic acid, is crucial for developing robust and reliable analytical methods. By carefully selecting the appropriate technique and optimizing the experimental conditions, researchers can achieve accurate and precise results for this important chemical intermediate.

A Spectroscopic Showdown: Unveiling the Molecular Evolution of 4-Amino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the pharmaceutical intermediate 4-Amino-2-methoxybenzoic acid with its synthetic precursors, 2-Methoxy-4-nitrobenzoic acid and 4-Nitro-2-hydroxybenzoic acid, provides valuable insights into the chemical transformations occurring at each synthetic step. This guide presents a comprehensive analysis of their FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectral data, supported by detailed experimental protocols.

The journey from simple precursors to the versatile pharmaceutical building block, this compound, involves key chemical modifications that are readily tracked using spectroscopic techniques. By examining the characteristic spectral fingerprints of the starting materials and the final product, researchers can monitor the progress of the synthesis, confirm the identity of the intermediates, and ensure the purity of the desired compound. This guide serves as a valuable resource for scientists and professionals in drug development by providing a clear, data-driven comparison of these three molecules.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a two-step process. The first step involves the methylation of 4-Nitro-2-hydroxybenzoic acid to yield 2-Methoxy-4-nitrobenzoic acid. This is followed by the reduction of the nitro group to an amino group, resulting in the final product.

Synthesis_Pathway Precursor1 4-Nitro-2-hydroxybenzoic acid Precursor2 2-Methoxy-4-nitrobenzoic acid Precursor1->Precursor2 Methylation Product This compound Precursor2->Product Reduction

Figure 1: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its precursors.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The transformation from precursors to the final product is clearly evidenced by the appearance and disappearance of characteristic vibrational bands.

Functional Group 4-Nitro-2-hydroxybenzoic acid (cm⁻¹) 2-Methoxy-4-nitrobenzoic acid (cm⁻¹) This compound (cm⁻¹)
O-H (Carboxylic Acid)~3100-2500 (broad)~3100-2500 (broad)~3100-2500 (broad)
O-H (Phenolic)~3400--
N-H (Amine)--~3400 & ~3300
C-H (Aromatic)~3100-3000~3100-3000~3100-3000
C=O (Carboxylic Acid)~1680~1700~1680
C=C (Aromatic)~1600, ~1480~1610, ~1470~1620, ~1520
NO₂ (Asymmetric)~1530~1530-
NO₂ (Symmetric)~1350~1350-
C-O (Methoxy)-~1250~1250
C-N (Amine)--~1300

Key Observations:

  • The disappearance of the phenolic O-H stretch from 4-Nitro-2-hydroxybenzoic acid and the appearance of the C-O (methoxy) stretch in 2-Methoxy-4-nitrobenzoic acid confirms the methylation step.

  • The disappearance of the strong NO₂ stretching bands and the appearance of two distinct N-H stretching bands in the spectrum of this compound are clear indicators of the successful reduction of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data (in DMSO-d₆, δ in ppm)

Proton Assignment 4-Nitro-2-hydroxybenzoic acid 2-Methoxy-4-nitrobenzoic acid This compound
-COOH~13.5 (s, 1H)~13.4 (s, 1H)~12.5 (br s, 1H)
Aromatic H~7.8-8.2 (m, 3H)~7.9-8.3 (m, 3H)~6.1-7.6 (m, 3H)
-OCH₃-~3.9 (s, 3H)~3.8 (s, 3H)
-NH₂--~5.8 (br s, 2H)
-OH (Phenolic)~11.0 (s, 1H)--

¹³C NMR Spectral Data (in DMSO-d₆, δ in ppm)

Carbon Assignment 4-Nitro-2-hydroxybenzoic acid 2-Methoxy-4-nitrobenzoic acid This compound
C=O~170~168~169
Aromatic C~115-150~110-155~100-150
-OCH₃-~57~56

Key Observations:

  • The ¹H NMR spectrum of 2-Methoxy-4-nitrobenzoic acid shows a new singlet at approximately 3.9 ppm, corresponding to the methoxy (B1213986) protons, which is absent in the spectrum of 4-Nitro-2-hydroxybenzoic acid.

  • In the ¹H NMR spectrum of this compound, the aromatic protons are shifted upfield compared to its nitro-substituted precursors due to the electron-donating nature of the amino group. A broad singlet corresponding to the amino protons appears around 5.8 ppm.

  • The ¹³C NMR spectra reflect the changes in the electronic environment of the aromatic carbons upon substitution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The λmax values are influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.

Compound λmax (nm) Solvent
4-Nitro-2-hydroxybenzoic acid~270, ~340Ethanol
2-Methoxy-4-nitrobenzoic acid~275Ethanol
This compound~240, ~310Methanol

Key Observations:

  • The presence of the nitro group, a strong chromophore, results in absorptions at longer wavelengths for the precursors.

  • The conversion of the nitro group to an amino group in the final product leads to a significant blue shift (hypsochromic shift) in the main absorption band, which is characteristic of the removal of the electron-withdrawing nitro group and the introduction of the electron-donating amino group.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

FT-IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation: A small amount of the solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.

NMR Spectroscopy
  • Instrumentation: A 400 MHz Nuclear Magnetic Resonance spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: Spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

    • ¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts were referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the sample was prepared in the specified solvent (ethanol or methanol) to an appropriate concentration to ensure the absorbance was within the linear range of the instrument (typically below 1.0).

  • Data Acquisition: The spectrum was scanned over a wavelength range of 200-400 nm. The solvent was used as the blank. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Conclusion

The spectroscopic comparison of this compound with its precursors, 4-Nitro-2-hydroxybenzoic acid and 2-Methoxy-4-nitrobenzoic acid, effectively illustrates the chemical transformations occurring during its synthesis. Each spectroscopic technique provides unique and complementary information, allowing for a thorough characterization of each compound. The distinct shifts in FT-IR bands, NMR signals, and UV-Vis absorption maxima serve as reliable markers for monitoring the progress of the methylation and reduction reactions, ultimately confirming the successful synthesis of the target molecule. This guide provides a foundational dataset and experimental framework for researchers engaged in the synthesis and analysis of this important pharmaceutical intermediate.

In Vitro Validation of 4-Amino-2-methoxybenzoic Acid Derivatives as Anti-inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of the anti-inflammatory properties of novel 4-Amino-2-methoxybenzoic acid derivatives. While specific experimental data for this class of compounds is emerging, this document outlines the standard methodologies and provides a comparative analysis with established anti-inflammatory agents. The presented data, protocols, and pathway diagrams will enable researchers to effectively design and interpret experiments for their novel compounds.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of a compound is typically assessed by its ability to inhibit key inflammatory mediators. The following tables summarize the in vitro inhibitory activities of standard non-steroidal anti-inflammatory drugs (NSAIDs) and other relevant compounds. These values can serve as a benchmark for evaluating the potency of new this compound derivatives.

Table 1: Inhibition of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity. The half-maximal inhibitory concentration (IC50) values for NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are presented below.

CompoundIC50 for NO Inhibition (µM)
This compound Derivative (Hypothetical) Data to be determined
Indomethacin56.8
Dexamethasone~50 (returns NO to basal levels at this concentration)
Luteolin17.1[1]
2',3',5,7-tetrahydroxyflavone19.7[1]

Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

CompoundIC50 for COX-2 Inhibition (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Derivative (Hypothetical) Data to be determinedData to be determined
Celecoxib0.06405
Meloxicam12.5011.03[3]
Diclofenac--
4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide0.74114.5[4]

Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that play a crucial role in the inflammatory cascade. Inhibition of these cytokines is a key mechanism of action for many anti-inflammatory drugs.

CompoundIC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
This compound Derivative (Hypothetical) Data to be determinedData to be determined
Benzoxazolone Derivative 3g-5.09 ± 0.88[5]
Benzoxazolone Derivative 3d-5.43 ± 0.51[5]
Telmisartan (B1682998)Dose-dependent inhibitionDose-dependent inhibition[6]

Experimental Protocols

Detailed methodologies for the key in vitro anti-inflammatory assays are provided below. These protocols are standard in the field and can be adapted for the evaluation of novel this compound derivatives.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS and incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from a dose-response curve.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory effect and selectivity of a test compound on COX-1 and COX-2 enzyme activity.

Methodology:

  • Enzyme Source: Commercially available purified human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzymes, which is the second step in the synthesis of prostaglandins. The oxidation of a chromogenic substrate is monitored spectrophotometrically.

  • Procedure: The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme. Arachidonic acid is then added to initiate the reaction. The rate of color development is measured, which is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition for each enzyme is calculated. The IC50 values for COX-1 and COX-2 are determined, and the selectivity index (SI) is calculated as the ratio of IC50(COX-1) / IC50(COX-2).

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

Objective: To quantify the inhibitory effect of a test compound on the production of TNF-α and IL-6 in LPS-stimulated immune cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells).

Methodology:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound and LPS as described in the NO production assay.

  • Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition for each cytokine is calculated compared to the LPS-stimulated control. The IC50 values are determined from dose-response curves.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are central to the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB p_IkB p-IκB IkB_NFkB->p_IkB Proteasome Proteasome p_IkB->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by extracellular stimuli. Activated MAPKs phosphorylate various transcription factors, leading to the expression of pro-inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Activation DNA DNA TF->DNA Binding & Transcription Genes Pro-inflammatory Genes DNA->Genes

Caption: General overview of the MAPK signaling cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro validation of the anti-inflammatory properties of a novel compound.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_cell_culture Cell-based Assays cluster_assays Inflammatory Mediator Measurement cluster_enzyme_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Compound 4-Amino-2-methoxybenzoic acid Derivatives Treatment Pre-treatment with Test Compound Compound->Treatment COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay Cells RAW 264.7 Macrophages Cells->Treatment Stimulation LPS Stimulation Treatment->Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess) Stimulation->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA Stimulation->Cytokine_Assay Data IC50 Determination & Comparative Analysis NO_Assay->Data Cytokine_Assay->Data COX_Assay->Data

Caption: In vitro anti-inflammatory validation workflow.

References

Head-to-head comparison of synthesis yields using different catalysts with 4-Amino-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. This guide provides a detailed comparison of synthesis yields for 4-Amino-2-methoxybenzoic acid, a crucial building block, utilizing different catalysts. The primary focus is on the catalytic reduction of 4-Methoxy-2-nitrobenzoic acid, a common and effective synthetic route.

The selection of an appropriate catalyst is a critical factor that can significantly influence reaction efficiency, yield, purity, and overall cost-effectiveness. This document presents a summary of quantitative data from published examples, detailed experimental protocols, and a visual representation of the experimental workflow to aid in catalyst selection and process optimization.

Data Presentation: Catalyst Yield Comparison

The following table summarizes the reported yields for the synthesis of this compound via the reduction of 4-Methoxy-2-nitrobenzoic acid using various catalysts. It is important to note that direct comparative studies under identical conditions are limited in publicly available literature; therefore, the data presented is compiled from individual experiments.

CatalystSubstrateReagentsSolventYield (%)Reference
10% Palladium on Carbon (Pd/C)4-Methoxy-2-nitrobenzoic acidHydrogenMethanol (B129727)100%[1]
Raney NickelGeneral Aromatic Nitro CompoundsFormic AcidMethanol80-90%[2]
Ruthenium on CMK-3 (Ru/CMK-3)o-methoxynitrobenzeneHydrogenEthanol100% (Conversion)[3]

Note on Data Interpretation: The yield for Raney Nickel is reported as a general range for the reduction of various nitro compounds, suggesting it is a viable but potentially less efficient catalyst compared to palladium on carbon for this specific transformation.[2] The data for the Ruthenium-based catalyst indicates complete conversion of a structurally similar substrate, o-methoxynitrobenzene, suggesting it may also be a highly effective catalyst for the target reaction.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Synthesis of this compound using 10% Palladium on Carbon

This protocol is based on a reported synthesis with a 100% yield.[1]

Materials:

  • 4-Methoxy-2-nitrobenzoic acid (3 g, 16.4 mmol)

  • 10% Palladium on carbon catalyst (300 mg)

  • Methanol (80 mL)

  • Diatomaceous earth (Celite)

  • Hydrogen gas supply

Procedure:

  • Dissolve 4-Methoxy-2-nitrobenzoic acid in methanol in a suitable hydrogenation vessel.

  • Carefully add the 10% palladium on carbon catalyst to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Conduct the hydrogenation at room temperature and atmospheric pressure for 18 hours with vigorous stirring.

  • Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to dryness to obtain this compound as a colorless solid.

General Procedure for the Reduction of Aromatic Nitro Compounds using Raney Nickel

This protocol describes a general method for the reduction of aromatic nitro compounds, which can be adapted for 4-Methoxy-2-nitrobenzoic acid.[2]

Materials:

  • Aromatic nitro compound (e.g., 4-Methoxy-2-nitrobenzoic acid) (5 mmol)

  • Raney Nickel (0.2-0.3 g)

  • Methanol (3 mL)

  • 90% Formic acid (2.5 mL)

Procedure:

  • Create a suspension of the aromatic nitro compound and Raney Nickel in methanol.

  • Stir the mixture and add 90% formic acid at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 10-30 minutes.

  • Once the reaction is complete, filter the mixture to remove the Raney Nickel catalyst.

  • Evaporate the solvent from the filtrate.

  • Dissolve the residue in a suitable organic solvent (e.g., chloroform (B151607) or ether) and wash with a saturated sodium chloride solution to remove any remaining formic acid salts.

  • Evaporate the organic solvent to yield the amino derivative.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the signaling pathway for the catalytic reduction.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve 4-Methoxy-2-nitrobenzoic acid in solvent add_catalyst Add Catalyst (e.g., Pd/C, Raney Ni) start->add_catalyst setup_vessel Seal Reaction Vessel and Introduce Hydrogen Source add_catalyst->setup_vessel react Stir at specified temperature and pressure setup_vessel->react Reaction Conditions filter Filter to remove catalyst react->filter Reaction Complete concentrate Concentrate filtrate filter->concentrate purify Purify product (if necessary) concentrate->purify end end purify->end Final Product: This compound

Caption: General experimental workflow for the catalytic synthesis of this compound.

reaction_pathway substrate 4-Methoxy-2-nitrobenzoic acid product This compound substrate->product Reduction of Nitro Group catalyst Catalyst (e.g., Pd/C, Raney Ni, Ru/CMK-3) catalyst->product h2 Hydrogen Source (H₂ gas or H donor) h2->product

References

A Comparative Purity Analysis of Synthesized 4-Amino-2-methoxybenzoic Acid and Commercial-Grade Standards

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on assessing the purity of synthesized 4-Amino-2-methoxybenzoic acid. This document outlines detailed experimental protocols and presents a comparative analysis against commercially available standards.

Introduction

This compound is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and other functional organic molecules. The purity of this starting material is paramount, as it directly influences reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient. This guide provides a systematic approach to evaluating the purity of a laboratory-synthesized batch of this compound in comparison to a high-purity commercial standard.

For context, a common laboratory synthesis of this compound involves the reduction of 4-methoxy-2-nitrobenzoic acid. This synthetic route may introduce specific impurities, such as unreacted starting material or partially reduced intermediates, which must be carefully monitored.

Materials and Analytical Methods

  • Synthesized this compound: A batch produced in the laboratory.

  • Commercial Standard: this compound with a specified purity of >99%, acquired from a reputable chemical supplier.[1][2]

  • Reagents and Solvents: All solvents used for analysis, including acetonitrile (B52724), methanol (B129727), and water, were of HPLC grade. Formic acid was of analytical grade. Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) was used for NMR spectroscopy.

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • 400 MHz Nuclear Magnetic Resonance (NMR) Spectrometer.

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

  • Calibrated Melting Point Apparatus.

The purity assessment followed a structured workflow, beginning with sample preparation and proceeding through various analytical techniques to a final comparative analysis.

G cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Comparison Synth_Sample Synthesized This compound HPLC HPLC-UV Synth_Sample->HPLC NMR 1H NMR Synth_Sample->NMR MS Mass Spectrometry Synth_Sample->MS MP Melting Point Synth_Sample->MP Comm_Sample Commercial Standard Comm_Sample->HPLC Comm_Sample->NMR Comm_Sample->MS Comm_Sample->MP Purity_Table Comparative Purity Table HPLC->Purity_Table Impurity_Profile Impurity Profiling NMR->Impurity_Profile MS->Impurity_Profile MP->Purity_Table Conclusion Conclusion Purity_Table->Conclusion Impurity_Profile->Conclusion

Caption: A workflow diagram illustrating the key stages in the comparative purity assessment.

Detailed Experimental Protocols

  • Chromatographic Column: A C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size) was utilized for separation.

  • Mobile Phase: A gradient elution was employed with 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B.

  • Gradient Program: The elution started at 10% B, linearly increasing to 90% B over 15 minutes. This composition was held for 5 minutes before re-equilibrating to the initial conditions.

  • Flow Rate: The mobile phase was delivered at a constant flow rate of 1.0 mL/min.

  • Detection: The column effluent was monitored by a UV detector at a wavelength of 254 nm.

  • Sample Preparation: Solutions of both the synthesized compound and the commercial standard were prepared in methanol at a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter prior to injection.

  • Solvent: Samples were dissolved in DMSO-d6.

  • Concentration: A concentration of approximately 10 mg/mL was used.

  • Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

  • Acquisition Parameters: Standard acquisition parameters for proton NMR were used.

  • Ionization Technique: Electrospray Ionization (ESI) was used in both positive and negative ion modes.

  • Scan Mode: Data was collected in full scan mode to identify the molecular ion and any other detectable species.

  • Sample Introduction: Samples were introduced via direct infusion of diluted solutions prepared for HPLC analysis.

  • Apparatus: A digital melting point apparatus was used for accurate determination.

  • Method: A small quantity of the dried sample was packed into a capillary tube, and the temperature range over which the sample melted was recorded.

Comparative Results

The analytical data for the synthesized batch and the commercial standard are summarized in the table below for direct comparison.

ParameterSynthesized this compoundCommercial Standard
Purity by HPLC (Area %) 98.7%>99.0%[1]
Melting Point (°C) 147-150149-153[3]
¹H NMR Spectroscopy Conforms to the expected structureConforms to the expected structure
Mass Spectrometry (m/z) [M+H]⁺ = 168.07, [M-H]⁻ = 166.05[M+H]⁺ = 168.07, [M-H]⁻ = 166.05
Physical Appearance Light tan powderWhite to off-white crystalline powder[1]

Discussion of Findings

The synthesized batch of this compound demonstrates a high level of purity at 98.7%, as determined by HPLC analysis. This is a strong indication of a successful synthesis and purification process. The observed melting point range for the synthesized material is slightly broader than that of the commercial standard, which may suggest the presence of minor impurities.

The ¹H NMR spectra for both samples were in complete agreement with the chemical structure of this compound. However, the spectrum of the synthesized product revealed minor peaks that were not present in the commercial standard, likely representing trace impurities. Mass spectrometry data confirmed the correct molecular weight for the target compound in both samples. The slight color difference between the synthesized (light tan) and commercial (white to off-white) products is another indicator of the presence of minor impurities in the synthesized batch.

Conclusion

The laboratory-synthesized this compound exhibits a high degree of purity, making it suitable for a wide range of applications in research and development. For more sensitive applications that demand exceptionally high purity, an additional purification step, such as recrystallization, could be employed to remove the remaining trace impurities. This guide provides a robust framework for the analytical assessment of synthesized compounds, ensuring the quality and integrity of subsequent research.

References

Safety Operating Guide

Proper Disposal of 4-Amino-2-methoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Amino-2-methoxybenzoic acid is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents skin irritation and absorption.[2]
Lab coat or other protective clothing.[1]Minimizes skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[1][3]Prevents respiratory tract irritation from inhalation of dust.[2]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to entrust it to a licensed professional waste disposal service.[2] Adherence to local, regional, and national regulations is mandatory.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • In the event of a spill, avoid generating dust.[3][4]

  • For dry spills, carefully sweep or shovel the material into a suitable, closed container for disposal.[1][3][4]

  • Prevent the substance from entering drains or waterways.

3. Container Management:

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[1][3]

  • Handle uncleaned, empty containers as you would the product itself.

4. Final Disposal:

  • Arrange for the collection of the waste container by a licensed and approved waste disposal company.[3][5]

  • Provide the waste disposal service with a complete and accurate characterization of the waste.

III. First-Aid Measures in Case of Exposure

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Remove and wash contaminated clothing before reuse.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[1][5]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 4-Amino-2-methoxybenzoic acid for disposal? is_spill Is it a spill? start->is_spill spill_procedure Contain spill. Avoid dust generation. Sweep into a labeled container. is_spill->spill_procedure Yes waste_collection Place in a designated, labeled, and sealed waste container. is_spill->waste_collection No spill_procedure->waste_collection storage Store in a cool, dry, well-ventilated area. waste_collection->storage disposal_service Contact licensed waste disposal service for pickup. storage->disposal_service end End: Compliant Disposal disposal_service->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Amino-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Amino-2-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] It is harmful if swallowed.[2][4][5]

Summary of Hazards:

Hazard TypeDescription
Acute Oral ToxicityHarmful if swallowed.[2][4][5]
Skin IrritationCauses skin irritation.[1][2][3][4]
Eye IrritationCauses serious eye irritation.[1][2][3][4]
Respiratory IrritationMay cause respiratory tract irritation.[1][2][4][5]

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety glasses with side shields or goggles.Conforming to EN166 (EU) or ANSI Z87.1 (US).[6]
Hand Protection Chemical-resistant gloves.Nitrile or Neoprene are suitable options.[6]
Body Protection Laboratory coat.Standard cotton or flame-retardant material.[6]
Respiratory Protection Dust mask or respirator.N95 (US) or P2/P3 (EU) for dusts, especially if ventilation is inadequate.[1][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to minimize dust inhalation.[6][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6][7]

Procedural Steps:

  • Preparation:

    • Before beginning work, ensure all necessary PPE is donned correctly.[6]

    • Assemble all required equipment and reagents to minimize movement and the potential for spills.[7]

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[7]

    • Prevent the formation of dust and aerosols.[4][7]

    • Weighing and transferring of the solid compound should be conducted within a fume hood or a designated containment area to control dust.[6]

    • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[6]

  • Post-Handling:

    • After handling, wash hands thoroughly with soap and water.[6][7]

    • Clean and decontaminate all work surfaces and equipment used.[6]

    • Remove and wash contaminated clothing before reuse.[7]

Emergency and Disposal Plan

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Procedures:

SituationProcedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][6]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[6][8] Seek medical attention if irritation persists.[6]
Inhalation Move the person into fresh air.[1][6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6]
Ingestion Clean mouth with water and drink plenty of water afterwards.[8][9] Seek medical attention if symptoms occur.[8][9]
Spill Clean up all spills immediately.[1] Use dry clean up procedures and avoid generating dust.[1][5] Sweep up, shovel up, or vacuum up the material and place it in a suitable, labeled container for waste disposal.[1][3][8]

Disposal Plan:

The disposal of this compound must be handled as a controlled process.

  • Waste Classification: This chemical should be treated as hazardous waste.[10]

  • Segregation: Do not mix this chemical waste with other waste streams, especially with incompatible materials like strong oxidizing agents.[10][11] Keep it in a dedicated and clearly labeled waste container.[10][11]

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.[11]

  • Storage: Store the sealed waste container in a designated cool, dry, and well-ventilated area.[11]

  • Final Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[11] Do not dispose of this chemical down the drain or into the sewer system.[10] Empty containers may retain chemical residues and should be handled as hazardous waste.[10]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don all required PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Verify eyewash/shower accessibility prep2->prep3 handle1 Weigh/transfer solid in fume hood prep3->handle1 Proceed to Handling handle2 Slowly add solid to solvent handle1->handle2 handle3 Avoid dust and aerosol formation handle2->handle3 post1 Wash hands thoroughly handle3->post1 Proceed to Post-Handling emergency Emergency Occurs (Spill, Contact, etc.) handle3->emergency post2 Decontaminate surfaces and equipment post1->post2 post3 Dispose of waste in labeled container post2->post3 disp1 Store waste in designated area post3->disp1 Proceed to Disposal disp2 Arrange for professional disposal disp1->disp2 emergency_proc Follow Emergency Procedures emergency->emergency_proc

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-methoxybenzoic acid
Reactant of Route 2
4-Amino-2-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.